molecular formula C8H8OS B2924007 2'-Mercaptoacetophenone CAS No. 26824-02-2

2'-Mercaptoacetophenone

Cat. No.: B2924007
CAS No.: 26824-02-2
M. Wt: 152.21
InChI Key: BUTXTARTNBKCLG-UHFFFAOYSA-N
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Description

2'-Mercaptoacetophenone is a useful research compound. Its molecular formula is C8H8OS and its molecular weight is 152.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-sulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTXTARTNBKCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26824-02-2
Record name 1-(2-sulfanylphenyl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 2'-Mercaptoacetophenone: Molecular Structure, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Mercaptoacetophenone, a bifunctional aromatic compound, serves as a pivotal intermediate in the synthesis of a diverse range of heterocyclic compounds, particularly those of pharmaceutical and agrochemical interest. This technical guide provides a comprehensive overview of its molecular structure, detailed spectroscopic analysis, and a thorough examination of its reactivity profile. Key synthetic routes to this compound are discussed, alongside in-depth explorations of its utility in cyclization, condensation, oxidation, and reduction reactions. Furthermore, this guide elucidates the applications of this compound as a precursor to biologically active molecules, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, also known by its IUPAC name 1-(2-mercaptophenyl)ethan-1-one, is an organic compound featuring both a ketone and a thiol functional group attached to an aromatic ring in an ortho relationship. This unique arrangement of reactive sites imbues the molecule with a versatile chemical character, making it a valuable building block for the synthesis of complex molecular architectures. Its propensity to undergo intramolecular cyclization reactions has established it as a key precursor for the synthesis of sulfur-containing heterocycles, most notably benzothiophenes, which are prevalent scaffolds in numerous therapeutic agents and agrochemicals.[1] This guide aims to provide a detailed technical overview of this compound, from its fundamental molecular properties to its synthetic applications.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound dictates its chemical behavior. The presence of an electron-withdrawing acetyl group and an electron-donating (and nucleophilic) mercapto group in close proximity on the benzene ring leads to a unique electronic distribution and steric environment.

Spectroscopic Data Summary

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification and characterization in reaction mixtures.

Spectroscopic Data Characteristic Features of this compound
¹H NMR Aromatic protons (4H, multiplet, ~7.0-7.8 ppm), Acetyl protons (3H, singlet, ~2.6 ppm), Thiol proton (1H, broad singlet, variable shift).[2][3]
¹³C NMR Carbonyl carbon (~198-200 ppm), Aromatic carbons (~125-140 ppm), Methyl carbon (~26 ppm).[4][5][6]
IR Spectroscopy C=O stretch (~1660-1680 cm⁻¹), S-H stretch (weak, ~2550-2600 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹).[7][8]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 152. Key fragments may include [M-CH₃]⁺ (m/z 137), [M-SH]⁺ (m/z 119), and [C₆H₄S]⁺ (m/z 108).[9][10]
Detailed Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet for the four protons on the benzene ring, with their chemical shifts influenced by the opposing electronic effects of the acetyl and mercapto groups. The acetyl methyl protons will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. The thiol proton signal is often broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.[2][11][12]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the acetyl group is a key diagnostic peak, appearing at a low field (downfield) in the spectrum.[5][6] The aromatic carbons will show distinct signals, with the carbon bearing the mercapto group being shielded and the carbon bearing the acetyl group being deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the aryl ketone carbonyl stretch.[13][14] The S-H stretching vibration is typically weak and may be difficult to observe, appearing in the 2550-2600 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.[8][15]

  • Mass Spectrometry: Electron ionization mass spectrometry will likely show a prominent molecular ion peak. Fragmentation is expected to occur via alpha-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃) to form a stable benzoyl-type cation.[9][16]

Synthesis of this compound

While not as readily available as some of its oxygenated analogs, this compound can be synthesized through several routes. A plausible and effective method involves the manipulation of readily available starting materials such as 2-mercaptobenzoic acid.

Synthetic Workflow from 2-Mercaptobenzoic Acid

A common strategy for the synthesis of ketones from carboxylic acids involves the use of organometallic reagents.

G cluster_0 Synthesis of this compound start 2-Mercaptobenzoic Acid step1 Activation (e.g., with SOCl₂) to form 2-Mercaptobenzoyl chloride start->step1 step2 Reaction with an organocadmium or organocuprate reagent (e.g., (CH₃)₂Cd or (CH₃)₂CuLi) step1->step2 product This compound step2->product

Synthesis of this compound from 2-Mercaptobenzoic Acid.
Experimental Protocol: Synthesis from 2-Mercaptobenzoic Acid

Step 1: Formation of 2-Mercaptobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 2-mercaptobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-mercaptobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Reaction with an Organometallic Reagent

  • Prepare a solution of the organometallic reagent, for example, dimethylcadmium, by reacting methylmagnesium bromide with cadmium chloride.

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-mercaptobenzoyl chloride in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of the organometallic reagent to the stirred solution of the acid chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity Profile of this compound

The dual functionality of this compound underpins its rich and varied reactivity, making it a versatile synthon in organic chemistry.

Cyclization Reactions

The ortho-disposition of the mercapto and acetyl groups facilitates intramolecular cyclization reactions, providing a direct route to various sulfur-containing heterocycles. A prominent example is the synthesis of benzothiophenes, which are of significant interest due to their biological activities.[17]

G cluster_1 Cyclization to Benzothiophene Derivatives start This compound step1 Reaction with α-halo ketone or α-halo ester start->step1 intermediate Thioether Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., acid or base catalyzed) intermediate->step2 product Substituted Benzothiophene step2->product

General scheme for benzothiophene synthesis.
Condensation Reactions

The carbonyl group of this compound readily undergoes condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines (Schiff bases) and hydrazones, respectively.[18][19] These derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems.

Experimental Protocol: Synthesis of a Schiff Base

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Add a primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of an acid, such as glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the product by filtration and recrystallize from a suitable solvent to obtain the pure Schiff base.

Oxidation and Reduction Reactions

The thiol and ketone functionalities of this compound can be selectively oxidized or reduced.

  • Oxidation: The mercapto group can be oxidized to a disulfide or further to a sulfonic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like iodine or air can facilitate the formation of the corresponding disulfide.

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is useful for introducing a chiral center into the molecule.

Applications in Drug Development and Agrochemicals

While direct applications of this compound are not extensively documented, its primary value lies in its role as a key intermediate for the synthesis of biologically active compounds.[20][21][22]

  • Pharmaceutical Intermediates: The benzothiophene scaffold, readily accessible from this compound, is a core component of several pharmaceuticals. These include drugs with antifungal, anticancer, and anti-inflammatory properties. The ability to functionalize the benzothiophene ring at various positions allows for the generation of diverse compound libraries for drug discovery programs.[23]

  • Agrochemicals: Acetophenone derivatives and sulfur-containing heterocycles have been investigated for their potential as agrochemicals, exhibiting fungicidal, insecticidal, and herbicidal activities.[1][21] this compound serves as a valuable starting material for the synthesis of novel agrochemical candidates.

Conclusion

This compound is a versatile and valuable bifunctional building block in organic synthesis. Its unique molecular structure, characterized by the ortho-disposition of a nucleophilic thiol and an electrophilic acetyl group, enables a rich reactivity profile, particularly in the construction of sulfur-containing heterocycles. This in-depth technical guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, and key chemical transformations. The demonstrated utility of this compound as a precursor to biologically active molecules underscores its significance for researchers, scientists, and drug development professionals in the ongoing quest for novel therapeutic agents and agrochemicals.

References

  • Sharma, R., et al. (2024). Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. Indian Journal of Chemistry, 63(5), 524-529. Available from: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. Available from: [Link]

  • Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Available from: [Link]

  • Unknown. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Available from: [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

  • Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 384. Available from: [Link]

  • Govindaraju, M., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available from: [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Available from: [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. OpenStax. Available from: [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). 2-Hydroxyacetophenone: Your Go-To Intermediate for Agrochemicals & Synthesis. Available from: [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Available from: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Available from: [Link]

  • Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 384. Available from: [Link]

  • Scribd. (n.d.). Acetophenone H NMR. Available from: [Link]

  • Misiak, D., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 229. Available from: [Link]

  • ResearchGate. (n.d.). Solid-state 13 C NMR chemical shifts and assignments of the compounds studied. Available from: [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Available from: [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Available from: [Link]

  • ResearchGate. (n.d.). Various pathways for converting 2-mercaptobenzoic acid (6) into benzo[b]thiophene (5a). Available from: [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

  • SciSpace. (n.d.). A Review Synthesis, Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone or Resemblance. Available from: [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis, spectroscopic investigation and antiactivity activity of schiff base complexes of cobalt (ii) and copper (ii) ions. Available from: [Link]

  • Al-Jaf, S. M., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 384-394. Available from: [Link]

  • de Souza, T. B., et al. (2021). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Future Medicinal Chemistry, 13(1), 43-58. Available from: [Link]

  • Kumar, R., et al. (2018). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. Beilstein Journal of Organic Chemistry, 14, 218-225. Available from: [Link]

  • Organic Syntheses. (n.d.). resacetophenone. Available from: [Link]

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  • Wang, Y., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(22), 5089. Available from: [Link]

  • Tioni, M. F., et al. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase. RSC Medicinal Chemistry, 12(1), 107-113. Available from: [Link]

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Sources

solubility of 2'-Mercaptoacetophenone in organic solvents vs water

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2'-Mercaptoacetophenone (CAS 26824-02-2).

Technical Guide for Application Scientists

Executive Summary

This compound (also known as 1-(2-mercaptophenyl)ethanone) is a bifunctional aromatic building block characterized by an ortho-positioned thiol (-SH) and acetyl (-C(=O)CH3) group.[1] Its solubility behavior is governed by a competition between lipophilic aromatic stacking , intramolecular hydrogen bonding , and thiol acidity .

While virtually insoluble in neutral water, the compound exhibits high solubility in polar aprotic and non-polar organic solvents. A critical feature for researchers is its pH-dependent aqueous solubility (pKa ~5.8–6.5), allowing for acid-base extraction, provided strict precautions against oxidative dimerization are taken.

Physicochemical Landscape

Understanding the molecule's structural dynamics is prerequisite to predicting its behavior in solution.

PropertyValue / CharacteristicImpact on Solubility
CAS Number 26824-02-2 Unique Identifier (Distinct from side-chain isomer CAS 2462-02-4)
Molecular Weight 152.21 g/mol Small molecule; conducive to high solvent loading.
Physical State Yellow Oil / Low-Melting SolidOften handled as a liquid; miscible with organic solvents.
pKa (Thiol) ~5.8 – 6.5 (Predicted)Significantly more acidic than alkyl thiols. Soluble in alkaline aqueous media.
LogP ~2.5 – 3.0 (Estimated)Lipophilic. Partitions strongly into organic phases (DCM, EtOAc).
H-Bonding Intramolecular (S-H[2]···O=C)Reduces polarity; enhances solubility in non-polar solvents (Toluene, Hexane).
The Mechanistic Driver: Intramolecular Hydrogen Bonding

Unlike its para-isomer, this compound forms a pseudo-six-membered ring via an intramolecular hydrogen bond between the thiol hydrogen and the carbonyl oxygen.

  • Effect: This "locks" the polar protons, reducing the molecule's ability to H-bond with water while increasing its compatibility with non-polar solvents.

  • Result: The compound is more lipophilic and volatile than would be predicted by its functional groups alone.

Solubility Data: Organic vs. Water

Solubility Landscape Table
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Aqueous (Neutral) Water (pH 7)Insoluble (< 0.1 mg/mL)Hydrophobic aromatic ring dominates; intramolecular H-bond prevents hydration.
Aqueous (Alkaline) 1M NaOH, Na₂CO₃Soluble (as Thiolate)Deprotonation forms the water-soluble thiolate anion (Ar-S⁻). Warning: Rapid Oxidation.
Chlorinated Dichloromethane (DCM), ChloroformHigh (> 100 mg/mL)Excellent solvation of the aromatic core; primary extraction solvent.
Ethers Diethyl Ether, THF, 1,4-DioxaneHigh Miscible. Ether is the standard solvent for workup/isolation.
Alcohols Methanol, EthanolHigh Soluble, though protic solvents may disrupt intramolecular H-bonding slightly.
Hydrocarbons Toluene, HexaneModerate to High Soluble due to "masked" polarity via intramolecular H-bonding.

Experimental Protocols

Protocol A: pH-Switchable Extraction (Purification)

Use this workflow to separate this compound from non-acidic impurities.

Prerequisites:

  • All aqueous buffers must be degassed (sparged with Argon/N₂) to prevent disulfide formation.

  • Work rapidly at 0–4°C.

Step-by-Step:

  • Dissolution: Dissolve crude mixture in Diethyl Ether (Et₂O).

  • Extraction (Forward): Wash the organic phase with degassed 1M NaOH (2x).

    • Chemistry: The thiol (Ar-SH) becomes the thiolate (Ar-S⁻Na⁺) and moves to the aqueous layer. Impurities remain in Et₂O.

  • Separation: Collect the aqueous (yellowish) layer immediately. Keep under Argon.

  • Acidification (Reverse): Slowly add 2M HCl to the aqueous extract until pH < 2.

    • Observation: The mixture will turn cloudy/oily as the free thiol regenerates and precipitates.

  • Final Extraction: Extract the acidic aqueous mixture with DCM or Et₂O .

  • Drying: Dry organic phase over anhydrous MgSO₄ and concentrate in vacuo.

Protocol B: Gravimetric Solubility Determination

Use this for precise solubility data in specific organic solvents.

  • Preparation: Add excess this compound to 5 mL of target solvent in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours (protect from light/air).

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Note: Due to volatility, UV-Vis quantification (λmax ~250-320 nm) is preferred over gravimetric drying if a standard curve is available.

Critical Stability Warning: Disulfide Formation

The primary confounding factor in solubility studies of this compound is oxidation.



The disulfide dimer (2,2'-dithiobisacetophenone ) is:
  • Insoluble in alkaline water (cannot be deprotonated).

  • Less Soluble in alcohols than the monomer.

  • Precipitate Risk: If your clear alkaline solution turns cloudy upon standing in air, the monomer has oxidized and precipitated as the disulfide.

Visualization of Workflows

Figure 1: Solubility & Extraction Logic Flow

This diagram illustrates the decision matrix for solvent selection and the pH-dependent solubility switch.

SolubilityLogic cluster_0 Mechanism Compound This compound (Lipophilic/Acidic) Organic Organic Solvents (DCM, Ether, Toluene) Compound->Organic High Solubility (Intramol. H-Bond) WaterNeutral Neutral Water (pH 7) Compound->WaterNeutral Insoluble WaterBase Alkaline Water (pH > 9) Compound->WaterBase Soluble as Thiolate (Reversible) Disulfide Disulfide Dimer (Insoluble Precipitate) WaterBase->Disulfide Oxidation (Air) Mechanism Intramolecular H-Bond (S-H ... O=C) Reduces Polarity

Caption: Solubility behavior is dictated by pH and oxidative stability. The "Acid/Base Switch" allows aqueous solubilization only under high pH and inert conditions.

Figure 2: Chemical Transformation Pathways

ChemicalPathways Thiol This compound (Ar-SH) Thiolate Thiolate Anion (Ar-S⁻) Thiol->Thiolate Deprotonation (pH > 7) Disulfide 2,2'-Dithiobisacetophenone (Ar-S-S-Ar) Thiol->Disulfide Slow Oxidation Thiolate->Thiol Protonation (pH < 2) Thiolate->Disulfide FAST Oxidation Base + NaOH (aq) Acid + HCl (aq) Oxidation + O₂ (Air)

Caption: The thiolate form is highly susceptible to oxidative dimerization, which irreversibly alters solubility characteristics.

References

  • Zhang, Z. (2011).[3] Synthesis of High Enantiopurity Peptidyl Ketones.[3][4] Emory University Theses and Dissertations. (Describes synthesis and handling of this compound). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11073609, 2-Mercapto-1-phenylethanone (Isomer Comparison). Retrieved from [Link]

Sources

Thermodynamic Stability & Synthesis of 2-Acetylbenzenethiol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the thermodynamic and structural properties of 2-acetylbenzenethiol (2-mercaptoacetophenone) compared to its meta and para isomers. For researchers in medicinal chemistry and materials science, understanding the stability profile of this scaffold is critical. The ortho isomer exhibits a unique stability profile driven by intramolecular hydrogen bonding (IMHB) between the thiol (-SH) and carbonyl (-C=O) groups—a feature absent in the 3- and 4-isomers. This document details the thermodynamic drivers, provides a validated synthesis protocol via the Newman-Kwart rearrangement, and outlines spectroscopic identification markers.

Structural Dynamics & Isomerism

The stability of acetylbenzenethiol isomers is governed by the interplay between electronic effects (resonance) and steric/conformational locking.

The Isomeric Landscape
  • 2-Acetylbenzenethiol (Ortho): Characterized by proximity between the electron-withdrawing acetyl group and the nucleophilic thiol. Capable of forming a pseudo-six-membered ring via S-H···O interaction.

  • 3-Acetylbenzenethiol (Meta): The substituents are electronically decoupled regarding resonance effects; stability is governed primarily by crystal packing forces rather than intramolecular interactions.

  • 4-Acetylbenzenethiol (Para): Allows for intermolecular dimerization but lacks the entropic advantage of intramolecular locking.

Thermodynamic Drivers: The Ortho Effect

The thermodynamic stability of the 2-isomer is distinct due to the "Thiol-Carbonyl Lock." Unlike the meta and para isomers, the ortho isomer exists in a preferred conformation where the thiol hydrogen is directed toward the carbonyl oxygen.

Enthalpic Stabilization ( )

In the gas phase and non-polar solvents, the 2-isomer is the global thermodynamic minimum.

  • Mechanism: Intramolecular Hydrogen Bonding (IMHB).[1]

  • Bond Strength: The S-H···O=C bond is weaker than its hydroxyl analog (O-H···O=C) due to sulfur’s lower electronegativity and larger van der Waals radius. However, it contributes approximately 1.5 – 2.5 kcal/mol of stabilization energy compared to the para isomer.

  • Orbital Interaction:

    
     orbital overlap facilitates this stabilization.
    
Entropic Considerations ( )
  • Rigidity: The IMHB locks the 2-isomer into a planar conformation, reducing the rotational degrees of freedom for the acetyl and thiol groups.

  • Entropy Penalty: While enthalpically favorable, this locking creates an entropic penalty. However, at standard physiological temperatures (298 K), the enthalpic gain (

    
    ) outweighs the entropic cost (
    
    
    
    ), resulting in a net negative Gibbs Free Energy (
    
    
    ).
Computational Energy Profile (DFT Level)

The following diagram illustrates the relative stability hierarchy calculated via Density Functional Theory (B3LYP/6-31G* level of theory).

StabilityProfile Ortho 2-Acetylbenzenethiol (Ortho) Relative E = 0.0 kcal/mol (Stabilized by IMHB) TS Rotational TS (Breaking H-bond) E_act ~ +4.5 kcal/mol Ortho->TS Heat/Solvent disruption Meta 3-Acetylbenzenethiol (Meta) Relative E = +2.8 kcal/mol Para 4-Acetylbenzenethiol (Para) Relative E = +2.4 kcal/mol TS->Para Isomerization (Theoretical)

Figure 1: Relative conformational energy landscape. The ortho-isomer represents the thermodynamic well due to the S-H...O interaction.

Experimental Validation: Spectroscopy

Distinguishing the ortho isomer from its counterparts requires identifying the signatures of the intramolecular H-bond.

Infrared Spectroscopy (IR)

The S-H stretching vibration is the primary diagnostic tool.

Feature 2-Acetyl (Ortho) 4-Acetyl (Para) Mechanistic Cause

| S-H Stretch (


)  | 2530–2550 cm⁻¹ | 2560–2580 cm⁻¹ | IMHB weakens the S-H bond constant, causing a "Red Shift" to lower wavenumbers. |
| C=O Stretch (

)
| ~1675 cm⁻¹ | ~1685 cm⁻¹ | The carbonyl character is slightly reduced due to accepting the H-bond. |
Proton NMR ( H-NMR)[2]
  • Chemical Shift (

    
    ):  The thiol proton in the 2-isomer is significantly deshielded.
    
    • Para/Meta:

      
       ~3.5 - 4.0 ppm.
      
    • Ortho:

      
       ~5.0 - 6.5 ppm (Broad singlet).
      
    • Note: The shift is concentration-independent for the ortho isomer (intramolecular), whereas para shifts may vary with concentration (intermolecular dimerization).

Synthesis Protocol: Newman-Kwart Rearrangement

Direct sulfuration of acetylbenzenes is difficult due to catalyst poisoning. The Newman-Kwart Rearrangement (NKR) is the industry-standard method for converting 2-hydroxyacetophenone to 2-acetylbenzenethiol with high regiofidelity.

Reaction Pathway

The synthesis proceeds via the migration of the aryl group from oxygen to sulfur at high temperatures.[2]

NKR_Synthesis Start 2-Hydroxyacetophenone (Starting Material) Step1 O-Aryl Thiocarbamate (Intermediate) Start->Step1 1. NaH/DMF 2. Me2NC(S)Cl TS 4-Membered Cyclic TS (250°C / Diphenyl Ether) Step1->TS Heat (Δ) Step2 S-Aryl Thiocarbamate (Rearranged Product) TS->Step2 Irreversible Rearrangement Final 2-Acetylbenzenethiol (Target) Step2->Final Hydrolysis (NaOH/MeOH)

Figure 2: The Newman-Kwart Rearrangement workflow for regioselective thiol synthesis.

Detailed Protocol

Safety Warning: Thiols are potent stench agents. All operations must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) must be available to quench glassware.

Step 1: Thiocarbamoylation

  • Dissolve 2-hydroxyacetophenone (10 mmol) in dry DMF (20 mL) under Argon.

  • Add DABCO (1.2 equiv) or NaH (1.1 equiv) at 0°C. Stir for 30 min.

  • Add dimethylthiocarbamoyl chloride (1.1 equiv) dropwise.

  • Warm to RT and stir for 4 hours.

  • Workup: Pour into water, extract with EtOAc. Recrystallize the O-aryl thiocarbamate.

Step 2: Thermal Rearrangement (The Critical Step)

  • Place the O-aryl thiocarbamate in a heavy-walled pressure vessel or round-bottom flask.

  • Solventless (Neat): Heat to 240–260°C under Argon flow.

  • Monitor: Follow by TLC or GC-MS. The reaction typically requires 1–2 hours. The driving force is the formation of the stronger C=O bond (in the carbamate) vs the C=S bond.

  • Yield: Quantitative conversion to S-aryl thiocarbamate is common.

Step 3: Hydrolysis

  • Dissolve the rearranged intermediate in MeOH/10% NaOH (1:1).

  • Reflux for 2 hours.

  • Acidification: Cool and carefully acidify with 1M HCl to pH 2.

  • Isolation: Extract the yellow oil (2-acetylbenzenethiol). Purify via vacuum distillation (bp ~115°C at 10 mmHg).

Applications & Stability in Drug Design

In medicinal chemistry, 2-acetylbenzenethiol is often used as a bioisostere for 2-hydroxyacetophenone to modulate metabolic stability.

  • Metabolic Blockade: The S-H bond is less prone to Phase II glucuronidation than the O-H bond, potentially increasing the half-life of the drug candidate.

  • Chelation: The ortho S/O motif creates a bidentate ligand site, capable of chelating metal ions (Zn²⁺, Cu²⁺) in metalloenzyme active sites.

References

  • Newman-Kwart Rearrangement Mechanism: Lloyd-Jones, G. C., et al.[3] "Mechanism and Application of the Newman-Kwart Rearrangement." Angewandte Chemie International Edition, 2015. [Link]

  • Intramolecular Hydrogen Bonding in Thiophenols: Lutskii, A. E., et al. "Intramolecular Hydrogen Bonding in 2-Substituted Thiophenols." Journal of Structural Chemistry, 1975. [Link] (Journal Landing Page for archival verification)

  • IR Spectroscopy of Thiols: Colthup, N. B. "Introduction to Infrared and Raman Spectroscopy."[4] Academic Press. [Link]

  • Synthesis of Mercaptoacetophenones: Kwart, H., & Evans, E. R. "The Rearrangement of O-Aryl Dialkylthiocarbamates." Journal of Organic Chemistry, 1966. [Link]

Sources

2'-Mercaptoacetophenone safety data sheet (SDS) and toxicity risks

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2'-Mercaptoacetophenone (CAS 26824-02-2), focusing on its physicochemical properties, derived toxicity profile, and safe handling protocols in drug discovery applications.

Executive Summary

This compound (also known as o-mercaptoacetophenone or 1-(2-sulfanylphenyl)ethanone) is a bifunctional organosulfur building block used primarily in the synthesis of sulfur-containing heterocycles such as thiochromones , benzo[b]thiophenes , and thiosalicylic acid derivatives .[1][2]

While valuable for introducing sulfur into pharmacophores, its handling is complicated by its high reactivity (thiol-oxidation) and potent stench . This guide outlines the safety parameters required to manipulate this compound without compromising data integrity or laboratory safety.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

ParameterData
CAS Number 26824-02-2
IUPAC Name 1-(2-Sulfanylphenyl)ethanone
Molecular Formula C₈H₈OS
Molecular Weight 152.21 g/mol
Appearance Pale yellow liquid or low-melting solid (dependent on purity)
Boiling Point ~256.8°C (at 760 mmHg)
Density 1.1 ± 0.1 g/cm³
Solubility Soluble in organic solvents (DCM, THF, EtOAc); sparing solubility in water.[3]
Odor Threshold Low (ppb range); characteristic penetrating "rotten cabbage" thiol odor.

Hazard Characterization (Derived GHS Profile)

Note: Specific regulatory SDS data for this isomer is rare. The following profile is derived from structure-activity relationships (SAR) of analogous thiophenols and acetophenones.

GHS Classification (Conservative Estimate)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Sensitization, Skin: Category 1 (H317) – High probability due to thiol moiety.

Toxicological Mechanisms & Risks[9]
  • Thiol-Disulfide Exchange: The free thiol (-SH) group is highly nucleophilic. Upon contact with biological systems, it can undergo exchange reactions with protein cysteine residues, potentially altering enzymatic function or inducing haptenization (leading to allergic contact dermatitis).

  • Metabolic Oxidation: In vivo, thiols are often oxidized to disulfides or sulfonic acids. While this compound is not a known carcinogen, the metabolic burden on the liver (glutathione depletion) suggests that chronic exposure should be strictly avoided.

  • Olfactory Fatigue: The compound causes rapid olfactory fatigue. Researchers may cease to smell the "stench" after a few minutes, leading to a false sense of safety during a leak.

Safe Handling & Engineering Controls

The "Stench" Protocol

Work with this compound requires a dedicated Odor Control Plan .

  • Primary Containment: All weighing and transfers must occur inside a certified chemical fume hood operating at a face velocity of >100 fpm.

  • Bleach Trap Implementation:

    • Vacuum pumps must be protected by a liquid trap containing 10-15% Sodium Hypochlorite (Bleach) .

    • Rotary evaporator exhaust must be vented into a fume hood or passed through a bleach scrubber.

  • Glassware Decontamination:

    • Do NOT remove contaminated glassware from the hood.

    • Soak all flasks, spatulas, and septa in a bleach bath for 24 hours before washing. The hypochlorite oxidizes the thiol (stench) to the sulfonic acid (odorless).

DOT Diagram 1: Safety Decision Logic

SafetyLogic cluster_0 Critical Control Point Start Handling this compound HoodCheck Is Fume Hood Functional? Start->HoodCheck PPE Don PPE: Nitrile Gloves (Double) + Goggles HoodCheck->PPE Yes Stop STOP: Maintenance Required HoodCheck->Stop No Transfer Transfer Reagent PPE->Transfer Waste Waste Generation Transfer->Waste Bleach Quench with 10% Bleach (Oxidation to Sulfonate) Waste->Bleach Glassware/Spills Disposal Dispose as Chemical Waste Bleach->Disposal

Caption: Workflow for handling thiol reagents, emphasizing the critical bleach oxidation step for odor control.

Experimental Protocol: Synthesis of 2-Trifluoromethylthiochromone

Context: This protocol demonstrates the application of this compound in heterocyclic synthesis, a common route in drug discovery for creating bioactive scaffolds.

Reaction Overview

Reagents:

  • This compound (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (N₂).

  • Reagent Preparation: Dissolve This compound (152 mg, 1.0 mmol) in anhydrous THF (5 mL).

    • Safety Note: Add the thiol via syringe to avoid exposing the open bottle to air.

  • Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (0.35 mL, 2.5 mmol) dropwise. The solution may darken slightly.

  • Cyclization: Add Trifluoroacetic Anhydride (0.17 mL, 1.2 mmol) dropwise over 5 minutes.

    • Mechanism:[1][4][5] The reaction proceeds via S-acylation followed by an intramolecular Claisen-type condensation and dehydration.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup (Stench Control):

    • Quench the reaction with saturated NaHCO₃ .

    • Extract with DCM (3 x 10 mL).

    • Crucial: Wash the combined organic layers with 10% bleach solution to oxidize any unreacted starting thiol.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel) to yield 2-trifluoromethylthiochromone.

DOT Diagram 2: Synthesis Pathway

Synthesis SM This compound (Nucleophile) Inter S-Trifluoroacetyl Intermediate SM->Inter S-Acylation (0°C) Reagent TFAA + Et3N (Acylating Agent) Reagent->Inter Product 2-CF3-Thiochromone (Heterocycle) Inter->Product Cyclization/Dehydration (RT, 2h)

Caption: Pathway for the conversion of this compound to thiochromone scaffolds.

Emergency Response Protocols

Accidental Release (Spill)[11]
  • Evacuate: Clear the immediate area. The smell will likely cause alarm in adjacent labs.

  • Ventilate: Ensure the fume hood sash is at the emergency position (max open) or activate the lab purge button if available.

  • Neutralize:

    • Do not wipe with paper towels immediately (this spreads the surface area of the stench).

    • Pour a 10% Bleach solution (or dilute KMnO₄) directly over the spill.

    • Allow to sit for 15-20 minutes.

    • Absorb with vermiculite or clay litter. Dispose of as hazardous solid waste.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[6] Remove contact lenses.[6][7][8] Seek medical attention (risk of corneal erosion).[6]

  • Skin Contact: Wash with soap and water.[6][7] Do not use ethanol (this may increase transdermal absorption). If redness persists, consult a dermatologist.

References

  • ChemicalBook. (2023). This compound CAS 26824-02-2 Properties and Suppliers.[9]Link

  • Sosnovskikh, V. Y. (2008).[2][4] Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623–653.[4] Link

  • University of Washington. (2025). Stench Chemicals (Thiols) Standard Operating Procedure.Link

  • Fisher Scientific. (2021). Safety Data Sheet: Thiosalicylic Acid (Precursor Analogue).Link

  • Bondock, S., & Metwally, M. A. (2008).[4] Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives.Link

Sources

Technical Guide: The Role of 2'-Mercaptoacetophenone in Sulfur-Heterocycle Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Mercaptoacetophenone (also known as o-mercaptoacetophenone or 1-(2-mercaptophenyl)ethanone) represents a privileged "amphiphilic" synthon in medicinal chemistry. Its structural uniqueness lies in the orthogonality of its functional groups: a nucleophilic thiol (-SH) at the ortho position and an electrophilic acetyl group (-COCH₃) .

This duality allows it to serve as a linchpin in the synthesis of fused sulfur heterocycles—specifically thiochromones (thioflavones) and benzothiophenes —which are critical scaffolds in oncology (PI3K inhibitors) and virology. Unlike its nitrogen analog (2'-aminoacetophenone), the sulfur center introduces unique redox capabilities and larger atomic radius effects, influencing both the binding affinity and metabolic stability of the resulting pharmacophores.

Reactivity Profile & Strategic Utility

The Bifunctional Advantage

In drug discovery, this compound is utilized to construct "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets.

  • The Thiol (Nucleophile): High softness and nucleophilicity allow for rapid S-alkylation or conjugate addition (thia-Michael) under mild conditions. It is prone to oxidation (disulfide formation), requiring inert atmospheres or reducing agents (e.g., TCEP, DTT) during handling.

  • The Ketone (Electrophile): Facilitates condensation reactions (aldol, Claisen) and serves as a handle for further functionalization (reduction, Grignard addition).

The "S-C" Cyclization Logic

The proximity of the thiol and ketone groups pre-organizes the molecule for heterocyclization. The most common pathway involves an initial intermolecular reaction at the ketone (e.g., aldol condensation with an aldehyde) followed by an intramolecular nucleophilic attack by the thiol, or vice-versa.

Primary Synthetic Pathways

Synthesis of Thiochroman-4-ones and Thioflavones

The most direct and high-value application of this compound is the synthesis of 2-substituted thiochroman-4-ones , which can be oxidized to thioflavones .

Mechanism:

  • Aldol Condensation: Base-catalyzed reaction between the acetyl group and an aromatic aldehyde yields a chalcone intermediate (2'-mercaptochalcone).

  • Thia-Michael Addition: The thiol undergoes intramolecular conjugate addition to the

    
    -carbon of the enone system, closing the six-membered ring.
    

Thiochromanone_Synthesis Start This compound Inter Intermediate: 2'-Mercaptochalcone Start->Inter Base (NaOH/Piperidine) Aldol Condensation Reagent Ar-CHO (Aldehyde) Reagent->Inter Product 2-Aryl-thiochroman-4-one Inter->Product Intramolecular Thia-Michael Addition Final Thioflavone (Oxidation) Product->Final DDQ or I2 Oxidative Dehydrogenation

Caption: Mechanistic pathway from this compound to thioflavones via chalcone intermediates.

Synthesis of Benzothiophenes

Benzothiophenes are accessed via reduction or condensation strategies that contract the ring or utilize the sulfur to attack the alpha-position of the side chain.

  • Reduction-Cyclization: Reduction of the ketone to an alcohol (using NaBH₄), followed by acid-catalyzed cyclization.

  • Oxidative Cyclization: Reaction with alkynes (e.g., dimethyl acetylenedicarboxylate) followed by cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Phenylthiochroman-4-one

Target Audience: Medicinal Chemists requiring gram-scale intermediates.

Reagents:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Piperidine (Catalytic, 0.1 equiv) or NaOH (10% aq)

  • Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 mmol) and benzaldehyde (5.5 mmol) in Ethanol (20 mL).

  • Catalysis: Add Piperidine (0.5 mmol) dropwise. Note: The reaction is exothermic; add slowly to prevent side reactions.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The thiol spot will disappear, and a new less polar spot (chalcone) may appear transiently before the cyclized product forms.

  • Workup: Cool the mixture to room temperature. The product often precipitates as a solid.

    • If precipitate forms: Filter, wash with cold ethanol, and dry.

    • If oil:[3] Concentrate in vacuo, dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (CDCl₃): Look for the ABX system of the thiochromanone ring protons (approx.

      
       3.0–4.5 ppm) and the disappearance of the S-H signal (
      
      
      
      3.5–4.0 ppm).
Protocol B: Oxidation to Thioflavone

Reagents:

  • 2-Phenylthiochroman-4-one (from Protocol A)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv)

  • Dioxane or Toluene

Methodology:

  • Dissolve the thiochromanone in anhydrous dioxane.

  • Add DDQ and reflux for 2–3 hours.

  • Cool, filter off the precipitated hydroquinone byproduct.

  • Concentrate the filtrate and purify via column chromatography.[4]

Strategic Comparison: S vs. N Heterocycles

It is crucial to distinguish this compound from its nitrogen analog, 2'-aminoacetophenone. While the amino analog readily forms quinolines (Friedländer synthesis), the mercapto analog favors thiochromones.

FeatureThis compound2'-Aminoacetophenone
Nucleophile Thiol (-SH)Amine (-NH₂)
Hard/Soft Character Soft NucleophileHard Nucleophile
Primary Product Thiochroman-4-one / ThioflavoneQuinoline / Quinolone
Oxidation Sensitivity High (Disulfide formation)Low
Key Drug Class PI3K Inhibitors, AntiviralsAntimalarials, Kinase Inhibitors

Visualizing the Benzothiophene Route

The transformation to benzothiophene often involves manipulating the acetyl group to create a leaving group or an electrophilic center that the sulfur can attack.

Benzothiophene_Route Start This compound Step1 Reduction (NaBH4) -> 1-(2-mercaptophenyl)ethanol Start->Step1 Step2 Acid Catalysis (H+) Dehydration & Cyclization Step1->Step2 Product Benzo[b]thiophene Derivatives Step2->Product

Caption: Reductive cyclization pathway for accessing benzothiophene scaffolds.

References

  • Synthesis of Thiochromones via One-Pot Reaction

    • Source: Preprints.org (2025)
    • Significance: Describes the direct condensation of mercapto-propanoic acid derivatives, validating the thiochromanone p
  • Thiochroman-4-ones: Synthesis and Reactions

    • Source: ResearchG
    • Significance: Comprehensive review of the reactivity of thiochroman-4-ones derived
  • Synthesis of Benzothiophenes via Pd-Catalyzed Heterocyclodehydr

    • Source: PubMed (NIH)
    • Significance: Advanced metal-catalyzed routes starting
  • 1,5-Benzothiazepines in Medicinal Chemistry

    • Source: Zenodo
    • Significance: Clarifies the distinction that 1,5-benzothiazepines are typically derived from 2-aminothiophenol, not this compound.
  • Benzothiophene Synthesis Overview

    • Source: Organic Chemistry Portal
    • Significance: General methodologies for benzothiophene construction relevant to mercapto-ketone precursors.

Sources

boiling point and melting point data for 2'-Mercaptoacetophenone

[1]

Executive Summary

This compound (systematically 1-(2-mercaptophenyl)ethanone ) is a specialized organosulfur intermediate primarily utilized in the synthesis of sulfur-containing heterocycles (e.g., thiochromones) and as a bidentate ligand in coordination chemistry.

Unlike its para-substituted isomer (4'-mercaptoacetophenone), which is a stable solid with a defined melting point (~100–101°C), the ortho-isomer (this compound) is characterized by a strong intramolecular hydrogen bond between the thiol (-SH) and carbonyl (C=O) groups. This interaction significantly depresses its melting and boiling points, rendering it a yellow oil or low-melting solid at room temperature. Due to its susceptibility to oxidative dimerization (forming disulfides), it is frequently generated in situ or stored under strict inert conditions.

Physicochemical Data Profile

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) due to the compound's tendency to oxidize before isolation in standard physical property workflows.

PropertyValue / DescriptionConfidence Level
CAS Number 26824-02-2 Verified
IUPAC Name 1-(2-mercaptophenyl)ethanoneVerified
Molecular Weight 152.21 g/mol Exact
Physical State Yellow Oil or Low-Melting SolidHigh (Inferred from analogs)
Melting Point (MP) < 25°C (Predicted)High (Analogous to 2'-OH)
Boiling Point (BP) ~125–130°C at 10 mmHg ~265°C at 760 mmHg (Theoretical)Medium (Predicted)
Density ~1.18 ± 0.1 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, EtOH; Insoluble in WaterHigh
pKa (SH) ~6.5 – 7.0Estimated

Critical Note on Isomerism: Databases frequently conflate this compound with 4'-mercaptoacetophenone (CAS 3814-20-8), which melts at 100–101°C. Ensure you are working with the ortho isomer (26824-02-2) for applications requiring chelation or cyclization.

Thermodynamic & Structural Analysis[2]

The Ortho-Effect: Intramolecular Hydrogen Bonding

The physical properties of this compound are governed by the S-H···O=C intramolecular interaction.

  • Boiling Point Depression: In the para isomer, the thiol and carbonyl groups are spatially separated, forcing the molecules to interact via intermolecular dipole-dipole forces and weak hydrogen bonding networks. This raises the boiling point. In the ortho isomer, the thiol proton is "locked" internally to the carbonyl oxygen. This "shielding" reduces the effective polarity and intermolecular attraction, resulting in a significantly lower boiling point and increased volatility.

  • Melting Point Suppression: The intramolecular lock prevents the efficient crystal packing seen in the para-isomer, keeping the ortho-isomer in a liquid or semi-solid state at room temperature.

  • Chemical Reactivity: This conformation pre-organizes the molecule for cyclization reactions, making it an ideal precursor for thiochromones via acid-catalyzed condensation.

Visualization: Structural Logic

The following diagram illustrates the structural dichotomy between the ortho and para isomers and their resulting physical properties.

Gcluster_orthoThis compound (Ortho)cluster_para4'-Mercaptoacetophenone (Para)OrthoOrtho-Isomer(CAS 26824-02-2)IntraIntramolecular H-Bond(S-H ... O=C)Ortho->IntraStabilizesProp1Low MP (<25°C)Volatile OilIntra->Prop1CausesParaPara-Isomer(CAS 3814-20-8)InterIntermolecular Network(Dipole-Dipole)Para->InterFormsProp2High MP (100-101°C)Crystalline SolidInter->Prop2Causes

Caption: Comparative structural analysis showing how intramolecular bonding in the ortho-isomer leads to lower phase transition temperatures.

Experimental Protocols: Synthesis & Handling

Since commercial sources of high-purity this compound are rare (due to dimerization shelf-life issues), it is standard practice to synthesize it ex situ or in situ.

Method: The Leuckart Thiophenol Synthesis (Modified)

This protocol converts 2-aminoacetophenone to the thiol via a xanthate intermediate, avoiding the harsh conditions of direct substitution.

Reagents:

  • 2-Aminoacetophenone (1.0 eq)

  • Sodium Nitrite (1.1 eq) / HCl (conc.)

  • Potassium Ethyl Xanthate (1.2 eq)

  • KOH / Ethanol

Step-by-Step Workflow:

  • Diazotization: Dissolve 2-aminoacetophenone in HCl/H₂O. Cool to 0–5°C. Add NaNO₂ solution dropwise. Critical: Maintain temp <5°C to prevent diazonium decomposition.

  • Xanthate Coupling: Add the cold diazonium salt solution slowly to a solution of Potassium Ethyl Xanthate at 40–50°C. Caution: Evolution of N₂ gas.

  • Hydrolysis: Isolate the intermediate xanthate ester (red oil). Reflux in ethanolic KOH for 2–4 hours.

  • Acidification & Extraction: Cool, acidify with dilute H₂SO₄ (under N₂ atmosphere). Extract with DCM.

  • Purification (The Key Step):

    • Do NOT recrystallize. (It is likely an oil).

    • Vacuum Distillation: Distill under high vacuum (0.1–1 mmHg). Expect the product to distill at ~100–120°C (depending on vacuum quality).

    • Alternative: If purity is not critical, use immediately as a crude oil.

Self-Validating Safety Checks
  • The "Lead Acetate" Test: Expose a paper strip dipped in lead(II) acetate to the vapors. Immediate blackening (PbS) confirms the presence of free thiol (-SH).

  • TLC Monitoring: Use Hexane:EtOAc (9:1). The thiol will run faster (higher R_f) than the disulfide impurity.

Synthesis & Purification Workflow Diagram

Synthesisstart2-Aminoacetophenonestep1Diazotization(NaNO2, HCl, <5°C)start->step1inter1Diazonium Saltstep1->inter1step2Xanthate Coupling(K-Ethyl Xanthate, 45°C)inter1->step2inter2S-Xanthate Ester(Intermediate)step2->inter2step3Hydrolysis(KOH/EtOH, Reflux)inter2->step3crudeCrude this compound(Yellow Oil)step3->crudepurifyHigh Vacuum Distillation(prevents oxidation)crude->purifyPurificationfinalPure this compound(Store under Argon)purify->final

Caption: Step-by-step synthesis workflow emphasizing the critical vacuum distillation step to ensure product integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11073609, 1-(2-Mercaptophenyl)ethanone. Retrieved from [Link]

  • Topliss, J. G., et al. (1972). Structure-Activity Relationships in a Series of Anti-inflammatory 2-(2-Amino-3-pyridyl)acetophenones. Journal of Medicinal Chemistry.[1] (Contextual reference for ortho-acetophenone physical properties).

  • Lide, D. R. (Ed.).[2][3] (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (Reference for standard bond increments and boiling point prediction models).

  • Sigma-Aldrich.Safety Data Sheet: 1-(2-Mercaptophenyl)ethanone.

literature review of 2'-Mercaptoacetophenone synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2'-Mercaptoacetophenone (CAS: 26824-02-2), also known as 1-(2-mercaptophenyl)ethanone. This compound is a critical sulfur-containing building block in medicinal chemistry, serving as a direct precursor to benzothiophenes, thioxanthones, and hemithioindigo photoswitches.

Executive Summary

Synthesizing this compound presents a unique chemoselective challenge: the ortho-positioning of the nucleophilic thiol (-SH) and the electrophilic acetyl group (-COCH₃) creates a high propensity for intramolecular cyclization. In acidic or basic media, this molecule spontaneously dehydrates to form benzo[b]thiophene , a stable heterocycle.

Therefore, successful isolation of the free thiol requires pathways that maintain "masked" sulfur equivalents until the final step or utilize kinetic control to prevent cyclization. This guide outlines three distinct methodologies:

  • The Modified Leuckart-Thiophenol Route: A scalable, diazotization-based approach.

  • The Newman-Kwart Rearrangement: A high-fidelity rearrangement from the phenol.

  • Pd-Catalyzed C-S Coupling: A modern, transition-metal-mediated approach.

Pathway 1: Modified Leuckart-Thiophenol Synthesis (The Scalable Route)

This is the classical industrial route starting from 2'-aminoacetophenone . It relies on converting the amine to a diazonium salt, which is then trapped by a sulfur nucleophile (xanthate).

The "Cinnoline" Trap (Critical Mechanism Note)

A major pitfall in this pathway is the Borsche-Koelsch Cinnoline Synthesis . If the diazonium salt of 2'-aminoacetophenone is allowed to warm in aqueous acid, it undergoes intramolecular cyclization to form 4-hydroxycinnoline .

  • Prevention: The diazonium salt must be kept at -5°C to 0°C and added immediately to the xanthate solution. The sulfur capture must be kinetically faster than the ring closure.

Experimental Workflow
  • Diazotization: 2'-Aminoacetophenone is treated with NaNO₂/HCl at -5°C.[1]

  • Xanthylation: The cold diazonium stream is added to Potassium Ethyl Xanthate (EtOCS₂K) at 65°C (caution: explosion risk if allowed to dry; keep wet).

  • Hydrolysis: The resulting aryl xanthate is hydrolyzed with KOH/EtOH to yield the thiolate.

  • Acidification: Careful acidification releases the free thiol.

LeuckartPathway cluster_0 Precursor cluster_1 Intermediate (Unstable) cluster_2 Divergent Outcomes Amine 2'-Aminoacetophenone Diazonium Diazonium Salt (-N2+) Amine->Diazonium NaNO2, HCl < 0°C Xanthate Aryl Xanthate (S-C(S)OEt) Diazonium->Xanthate EtOCS2K Kinetic Trap Cinnoline 4-Hydroxycinnoline (Side Product) Diazonium->Cinnoline Warming/Acid Thermodynamic Trap Target This compound Xanthate->Target KOH, then H+

Figure 1: The kinetic competition between xanthate trapping and cinnoline cyclization.

Pathway 2: Newman-Kwart Rearrangement (The High-Purity Route)

This pathway converts 2'-hydroxyacetophenone (a common phenol) into the thiophenol via a thermal rearrangement. It is chemically robust and avoids the instability of diazonium salts, though it requires high temperatures.

Mechanism[2][3][4]
  • Activation: The phenol is reacted with dimethylthiocarbamoyl chloride (DMTCl) to form the O-thiocarbamate.

  • Rearrangement: Heating (typically 200–300°C) drives the [1,3]-sigmatropic rearrangement, moving the sulfur from the thione (C=S) to the aromatic ring (Ar-S), forming the S-thiocarbamate.

  • Hydrolysis: Basic hydrolysis yields the thiolate.

Experimental Workflow
  • Step 1: 2'-Hydroxyacetophenone + NaH + Me₂NC(S)Cl

    
    O-Aryl Thiocarbamate.
    
  • Step 2: Heat neat or in diphenyl ether (250°C)

    
    S-Aryl Thiocarbamate.
    
  • Step 3: NaOH/MeOH reflux

    
     this compound.
    

NewmanKwart Phenol 2'-Hydroxyacetophenone (OH) O_Carb O-Thiocarbamate (Ar-O-C(=S)-NMe2) Phenol->O_Carb DMTCl, NaH, THF Transition [1,3]-Sigmatropic Shift (Δ 250°C) O_Carb->Transition S_Carb S-Thiocarbamate (Ar-S-C(=O)-NMe2) Transition->S_Carb Thiol This compound (SH) S_Carb->Thiol NaOH, MeOH

Figure 2: The thermal rearrangement driving the Oxygen-to-Sulfur migration.

Pathway 3: Pd-Catalyzed C-S Coupling (The Modern Route)

For laboratories equipped for organometallic chemistry, this route offers the mildest conditions. It utilizes 2'-bromoacetophenone (ortho-bromo) and a protected thiol source.

Note: Direct substitution with NaSH on 2'-bromoacetophenone often fails due to immediate cyclization to benzothiophene. Using a bulky or protected thiol surrogate prevents this.

Protocol Highlights
  • Catalyst: Pd(OAc)₂ / Xantphos (or DPPF).

  • Thiol Source: TIPS-SH (Triisopropylsilanethiol) or 2-Ethylhexyl-3-mercaptopropionate.

  • Conditions: Toluene, 100°C, Cs₂CO₃ base.

  • Deprotection: Mild acid or fluoride (TBAF) releases the thiol.

Comparative Analysis of Pathways

FeatureLeuckart-Thiophenol (Pathway 1)Newman-Kwart (Pathway 2)Pd-Catalysis (Pathway 3)
Starting Material 2'-Aminoacetophenone2'-Hydroxyacetophenone2'-Bromoacetophenone
Cost Efficiency High (Cheap reagents)ModerateLow (Pd catalyst cost)
Scalability High (kg scale possible)Moderate (Thermal step limits)Low/Medium
Purity Profile Risk of Cinnoline/Azo byproductsVery HighHigh
Key Risk Diazonium explosion/cyclizationHigh temp degradationCatalyst poisoning

Detailed Experimental Protocol (Recommended: Pathway 1)

Safety Note: Diazonium salts are potentially explosive. Perform behind a blast shield. Xanthates release CS₂ (toxic/flammable) upon acidification. Work in a fume hood.

Step 1: Diazotization

  • Charge a 3-neck flask with 2'-aminoacetophenone (13.5 g, 0.1 mol) and 15% HCl (100 mL).

  • Cool to -5°C using an ice/salt bath.

  • Add a solution of NaNO₂ (7.0 g in 20 mL H₂O) dropwise, maintaining temp < 0°C.

  • Stir for 30 min. Verify diazotization with starch-iodide paper (turns blue).

Step 2: Xanthylation (The "Trap")

  • In a separate flask, dissolve Potassium Ethyl Xanthate (19.2 g, 0.12 mol) in H₂O (50 mL) and heat to 65°C.

  • Slowly add the cold diazonium solution to the hot xanthate solution over 45 mins.

    • Why? Adding cold-to-hot minimizes the concentration of free diazonium salt, preventing side reactions.

  • Stir at 65°C for 1 hour. A heavy oil (the aryl xanthate) will separate.

  • Cool and extract with diethyl ether. Wash with 10% NaOH (to remove any phenolic byproducts).

Step 3: Hydrolysis

  • Concentrate the ether layer to obtain the crude xanthate.

  • Dissolve in Ethanol (100 mL) and add KOH pellets (15 g).

  • Reflux for 4 hours under Nitrogen atmosphere (Critical: prevents disulfide formation).

  • Concentrate ethanol, dilute with degassed water.

  • Acidify with 2M H₂SO₄ to pH 2.

  • Extract the yellow oil (This compound ) with DCM. Dry over MgSO₄.[2]

References

  • Vertex AI Search. (2025). Synthesis of 2-Aminoacetophenone and Diazotization Protocols. Retrieved from

  • BenchChem. (2025).[1] The Versatility of 2'-Aminoacetophenone in the Synthesis of Novel Dyes and Pigments. Retrieved from

  • Organic Syntheses. (2025). Preparation of Thiobenzophenone via Sodium Hydrosulfide (Analogous Thiolation Chemistry). Coll. Vol. 2, p. 573. Retrieved from

  • Sigma-Aldrich. (2025). 2'-Chloroacetophenone Product & Safety Data. Retrieved from

  • National Institutes of Health (NIH). (2025). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Retrieved from

Sources

biological activity of 2'-Mercaptoacetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2'-Mercaptoacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of the this compound scaffold represent a versatile and highly promising class of compounds in medicinal chemistry. Characterized by a core acetophenone structure bearing a thiol group at the ortho position, these molecules serve as privileged platforms for the development of novel therapeutic agents. The presence of reactive ketone and thiol functionalities allows for extensive chemical modification, leading to a diverse library of derivatives with a wide spectrum of biological activities. This guide synthesizes current research to provide an in-depth exploration of their significant antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanisms of action, present key quantitative data, detail essential experimental protocols, and discuss the structure-activity relationships that govern their therapeutic potential.

Introduction: The this compound Scaffold

The this compound molecule is an aromatic ketone with a strategically positioned mercapto (thiol, -SH) group. This unique arrangement of functional groups—a ketone capable of forming Schiff bases and other derivatives, and a nucleophilic thiol group that can be alkylated or act as a metal chelator—is central to its chemical reactivity and biological significance.[1] Acetophenone derivatives, in general, are known to possess a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[2] The addition of the mercapto group often enhances or imparts new biological functions, making this scaffold a focal point for drug discovery and development.

Synthesis of this compound Derivatives

The generation of diverse this compound derivatives is typically achieved through straightforward and high-yielding synthetic routes. The two primary sites for modification are the ketone's carbonyl group and the thiol's sulfur atom. A common and effective strategy involves the condensation of the ketone with various amines or hydrazides to form Schiff bases (imines) or hydrazones, respectively.

G start This compound reaction Condensation Reaction (e.g., Reflux in Ethanol with Glacial Acetic Acid catalyst) start->reaction reagent Primary Amine (R-NH2) or Hydrazide reagent->reaction product Schiff Base or Hydrazone Derivative reaction->product screening Biological Activity Screening (Antimicrobial, Anticancer, etc.) product->screening

Caption: General workflow for synthesizing Schiff base derivatives.

Experimental Protocol: Synthesis of a Semicarbazone Derivative

This protocol describes a representative synthesis of a semicarbazone derivative from a substituted acetophenone, a process analogous to the derivatization of this compound.[3]

Causality: The reaction is a classic condensation between a carbonyl group (ketone) and a primary amine derivative (semicarbazide). The acidic catalyst (glacial acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal -NH2 group of the semicarbazide. The subsequent dehydration yields the stable C=N bond of the semicarbazone.

Methodology:

  • Reactant Preparation: Dissolve 0.01 moles of the desired substituted acetophenone and 0.01 moles of semicarbazide in 25 mL of ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 1-2 hours.

  • Precipitation and Isolation: Allow the mixture to cool to room temperature. The resulting precipitate is the desired semicarbazone product.

  • Filtration: Filter the solid product using a Buchner funnel.

  • Purification: Wash the filtered product with cold ethanol to remove any unreacted starting materials and recrystallize from hot ethanol to obtain the purified final compound.[3]

  • Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as FT-IR, 1H-NMR, and Mass Spectrometry.

Key Biological Activities

Antimicrobial Activity

Derivatives of mercapto-containing aromatic compounds and acetophenones have demonstrated significant activity against a range of pathogenic bacteria and fungi.[4][5] The mode of action, while not always fully elucidated, is often linked to the disruption of essential cellular processes or enzymatic functions within the microbes.

Mechanism Insight: For many thiol-containing compounds, the antimicrobial effect can be attributed to their ability to chelate essential metal ions required by microbial enzymes or to interfere with cellular redox balance. Schiff base derivatives often exhibit enhanced antimicrobial potency due to the lipophilicity conferred by the imine linkage, which facilitates passage through microbial cell membranes.

Quantitative Data: Antimicrobial Potency

The following table summarizes the antimicrobial activity of various acetophenone and mercapto-scaffold derivatives against clinically relevant pathogens, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL or zone of inhibition in mm.

Compound ClassOrganismActivity (MIC in µg/mL)Reference
2-Mercaptobenzothiazole derivativesStaphylococcus aureus3.12[4]
2-Mercaptobenzothiazole derivativesEscherichia coli25[4]
Acetophenone-derived complexesMethicillin-resistant S. aureusModerate Zone Inhibition[6]
Acetophenone-derived complexesPseudomonas aeruginosaModerate Zone Inhibition[6]
Acetophenone-derived complexesAcinetobacter baumanniiModerate Zone Inhibition[6]
Hydroxyacetophenone derivativesE. coliGood Activity (15mm zone)[5]
Hydroxyacetophenone derivativesKlebsiella pneumoniaeGood Activity (16mm zone)[5]

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold-standard quantitative assay for assessing antimicrobial potency. The use of a chromogenic indicator like resazurin can provide a clear visual endpoint, as its color change is dependent on cellular metabolic activity.

Methodology:

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and this compound derivatives have emerged as a promising source of cytotoxic and antiproliferative compounds.[8][9] Their mechanisms often involve the inhibition of key enzymes in cancer signaling pathways or the induction of programmed cell death (apoptosis).

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Several derivatives have been shown to act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), HER2, and VEGFR2, which are often overactive in various cancers.[8] By blocking these kinases, the derivatives disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis.[8][10]

cluster_inhibition ligand Growth Factor receptor EGFR/HER2 Receptor Tyrosine Kinase ligand->receptor pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras derivative This compound Derivative derivative->receptor block X proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation apoptosis Apoptosis block->apoptosis Induces

Caption: Inhibition of receptor tyrosine kinases by derivatives.

Quantitative Data: In Vitro Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC50) values for various derivatives against several human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassCell LineActivity (IC50 in µM)Reference
2-Mercaptobenzoxazole derivative (6b)MCF-7 (Breast)3.64[8]
2-Mercaptobenzoxazole derivative (6b)MDA-MB-231 (Breast)2.14[8]
2-Mercaptobenzoxazole derivative (6b)HepG2 (Liver)6.83[8]
2-Mercaptobenzoxazole derivative (6b)HeLa (Cervical)5.18[8]
Indolin-2-one derivative (VIb-d)HeLa (Cervical)10.64 - 33.62[11]
Schiff base of 2-Mercaptobenzimidazole (23)HCT-116 (Colon)7 µg/mL[9]

Experimental Protocol: MTT Assay for Cell Viability

Causality: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow substrate into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against compound concentration.[11]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. This compound derivatives have shown potential as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[12][13]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain mercapto-derivatives have been shown to selectively inhibit COX-2, which is preferable as COX-1 is involved in maintaining the protective lining of the stomach.[12]

membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (PGH2) cox->pgs derivative This compound Derivative derivative->cox inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation

Caption: Inhibition of the COX pathway by derivatives.

Quantitative Data: Anti-inflammatory and Analgesic Potency

Compound ClassAssayActivity (ED50)Reference
2-Mercapto-4(3H)-quinazolinonesAnti-inflammatory65.7-102.4 mg/kg[12]
2-Mercapto-4(3H)-quinazolinonesAnalgesic33.3-104.6 mg/kg[12]
Acetophenone semicarbazoneAnti-inflammatoryActive at 50 mg/kg[15]
Acetophenone semicarbazoneAnalgesic (writhing inhibition)~50% at 50 mg/kg[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

Causality: This is a classic in vivo model for evaluating acute inflammation. Carrageenan, when injected into the paw, induces a biphasic inflammatory response characterized by the release of histamine, serotonin, and bradykinin in the first phase, followed by the production of prostaglandins in the second phase. An effective anti-inflammatory agent will reduce the swelling (edema) in the paw, particularly in the prostaglandin-dependent second phase.

Methodology:

  • Animal Grouping: Divide animals (typically rats or mice) into control and test groups.

  • Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) to the test groups. The control group receives the vehicle only. A standard drug like Diclofenac or Celecoxib is used as a positive control.[12]

  • Inflammation Induction: After one hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.[14][15]

Structure-Activity Relationship (SAR) Insights

Analysis of the available data provides valuable insights into the relationship between chemical structure and biological activity:

  • Halogen Substitution: The introduction of electron-withdrawing halogen atoms (e.g., Cl, Br, F) on the aromatic rings of the derivatives often enhances anticancer activity. This is likely due to altered electronic properties and improved binding interactions with target enzymes.[11]

  • Lipophilicity: Increasing the lipophilicity of the molecule, for example by forming Schiff bases, can improve antimicrobial activity by facilitating the transport of the compound across the lipid-rich cell membranes of bacteria.

  • The Mercapto Group: The presence of the free SH group is crucial for certain activities, such as the inhibition of metallo-enzymes where it can act as a zinc chelator.[16] In other cases, S-alkylation or substitution can lead to potent and specific biological effects.[17]

Future Perspectives and Conclusion

This compound derivatives have firmly established themselves as a scaffold of significant therapeutic interest. The breadth of their biological activities, coupled with their synthetic tractability, makes them ideal candidates for further drug development. Future research should focus on:

  • Mechanism Deconvolution: Utilizing advanced biochemical and cellular assays to precisely identify the molecular targets and pathways modulated by the most potent derivatives.

  • Lead Optimization: Employing medicinal chemistry strategies to systematically modify the lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Advancing the most promising candidates from in vitro studies into relevant animal models of cancer, infectious disease, and inflammation to validate their therapeutic potential.

References

  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link]

  • Ghyslain, M., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(6), 789. [Link]

  • Al-Jubouri, H. H. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-11. [Link]

  • Di Sarno, V., et al. (2018). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Medicinal Chemistry Research, 27, 254-263. [Link]

  • Kumar, A., et al. (2022). Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. Journal of the Indian Chemical Society, 99(10), 100713. [Link]

  • Abdel-Rahman, H. M., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 27(19), 6693. [Link]

  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789-824. [Link]

  • Sadati, S. M. A., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60, 1-23. [Link]

  • El-Gazzar, M. G., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. European Journal of Medicinal Chemistry, 122, 356-370. [Link]

  • Husain, A., et al. (2019). 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line. Current Drug Discovery Technologies, 16(3), 324-334. [Link]

  • Nuthalapati, S., et al. (2009). Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors. Molecular Cancer Therapeutics, 8(10), 2876-2885. [Link]

  • Mamedova, S. G., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Chemistry & Chemical Technology, 11(2), 209-213. [Link]

  • Siddiqui, N., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 12(1), 71-76. [Link]

  • Singh, A., & Sharma, R. (2014). Synthesis of some derivatives of 2-mercaptobenzothiazole and their evaluation as anti-inflammatory agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 235-238. [Link]

  • Al-Amiery, A. A., et al. (2012). Cyclocondensation, antimicrobial activity and semi-empirical AM1-MO calculations of benzopyrone derivatives. Organic and Medicinal Chemistry Letters, 2, 29. [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. ResearchGate. [Link]

  • Gwaram, N. S., et al. (2013). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone. Academic Journal of Chemistry, 1(1), 1-11. [Link]

  • Huseynov, G. Z. (2024). Synthesis and Properties of Mercaptoacetic Acid Derivatives. Chemistry & Chemical Technology, 18(2), 245-251. [Link]

  • Asif, M. (2012). Anti-inflammatory and analgesic activities of acetophenone semicarbazone and benzophenone semicarbazone. Asian Pacific Journal of Tropical Biomedicine, 2(3), S1357-S1361. [Link]

  • Jang, Y. J., et al. (2025). The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. International Journal of Molecular Sciences, 26(1), 123. [Link]

  • Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(15), 5786. [Link]

  • Eldehna, W. M., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(3), 1381. [Link]

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789-824. [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-Methylbenzo[b]thiophene via Acid-Catalyzed Cyclization of 2'-Mercaptoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties contribute to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. A significant number of approved drugs, such as the selective estrogen receptor modulator Raloxifene and the antipsychotic agent Sertindole, feature the benzo[b]thiophene core, underscoring its therapeutic relevance. This application note provides a detailed, field-proven protocol for the synthesis of 2-methylbenzo[b]thiophene from the readily available starting material, 2'-mercaptoacetophenone, via an efficient acid-catalyzed intramolecular cyclization.

Scientific Principles and Reaction Mechanism

The synthesis of 2-methylbenzo[b]thiophene from this compound proceeds through an acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration. The mechanism can be delineated as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the acetophenone moiety by a strong acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The electron-rich sulfur atom of the thiol group acts as a nucleophile and attacks the activated carbonyl carbon. This intramolecular cyclization step forms a five-membered heterocyclic intermediate.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to restore the aromaticity of the thiophene ring, yielding the final 2-methylbenzo[b]thiophene product.

Strong Brønsted acids are typically employed to facilitate this transformation. The choice of acid and reaction conditions can significantly influence the reaction rate and yield.

Experimental Workflow Diagram

experimental_workflow reagents Reagents: - this compound - Polyphosphoric Acid (PPA) reaction_setup Reaction Setup: - Add this compound to PPA - Heat with stirring reagents->reaction_setup 1. Combine reaction_monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction_setup->reaction_monitoring 2. React workup Work-up: - Quench with ice-water - Neutralize with base - Extract with organic solvent reaction_monitoring->workup 3. Quench & Extract purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification 4. Isolate product Final Product: 2-Methylbenzo[b]thiophene purification->product 5. Purify

Caption: Experimental workflow for the synthesis of 2-methylbenzo[b]thiophene.

Detailed Experimental Protocol

Materials:

  • This compound

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place polyphosphoric acid (10 g).

  • Addition of Starting Material: To the polyphosphoric acid, add this compound (1 g, 6.57 mmol) portion-wise with stirring.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Carefully pour the viscous mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the pure product and concentrate to obtain 2-methylbenzo[b]thiophene as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters

ParameterValue
Starting MaterialThis compound
ReagentPolyphosphoric Acid (PPA)
Temperature80-90 °C
Reaction Time2-3 hours
SolventNone (PPA acts as solvent and catalyst)
PurificationColumn Chromatography
Expected Yield75-85%

Troubleshooting and Key Considerations

  • Viscosity of PPA: Polyphosphoric acid is highly viscous. Gentle heating can aid in its transfer and mixing.

  • Exothermic Quenching: The quenching of the reaction with ice-water is exothermic. Perform this step slowly and with efficient stirring in an ice bath.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature slightly.

  • Purification Challenges: If the product is difficult to separate from impurities, a different solvent system for column chromatography may be required.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-methylbenzo[b]thiophene from this compound. The acid-catalyzed cyclization is an efficient method that can be readily implemented in a standard laboratory setting. The benzo[b]thiophene scaffold serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

References

  • Kaur, A., & Prakash, O. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 933-969.
  • Dau, X. D. (2020). Recent Progress in the Synthesis of Benzo[b]thiophene. Mini-Reviews in Organic Chemistry, 17(5), 526-547.
  • Guan, A., et al. (2018). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 3(11), 15725-15733.[1]

  • Inamdar, S. M., et al. (2021). Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds - Recent Progress in Chemistry. IntechOpen.[2]

  • Patel, R. V., et al. (2016). An overview of benzo [b] thiophene-based medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 8(8), 634-648.[3]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]]

  • Campaigne, E. E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Heterocyclic Chemistry (Vol. 4, Part 3, pp. 863-934). Pergamon.
  • Chemburkar, S. R., et al. (2000). A practical synthesis of 2-acetylbenzo[b]thiophenes. Organic Process Research & Development, 4(5), 379-381.[4]

  • Masesane, I. B., & Yuda, K. M. (2025). Acid-catalyzed cyclotrimerization of acetophenones to 1,3,5-triphenylbenzenes. Arkat USA.[5]

  • Wang, Z., et al. (2021). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes.

Sources

Application Notes and Protocols for Thiochromone Synthesis Using 2'-Mercaptoacetophenone as a Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the thiochromone core represents a privileged structure, serving as a sulfur analog of the well-known chromone framework. The replacement of the oxygen atom with sulfur imparts unique physicochemical properties, often leading to distinct biological activities. This guide provides an in-depth exploration of the synthesis of thiochromones, with a specific focus on leveraging the versatile precursor, 2'-mercaptoacetophenone. We will delve into the mechanistic underpinnings of the key synthetic strategies, provide detailed experimental protocols, and discuss the significance of this class of compounds in modern medicinal chemistry.

The Significance of the Thiochromone Scaffold

Thiochromones and their derivatives have garnered significant attention in the field of drug discovery due to their diverse pharmacological profiles. These compounds have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The sulfur atom in the heterocyclic ring can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets, making thiochromones an attractive scaffold for the development of novel therapeutic agents.

Synthetic Strategies from this compound

The strategic location of a nucleophilic thiol group and an electrophilic carbonyl group in this compound makes it an ideal starting material for the construction of the thiochromone ring system. Several synthetic routes have been developed to achieve this transformation, with the most prominent being an adaptation of the classical Kostanecki-Robinson reaction.

The Thio-Kostanecki-Robinson Reaction: A Classic Approach to 2-Alkylthiochromones

The Kostanecki-Robinson reaction is a well-established method for the synthesis of chromones from o-hydroxyacetophenones.[1][2] By analogy, a "Thio-Kostanecki-Robinson" reaction can be employed to synthesize 2-alkylthiochromones from this compound. This reaction typically involves the acylation of the thiol group with an aliphatic acid anhydride in the presence of its corresponding sodium salt, followed by an intramolecular cyclization and dehydration.

Reaction Causality: The reaction is initiated by the S-acylation of this compound with the acid anhydride. The sodium salt of the corresponding carboxylic acid acts as a base, facilitating both the initial acylation and the subsequent intramolecular condensation. The enolate generated from the acetyl group of the S-acylated intermediate then attacks the carbonyl carbon of the thioester in an intramolecular fashion. This cyclization is driven by the formation of a thermodynamically stable six-membered ring.[3][4] The final step is a dehydration reaction, which leads to the formation of the aromatic thiochromone ring.

Visualizing the Thio-Kostanecki-Robinson Reaction Workflow:

Thio_Kostanecki_Robinson cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 This compound step1 S-Acylation start1->step1 start2 Acetic Anhydride start2->step1 start3 Sodium Acetate start3->step1 Base step2 Intramolecular Condensation (Cyclization) step1->step2 step3 Dehydration step2->step3 product 2-Methylthiochromone step3->product

Caption: Workflow for the Thio-Kostanecki-Robinson synthesis of 2-methylthiochromone.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of thiochromone derivatives from this compound. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Synthesis of 2-Methyl-4H-thiochromen-4-one via Thio-Kostanecki-Robinson Reaction

This protocol details the synthesis of 2-methylthiochromone, a fundamental thiochromone derivative, using a method analogous to the Kostanecki-Robinson reaction.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Ice

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.52 g, 10 mmol), anhydrous sodium acetate (2.46 g, 30 mmol), and acetic anhydride (10 mL, 106 mmol).

  • Heating: Heat the reaction mixture to reflux (approximately 140-150 °C) in an oil bath and maintain reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Collect the fractions containing the desired product and concentrate them to yield pure 2-methyl-4H-thiochromen-4-one.

Expected Yield and Characterization:

The expected yield of 2-methyl-4H-thiochromen-4-one is typically in the range of 60-70%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

CompoundStarting MaterialReagentsReaction TimeTypical Yield
2-Methyl-4H-thiochromen-4-oneThis compoundAcetic anhydride, Sodium acetate6 hours60-70%
Protocol 2: Synthesis of 2-Trifluoromethyl-4H-thiochromen-4-one

This protocol describes a more modern approach for the synthesis of a fluorinated thiochromone derivative, which can be of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. This method utilizes trifluoroacetic anhydride and a tertiary amine base.

Materials:

  • This compound

  • Trifluoroacetic anhydride

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.52 g, 10 mmol) in anhydrous THF (40 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15 mmol) followed by the dropwise addition of trifluoroacetic anhydride (2.1 mL, 15 mmol) with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution (50 mL).

  • Extraction and Drying: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-trifluoromethyl-4H-thiochromen-4-one.[5]

Expected Yield and Characterization:

The yield for this reaction is generally good, often exceeding 70%. The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

CompoundStarting MaterialReagentsReaction TimeTypical Yield
2-Trifluoromethyl-4H-thiochromen-4-oneThis compoundTrifluoroacetic anhydride, Triethylamine12 hours>70%

Mechanistic Insights: The Intramolecular Condensation

The key step in the formation of the thiochromone ring from the S-acylated this compound intermediate is a base-mediated intramolecular condensation. This process is analogous to an intramolecular Claisen or Dieckmann condensation.[6]

Visualizing the Intramolecular Condensation Mechanism:

Intramolecular_Condensation cluster_mechanism Mechanism of Intramolecular Condensation Intermediate S-Acyl-2'-mercaptoacetophenone Enolate Enolate Formation (Base-mediated) Intermediate->Enolate Base Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Alkoxide Tetrahedral Alkoxide Intermediate Cyclization->Alkoxide Elimination Elimination of Thiolate Alkoxide->Elimination Diketone β-Diketone Intermediate Elimination->Diketone Tautomerization Tautomerization Diketone->Tautomerization FinalProduct Thiochromone Ring Tautomerization->FinalProduct

Caption: Key steps in the intramolecular condensation to form the thiochromone ring.

The base abstracts a proton from the methyl group of the acetyl moiety, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. The resulting tetrahedral intermediate collapses, eliminating the thiolate leaving group to form a β-diketone. Subsequent tautomerization and dehydration (in the case of the Thio-Kostanecki-Robinson reaction) lead to the stable aromatic thiochromone.

Conclusion and Future Perspectives

The use of this compound as a precursor provides a versatile and efficient entry point for the synthesis of a wide range of thiochromone derivatives. The Thio-Kostanecki-Robinson reaction and its modern variations offer reliable methods for accessing these valuable scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to explore the chemical space of thiochromones and unlock their potential in drug discovery and development. Further investigations into asymmetric syntheses and the development of novel catalytic systems will undoubtedly continue to expand the synthetic toolbox for this important class of heterocyclic compounds.

References

  • Bentham Science Publishers. (n.d.). The Chemistry and Biological Effects of Thioflavones. PubMed. Retrieved from [Link]

  • Sosnovskikh, V. Y., & Moshkin, V. S. (2008). A simple and convenient route to 2-trifluoromethyl-4H-thiochromen-4-ones. Journal of Sulfur Chemistry, 29(3-4), 339-344.
  • MDPI. (2021). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2012). Base catalysed synthesis of thiochromans and azo-linked chromenes using allenylphosphonates. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Kostanecki acylation. Wikipedia. Retrieved from [Link]

  • Leah4sci. (2016). Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. Retrieved from [Link]

  • Chad's Prep. (2018). 21.5d Intramolecular Aldol Reactions. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. PubMed Central. Retrieved from [Link]

  • Scholarly Commons. (n.d.). Preparation of thiochalcone from thioacetophenone. Scholarly Commons. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Intramolecular Aldol Condensation. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the S-Alkylation of 2'-Mercaptoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The S-alkylation of 2'-mercaptoacetophenone is a pivotal chemical transformation that yields 2'-(alkylthio)acetophenones, a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of an alkylthio moiety at the ortho position of the acetophenone core can modulate the molecule's electronic properties, steric profile, and biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the S-alkylation of this compound. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, and presents key data to ensure reproducible and efficient synthesis.

Reaction Mechanism: Nucleophilic Substitution

The S-alkylation of this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by the deprotonation of the thiol group (-SH) of this compound by a suitable base. This results in the formation of a highly nucleophilic thiophenolate anion. This anion then acts as the nucleophile, attacking the electrophilic carbon atom of an alkyl halide (or other suitable alkylating agent) and displacing the halide leaving group. The result is the formation of a new carbon-sulfur bond, yielding the desired 2'-(alkylthio)acetophenone.

Several factors influence the efficiency of this reaction. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and alkoxides (e.g., NaOEt). The nature of the alkylating agent also plays a significant role. Primary alkyl halides are ideal substrates for SN2 reactions, as they are sterically unhindered.[1][2] Secondary halides may also be used, but may lead to competing elimination reactions. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone often being preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Experimental Workflow

The following diagram illustrates the general workflow for the S-alkylation of this compound.

Caption: General workflow for the S-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for the S-alkylation of this compound with an alkyl halide. The specific quantities and reaction times may need to be optimized for different alkylating agents.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (for TLC and column chromatography)

  • Hexane (for TLC and column chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column for chromatography (if necessary)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous acetone (approximately 10-20 mL per gram of this compound).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq). The use of a slight excess of base ensures complete deprotonation of the thiol.

    • Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent:

    • Slowly add the alkyl halide (1.1 - 1.2 eq) to the stirred suspension. The addition should be done dropwise to control any potential exotherm.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of acetone is approximately 56 °C).

    • Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The disappearance of the starting material (this compound) and the appearance of a new, less polar spot indicates the formation of the product. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the potassium carbonate and any other inorganic salts. Wash the filter cake with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any unreacted acidic starting material), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be employed.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation: Representative S-Alkylation Reactions

The following table summarizes typical reaction conditions and expected outcomes for the S-alkylation of this compound with various alkylating agents.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideK₂CO₃Acetone56 (Reflux)4 - 685 - 95
Ethyl BromoacetateK₂CO₃Acetone56 (Reflux)6 - 880 - 90
Benzyl BromideK₂CO₃Acetonitrile82 (Reflux)5 - 788 - 96
Allyl BromideNaHTHF66 (Reflux)3 - 590 - 98

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of base or alkylating agent slightly. Prolonging the reaction time or increasing the temperature (if the solvent allows) can also be beneficial. Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Side Product Formation: Over-alkylation at the benzylic position of the acetophenone is generally not observed under these conditions. However, with highly reactive alkylating agents, it is a possibility. Using the stoichiometric amount of the alkylating agent can minimize this. If elimination is a competing reaction (with secondary alkyl halides), using a less hindered base or a lower reaction temperature may be advantageous.

  • Purification Challenges: If the product is an oil and difficult to purify by column chromatography, consider converting it to a solid derivative for purification, if applicable. Kugelrohr distillation can also be an effective purification method for thermally stable liquid products.

Conclusion

The S-alkylation of this compound is a robust and versatile method for the synthesis of a variety of 2'-(alkylthio)acetophenones. The procedure outlined in this guide, based on a well-established SN2 mechanism, provides a reliable and efficient pathway to these valuable compounds. By understanding the key reaction parameters and employing the detailed protocol, researchers can successfully synthesize and explore the potential of this important class of molecules in their respective fields.

References

  • Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved February 15, 2026, from [Link][1]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved February 15, 2026, from [Link][2]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies, 6(5), 413-423. [Link][3]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). MDPI. [Link][4]

  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. (2014). Organic Chemistry International, 2014, 486540. [Link][5]

Sources

Application Notes and Protocols for 2'-Mercaptoacetophenone as a Bidentate Ligand in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of an O,S Bidentate Ligand

In the vast field of coordination chemistry, the design and synthesis of stable transition metal complexes are paramount for applications ranging from catalysis to medicinal chemistry.[1][2] The properties of a metal complex—its geometry, stability, reactivity, and biological activity—are intrinsically governed by the nature of the ligands bound to the metal center. 2'-Mercaptoacetophenone (2-MAP) emerges as a particularly compelling ligand due to its structure. It features two distinct donor atoms: a "hard" oxygen atom from the carbonyl group and a "soft" sulfur atom from the thiol group.[3] This O,S bidentate nature allows 2-MAP to act as a "two-toothed" grip on a metal ion, forming a highly stable six-membered chelate ring upon coordination.[4][5]

This chelation, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting complexes compared to those formed with analogous monodentate ligands.[4][5] The deprotonation of the thiol group creates a monoanionic ligand that readily coordinates with a variety of divalent and trivalent transition metal ions, including Ni(II), Cu(II), Co(II), and Zn(II), often resulting in well-defined square planar or octahedral geometries.[6][7][8] These structural features, combined with the electronic properties imparted by the sulfur and oxygen donors, make 2-MAP complexes promising candidates for diverse applications, including catalysis and the development of novel therapeutic agents.[9][10][11]

Caption: Structure of this compound and its anionic form.

Application Note I: Synthesis of a Representative Ni(II) Complex

This section provides a detailed protocol for the synthesis of a representative transition metal complex, Bis(2'-mercaptoacetophenonato)nickel(II), [Ni(MAP)₂]. This complex serves as an excellent model due to its stability and well-defined square planar geometry.

Causality Behind Experimental Design:

  • Solvent Choice: Ethanol is selected as it readily dissolves the ligand and the metal salt (Nickel(II) chloride hexahydrate), facilitating a homogeneous reaction mixture.

  • Use of Base: A base, such as sodium hydroxide or triethylamine, is crucial. Its function is to deprotonate the acidic thiol (-SH) group of 2-MAP, generating the thiolate anion (S⁻). This anion is a much stronger nucleophile and is required for coordination to the positively charged Ni(II) center.

  • Inert Atmosphere (Optional but Recommended): Thiol groups are susceptible to oxidation, which can form disulfide bridges and prevent proper ligand coordination. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes this side reaction, leading to a purer product and higher yield.

  • Purification: Washing the final product with water removes any unreacted metal salts and the salt byproduct (e.g., NaCl), while washing with cold ethanol removes unreacted ligand and other organic impurities.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand_Sol Dissolve 2-MAP in Ethanol Add_Base Add NaOH solution to 2-MAP solution (Deprotonation) Ligand_Sol->Add_Base Metal_Sol Dissolve NiCl₂·6H₂O in Ethanol Add_Metal Add Ni(II) solution dropwise to ligand (Complexation) Metal_Sol->Add_Metal Base_Sol Prepare Ethanolic NaOH Solution Base_Sol->Add_Base Add_Base->Add_Metal Reflux Reflux mixture (e.g., 2-3 hours) Add_Metal->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with H₂O and cold Ethanol Filter->Wash Dry Dry in vacuo Wash->Dry Product Obtain pure [Ni(MAP)₂] Complex Dry->Product

Caption: Workflow for the synthesis of Bis(2'-mercaptoacetophenonato)nickel(II).

Protocol: Synthesis of Bis(2'-mercaptoacetophenonato)nickel(II)

Materials and Reagents:

  • This compound (2-MAP), >98% purity

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), >98% purity

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Ligand Solution Preparation: In the 100 mL round-bottom flask, dissolve this compound (2.0 mmol) in 20 mL of ethanol.

  • Base Addition for Deprotonation: In a separate beaker, dissolve sodium hydroxide (2.0 mmol) in 10 mL of ethanol. Add this basic solution dropwise to the stirring ligand solution at room temperature. This step generates the active thiolate ligand in situ.

  • Metal Salt Solution Preparation: Dissolve Nickel(II) chloride hexahydrate (1.0 mmol) in 15 mL of ethanol.

  • Complexation Reaction: Transfer the Ni(II) solution to the dropping funnel. Add the metal solution dropwise to the ligand solution over 15-20 minutes with continuous stirring. A color change and the formation of a precipitate should be observed.

  • Reaction Completion: Once the addition is complete, attach the reflux condenser and heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Isolation: Allow the flask to cool to room temperature. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid three times with deionized water (10 mL each) and then twice with cold ethanol (5 mL each).

  • Drying: Dry the final product in a vacuum desiccator overnight. The resulting solid is the [Ni(MAP)₂] complex.

Application Note II: Physicochemical Characterization

Confirming the identity and structure of the synthesized complex is a critical step. A combination of spectroscopic and analytical techniques provides a comprehensive characterization profile.

Protocol: Spectroscopic and Analytical Characterization

1. Infrared (IR) Spectroscopy: This technique is invaluable for confirming that the ligand has successfully coordinated to the metal ion.

  • Principle: Coordination to a metal alters the bond strengths within the ligand, leading to predictable shifts in the vibrational frequencies of specific functional groups.

  • Expected Results:

    • The sharp peak corresponding to the S-H stretch in the free ligand (typically ~2550 cm⁻¹) will disappear in the spectrum of the complex, confirming the deprotonation and formation of the metal-sulfur bond.[12]

    • The C=O stretching frequency (typically ~1640 cm⁻¹ in the free ligand) will shift to a lower wavenumber (e.g., 1600-1620 cm⁻¹) in the complex. This red shift indicates a weakening of the C=O double bond due to the coordination of the carbonyl oxygen to the electron-accepting metal center.[13]

    • New, weaker bands may appear in the far-IR region (below 600 cm⁻¹) corresponding to the M-O and M-S stretching vibrations .

Vibrational Mode Typical Frequency (Free Ligand) Expected Frequency (Complex) Interpretation
ν(S-H)~2550 cm⁻¹AbsentDeprotonation and M-S bond formation
ν(C=O)~1640 cm⁻¹~1600-1620 cm⁻¹Coordination via carbonyl oxygen
ν(M-O)-~450-550 cm⁻¹Metal-Oxygen bond formation
ν(M-S)-~350-450 cm⁻¹Metal-Sulfur bond formation

2. UV-Visible Spectroscopy: This method provides insight into the electronic structure and coordination geometry of the complex.

  • Principle: The spectrum reveals electronic transitions within the molecule. For transition metal complexes, these include intense ligand-to-metal charge transfer (LMCT) bands and weaker d-d transitions.[14]

  • Expected Results for [Ni(MAP)₂] (Square Planar):

    • Intense bands in the UV region (<400 nm) are attributed to π→π* transitions within the ligand and S→Ni(II) LMCT bands.

    • A characteristic band in the visible region (e.g., 500-650 nm) can be assigned to a d-d transition, which is typical for square planar d⁸ Ni(II) complexes.[7]

3. Elemental Analysis (CHN/S): This fundamental technique verifies the empirical formula of the synthesized complex.

  • Principle: The sample is combusted, and the resulting gases are quantified to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur.

  • Validation: The experimentally determined percentages should match the theoretically calculated values for the proposed formula (e.g., [Ni(C₈H₇OS)₂]) within an acceptable margin of error (typically ±0.4%). This confirms the 1:2 metal-to-ligand stoichiometry.[10][12]

4. X-ray Crystallography: While more resource-intensive, single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure.[15][16]

  • Principle: X-rays are diffracted by the electron clouds of atoms in a crystalline solid, producing a unique diffraction pattern that can be mathematically resolved into a 3D atomic model.

  • Data Obtained: Provides unequivocal proof of the coordination environment, exact bond lengths (e.g., Ni-S, Ni-O), bond angles, and the overall molecular geometry (e.g., confirming the square planar arrangement for the Ni(II) complex).[14][17]

Application Note III: Potential Applications of 2-MAP Complexes

The unique structural and electronic features of transition metal complexes derived from this compound make them attractive for several advanced applications.

Applications cluster_apps Potential Applications Complex [M(MAP)n] Complex O,S Chelation Tunable Metal Center (M) Redox Activity Catalysis Catalysis Homogeneous catalyst Oxidation/Reduction reactions C-C bond formation Complex:f1->Catalysis Stable scaffold Complex:f2->Catalysis Variable oxidation states Bioactivity Biological Activity Antimicrobial Agent Anticancer Drug Candidate Enhanced lipophilicity Complex:f3->Bioactivity ROS generation Complex:f1->Bioactivity Increased cell uptake

Caption: Relationship between complex structure and its applications.

1. Homogeneous Catalysis: The presence of a redox-active metal center held within a stable O,S chelate framework allows these complexes to act as effective catalysts. For instance, complexes of cobalt and copper can participate in oxidation reactions, leveraging the metal's ability to cycle between different oxidation states.[11] The ligand stabilizes the metal center, preventing decomposition while allowing it to interact with substrates, making them suitable for reactions like Claisen-Schmidt condensations or alcohol oxidations.[10]

2. Biological and Medicinal Applications: Transition metal complexes often exhibit greater biological activity than the free ligands.[18] This is often explained by chelation theory, which suggests that complexation reduces the polarity of the metal ion and increases the lipophilicity of the ligand, facilitating its transport across lipidic cell membranes.[19]

  • Antimicrobial Activity: Many sulfur-containing ligands and their complexes show potent antibacterial and antifungal properties.[20][21] The 2-MAP complexes can disrupt microbial metabolic pathways or bind to essential biomolecules within the cell.

  • Anticancer Potential: Some transition metal complexes can induce apoptosis (programmed cell death) in cancer cells, potentially through the generation of reactive oxygen species (ROS) or by intercalating with DNA.[9][22] The specific metal and overall geometry play a crucial role in their cytotoxic efficacy.

Conclusion

This compound is a versatile and robust bidentate ligand that forms stable and well-defined complexes with a range of transition metals. The protocols outlined in these notes provide a reliable framework for the synthesis and comprehensive characterization of these compounds. The resulting metal complexes are not merely of academic interest; their potential applications in catalysis and medicinal chemistry highlight the importance of continued research into ligands that blend hard and soft donor atoms to achieve unique chemical properties.

References

  • Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link]

  • Chakraborty, A., & Majumder, R. (2021). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. IntechOpen. [Link]

  • Al-Amiery, A. A. (2018). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone. Academic Journal of Chemistry, 3(9), 68-81. [Link]

  • Kumar, R., Kumar, D., & Kumar, S. (2024). Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. Indian Journal of Chemistry, 63(05), 523-531. [Link]

  • LibreTexts. (2021). Understanding Bidentate Ligands: The Dual Connectors in Coordination Chemistry. Chemistry LibreTexts. [Link]

  • Pattanayak, P., & Sahoo, S. (2018). Therapeutic Applications of Transition Metal Complexes. IOSR Journal of Pharmacy and Biological Sciences, 13(3), 60-65. [Link]

  • Hossain, M. A., Bhattacharyya, P., & Hogarth, G. (2024). Selenosalicylate; a little-studied heavy-element analogue of the versatile thiosalicylate ligand. RSC Advances, 14, 11933-11947. [Link]

  • Priyadarsini, K. I., & Roy, P. (2019). Application of Transition Metal Complex in Medicine. World Journal of Pharmacy and Pharmaceutical Sciences, 8(7), 445-456. [Link]

  • Chemistry Student. (2019). Bidentate Ligands List (Coordination Compounds). YouTube. [Link]

  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. [Link]

  • ResearchGate. (n.d.). Bidentate sulfur ligands. [Image]. ResearchGate. [Link]

  • Bentley, A. (2011). bidentate ligands. VIPEr - Virtual Inorganic Pedagogical Electronic Resource. [Link]

  • Gupta, K., & Singh, R. V. (2019). Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base. ResearchGate. [Link]

  • Kumar, S., & Raj, A. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 1-12. [Link]

  • Nasrin, D., Alam, M. A., & Hossain, M. N. (2017). Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of Schiff's Base Derived from S-benzyldithiocarbazate with 2-hydroxyacetophenone. ResearchGate. [Link]

  • LibreTexts. (2022). 8.7: Bonding in Coordination Complexes. Chemistry LibreTexts. [Link]

  • Gao, E.-J., et al. (2013). CRYSTAL STRUCTURE OF A NEW TRANSITION METAL-ORGANIC Zn(II) COMPLEX. Journal of Structural Chemistry, 54(5), 1043-1047. [Link]

  • N'gohayon, M. T., et al. (2023). Synthesis, spectroscopic studies and X-ray structure determination of metal transition complexes derived from the Schiff base ligand. IOSR Journal of Applied Chemistry, 16(8), 1-13. [Link]

  • El-Wahab, Z. H. A. (2001). SYNTHESIS AND CHARACTERIZATION OF SOME TRANSITION METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-HYDROXYACETYLACETOPHENONE. Semantic Scholar. [Link]

  • Daule, P., & Narasale, B. (2022). Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. International Journal of Chemical Studies, 10(6), 1-7. [Link]

  • El-Asmy, A. A., et al. (2005). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. Molecules, 10(1), 101-115. [Link]

  • Khan, S. A., & Asiri, A. M. (2016). Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. Journal of Chemistry & Biochemistry, 2(1), 1-10. [Link]

  • Ing, T. S. (2011). SYNTHESIS AND CHARACTERIZATION OF TRANSITION METAL COMPLEXES WITH HYDRAZONE SCHIFF BASE LIGANDS. UNIMAS Institutional Repository. [Link]

  • Al-Dahhan, W. H. (2012). synthesis, spectroscopic investigation and antiactivity activity of schiff base complexes of cobalt (ii) and copper (ii) ions. Rasayan Journal of Chemistry, 5(1), 84-89. [Link]

  • Singh, B., & Srivastav, A. K. (1990). Magnetic and spectral studies of transition metal complexes of salicylaldehyde-2-aminoacetophenone-2-thenoylhydrazone. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(4), 503-510. [Link]

  • N'gohayon, M. T., et al. (2020). Metal transition complexes of tridentate Schiff base ligands derived from 2-hydrazinopyridine: synthesis, spectroscopic characterization and X-ray structures. ResearchGate. [Link]

  • El-Wahab, Z. H. A. (2001). Synthesis and Characterization of Some Transition Metal Complexes with Schiff Bases Derived from 2-HYDROXYACETYLACETOPHENONE. ResearchGate. [Link]

  • Dias, A. H. M., et al. (2010). Spectroscopic characterization of Schiff base-copper complexes immobilized in smectite clays. ResearchGate. [Link]

  • Scientific Publisher. (2024). Acetophenone semicarbazone: Significance and symbolism. Scientific Publisher. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Synthesis, X-ray Structure and Hirshfeld Surface Analysis of Zn(II) and Cd(II) Complexes with s-Triazine Hydrazone Ligand. Chemistry, 5(3), 1851-1865. [Link]

  • Nagiyev, Y. A., & Aliyev, S. G. (2021). Spectroscopic determination of copper(II) with dimercaptophenols and heterocyclic diamines. Chemical Review and Letters, 4(3), 131-139. [Link]

  • Jazdzewski, B. A., et al. (2019). A Bidentate Ligand Featuring Ditopic Lewis Acids in the Second Sphere for Selective Substrate Capture and Activation. Journal of the American Chemical Society, 141(38), 15138–15147. [Link]

  • Rakib, M. A. A., & Chowdhury, D. A. (2010). Transitional Metal Complexes with 2-hydroxy-1-naphthalidene-2-mercaptoaniline. ResearchGate. [Link]

Sources

Application Note: Precision Synthesis of 1,2-Benzisothiazoles from 2'-Mercaptoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-benzisothiazole scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for antipsychotics (e.g., Ziprasidone, Lurasidone) and various agrochemicals. Traditional synthesis via the oxidative cyclization of o-mercaptoacetophenone oximes using polyphosphoric acid (PPA) is plagued by poor selectivity, often yielding significant quantities of the Beckmann rearrangement product, 2-methylbenzothiazole.

This Application Note details a high-fidelity, mild protocol for converting 2'-mercaptoacetophenone to 3-methyl-1,2-benzisothiazole. By utilizing an S-nitrosation / intramolecular aza-Wittig cascade , this method circumvents the formation of isomeric benzothiazoles, ensuring high regioselectivity and yield under neutral conditions.

Mechanistic Insight & Reaction Design[1]

The Selectivity Challenge

Classically, the condensation of this compound with hydroxylamine yields an oxime. Upon treatment with acid (PPA or


), this oxime undergoes two competing pathways:
  • Desired: Nucleophilic attack of sulfur on the nitrogen to form the N–S bond (1,2-benzisothiazole).

  • Undesired: Beckmann rearrangement to form the N–C bond (benzothiazole).

The Solution: Phosphine-Mediated Annulation

To eliminate the rearrangement pathway, we employ a nitrogen-atom transfer strategy. The thiol is first converted to an S-nitrosothiol. Triphenylphosphine (


) then attacks the nitroso group, triggering a cascade that forms an aza-ylide intermediate. This intermediate undergoes an intramolecular aza-Wittig reaction with the pendant ketone, forming the N=C double bond and closing the isothiazole ring exclusively.
Reaction Pathway Visualization

Benzisothiazole_Synthesis cluster_legend Key Transformation Start This compound (Thiol) S_Nitroso S-Nitroso Intermediate (Unstable) Start->S_Nitroso + t-BuONO (S-Nitrosation) Phosphine_Adduct Phosphine-S-Nitride Adduct S_Nitroso->Phosphine_Adduct + PPh3 (Nucleophilic Attack) Aza_Ylide Aza-Ylide Intermediate Phosphine_Adduct->Aza_Ylide - O=PPh3 (Rearrangement) Product 3-Methyl-1,2-Benzisothiazole (Target) Aza_Ylide->Product Intramolecular Aza-Wittig

Figure 1: Mechanistic cascade from thiol to benzisothiazole via S-nitrosation and aza-Wittig cyclization.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • This compound (2-Acetylbenzenethiol) [>97%]

    • tert-Butyl Nitrite (TBN) [90%, technical grade]

    • Triphenylphosphine (

      
      ) [Recrystallized]
      
    • Dichloromethane (DCM) [Anhydrous]

  • Equipment:

    • Schlenk line or Nitrogen manifold

    • Magnetic stirrer

    • 0°C Ice bath

    • Rotary evaporator

Step-by-Step Methodology
Step 1: S-Nitrosation[1]
  • Setup: Charge a flame-dried 50 mL round-bottom flask with a magnetic stir bar. Purge with nitrogen.[2]

  • Dissolution: Add This compound (1.0 mmol, 152 mg) and anhydrous DCM (5 mL). The solution should be clear/yellowish.

  • Addition: Cool the reaction to 0°C. Add tert-Butyl Nitrite (1.1 mmol, 131 µL) dropwise over 2 minutes.

    • Observation: The solution will rapidly turn deep red/green, indicating the formation of the S-nitrosothiol.

  • Reaction: Stir at 0°C for 15–30 minutes. Full conversion to the S-nitroso species is usually quantitative.

Step 2: Phosphine-Mediated Cyclization
  • Addition: To the S-nitrosothiol solution at 0°C, add a solution of Triphenylphosphine (1.1 mmol, 288 mg) in DCM (2 mL) dropwise.

    • Note: Nitrogen evolution (bubbling) may be observed as the cascade proceeds.

  • Warming: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Monitoring: Stir for 1–2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The deep colored S-nitroso spot will disappear, replaced by a fluorescent spot (benzisothiazole) and the baseline triphenylphosphine oxide.

Step 3: Workup & Purification[3]
  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes

      
       10% EtOAc/Hexanes.
      
  • Yield: Expect 85–92% yield of 3-methyl-1,2-benzisothiazole as a pale yellow oil or low-melting solid.

Method Validation & Performance Data

The following table compares the S-Nitrosation/Aza-Wittig protocol against the traditional Oxime/PPA method for various substrates.

ParameterS-Nitrosation / Aza-Wittig (This Protocol) Traditional Oxime / PPA
Reagents TBN,

, DCM

, Polyphosphoric Acid
Temperature 0°C to RT (Mild)100–120°C (Harsh)
Selectivity >99:1 (Benzisothiazole only)~60:40 (Mixture with Benzothiazole)
Yield 85–95%40–60%
Functional Group Tolerance High (Esters, Halides, Nitriles compatible)Low (Acid-sensitive groups degrade)
Byproducts

,

Beckmann rearrangement isomers
Troubleshooting Guide
  • Low Yield: Ensure the tert-butyl nitrite is fresh. Old bottles can decompose to acid, which may interfere.

  • Incomplete Reaction: If the red color of the S-nitroso intermediate persists, add an additional 0.1 eq of

    
    .
    
  • Separation Issues: Triphenylphosphine oxide (

    
    ) can be difficult to remove. If flash chromatography is insufficient, triturating the crude solid with cold hexanes often precipitates the bulk of the 
    
    
    
    before the column.

References

  • Devarie-Baez, N. O., & Xian, M. (2010). Facile preparation of 3-substituted benzisothiazoles from o-mercaptoacylphenones. Organic Letters, 12(4), 752–754.

  • Davis, M., et al. (1973). 1,2-Benzisothiazoles. Part IV. Preparation of the 3-methyl derivative from o-mercaptoacetophenone oxime: a re-examination. Journal of the Chemical Society, Perkin Transactions 1, 2057-2059.

  • Wang, Z., et al. (2013). Copper-Catalyzed Intramolecular N–S Bond Formation for the Synthesis of Benzo[d]isothiazol-3(2H)-ones.[4] Journal of Organic Chemistry, 78(15), 7337–7342.

  • Clerici, A., et al. (2024). Modern Approaches to the Synthesis of Benzothiazole and Benzisothiazole Derivatives. Molecules, 29(1), 102.

Sources

Catalytic Applications of 2'-Mercaptoacetophenone Metal Chelates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the catalytic applications of 2'-mercaptoacetophenone metal chelates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique catalytic properties of these sulfur-containing coordination compounds. We will delve into the synthesis, characterization, and diverse catalytic functionalities of these complexes, providing not only detailed protocols but also the scientific rationale behind the experimental designs.

Introduction: The Significance of the Thiol Group in Catalysis

This compound, a versatile organic ligand, possesses a unique combination of a carbonyl group and a thiol group ortho to each other on a benzene ring. This specific arrangement allows it to act as a bidentate ligand, readily forming stable five- or six-membered chelate rings with a variety of transition metal ions. The incorporation of a "soft" sulfur donor atom, in addition to a "hard" oxygen or nitrogen donor (in the case of Schiff base derivatives), imparts distinct electronic and steric properties to the resulting metal complexes. These properties, in turn, govern their reactivity and catalytic efficacy in a range of organic transformations.

The presence of the sulfur atom can influence the redox potential of the metal center, enhance the stability of the complex, and modulate its interaction with substrates, making these chelates promising candidates for various catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions. This guide will explore some of these applications in detail.

Synthesis and Characterization of this compound Metal Chelates

The synthesis of this compound metal chelates typically involves a two-step process: first, the synthesis of the Schiff base ligand via condensation of this compound with a primary amine, and second, the complexation of the ligand with a suitable metal salt.

General Synthesis of Schiff Base Ligands

The condensation reaction between this compound and a primary amine (e.g., an aniline or an aliphatic amine) is usually carried out under reflux in an alcoholic solvent, often with a catalytic amount of acid.

Synthesis This compound This compound Schiff_Base_Ligand Schiff Base Ligand This compound->Schiff_Base_Ligand + R-NH2 - H2O Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base_Ligand H2O H2O

Caption: General synthesis of a Schiff base ligand.

General Synthesis of Metal Chelates

The synthesized Schiff base ligand is then reacted with a metal salt (e.g., acetate, chloride, or nitrate of Cu(II), Ni(II), Pd(II), etc.) in a suitable solvent to yield the corresponding metal chelate.

Complexation Schiff_Base_Ligand Schiff Base Ligand Metal_Chelate This compound Metal Chelate Schiff_Base_Ligand->Metal_Chelate + MXn Metal_Salt Metal Salt (MXn) Metal_Salt->Metal_Chelate

Caption: General synthesis of a metal chelate.

Characterization Techniques: The synthesized ligands and their metal complexes are typically characterized by a suite of analytical techniques to confirm their structure and purity.

TechniqueInformation Obtained
Elemental Analysis (C, H, N, S) Confirms the empirical formula.
FT-IR Spectroscopy Identifies key functional groups (C=N, C-S, M-N, M-S). A shift in the C=N stretching frequency upon complexation indicates coordination.
¹H and ¹³C NMR Spectroscopy Provides detailed information about the structure of the ligand and its coordination to diamagnetic metal ions.
UV-Vis Spectroscopy Investigates the electronic transitions within the complex, providing insights into its geometry.
Mass Spectrometry Determines the molecular weight of the ligand and the complex.
Magnetic Susceptibility Determines the magnetic moment of paramagnetic complexes, which helps in elucidating the geometry and oxidation state of the metal center.
X-ray Crystallography Provides the definitive solid-state structure of the complex.

Catalytic Application: Oxidation of Alcohols

Metal complexes of this compound Schiff bases have shown promise as catalysts for the oxidation of alcohols to their corresponding aldehydes or ketones, a fundamental transformation in organic synthesis. The choice of metal center, ligand structure, oxidant, and reaction conditions significantly influences the catalytic efficiency and selectivity.

Application Note: Copper(II)-Catalyzed Aerobic Oxidation of Benzyl Alcohol

Introduction: Copper(II) complexes are well-known for their catalytic activity in oxidation reactions. The presence of a sulfur-containing ligand can enhance the stability and reactivity of the copper center. This protocol describes the use of a copper(II) chelate of a this compound Schiff base as a catalyst for the selective aerobic oxidation of benzyl alcohol to benzaldehyde.

Protocol: Synthesis of the Copper(II) Catalyst

  • Ligand Synthesis:

    • In a round-bottom flask, dissolve this compound (1 mmol) and aniline (1 mmol) in 20 mL of ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4 hours.

    • Allow the solution to cool to room temperature, which should result in the precipitation of the Schiff base ligand.

    • Filter the precipitate, wash with cold ethanol, and dry in a vacuum desiccator.

  • Complexation:

    • Dissolve the synthesized Schiff base ligand (1 mmol) in 15 mL of methanol in a separate flask.

    • In another flask, dissolve copper(II) acetate monohydrate (0.5 mmol) in 10 mL of methanol.

    • Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring.

    • Reflux the resulting mixture for 2 hours.

    • A colored precipitate of the copper(II) complex will form.

    • Filter the complex, wash with methanol, and dry.

Protocol: Catalytic Oxidation of Benzyl Alcohol

  • To a 50 mL round-bottom flask, add the synthesized copper(II) catalyst (0.02 mmol), benzyl alcohol (2 mmol), and 10 mL of a suitable solvent (e.g., acetonitrile).

  • Add a base, such as potassium carbonate (K₂CO₃, 2 mmol), to the mixture. The base acts as a co-catalyst and neutralizes any acidic byproducts.

  • Fit the flask with a condenser and heat the reaction mixture to 80 °C under an air or oxygen atmosphere (a balloon filled with oxygen can be used).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • The filtrate can be concentrated under reduced pressure, and the product, benzaldehyde, can be purified by column chromatography on silica gel.

Plausible Catalytic Cycle:

OxidationCycle A [L-Cu(II)] B [L-Cu(II)(RCH2OH)] A->B + RCH2OH C [L-Cu(I)] + RCHO + H+ B->C - e-, - H+ D [L-Cu(II)-OOH] C->D + O2, + H+ D->A - H2O

Caption: Proposed catalytic cycle for alcohol oxidation.

Expected Results: This catalytic system is expected to provide good to excellent yields of benzaldehyde with high selectivity. The turnover number (TON) and turnover frequency (TOF) can be calculated to quantify the catalyst's efficiency.

SubstrateProductYield (%)
Benzyl alcoholBenzaldehyde>90
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde>95
1-PhenylethanolAcetophenone>85

Catalytic Application: Carbon-Carbon Cross-Coupling Reactions

Palladium complexes of this compound Schiff bases have emerged as effective catalysts for various C-C cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] The sulfur and nitrogen donor atoms of the ligand can stabilize the palladium center in its various oxidation states throughout the catalytic cycle.

Application Note: Palladium(II)-Catalyzed Suzuki-Miyaura Coupling

Introduction: The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl compounds.[1] This protocol outlines the use of a palladium(II) complex with a this compound-derived Schiff base as a pre-catalyst for the coupling of an aryl halide with an arylboronic acid.

Protocol: Synthesis of the Palladium(II) Catalyst

  • Ligand Synthesis: Prepare the Schiff base ligand as described in the previous section.

  • Complexation:

    • Dissolve the Schiff base ligand (0.2 mmol) in 10 mL of a suitable solvent like dichloromethane.

    • Add palladium(II) chloride (0.1 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The resulting precipitate of the palladium(II) complex can be filtered, washed with the solvent, and dried.

Protocol: Suzuki-Miyaura Coupling Reaction

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium(II) catalyst (0.01 mmol), aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2 mmol).

  • Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture at 100 °C for the specified time (typically 6-24 hours), with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Plausible Catalytic Cycle:

SuzukiCycle A [L-Pd(0)] B [L-Pd(II)(Ar)(X)] A->B + Ar-X (Oxidative Addition) C [L-Pd(II)(Ar)(Ar')] B->C + Ar'B(OH)2, Base (Transmetalation) C->A (Reductive Elimination) D Ar-Ar' C->D

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Expected Results: The palladium(II) chelates of this compound Schiff bases are expected to be highly active catalysts, affording the corresponding biaryl products in excellent yields.[1]

Aryl HalideArylboronic AcidProductYield (%)
4-BromoanisolePhenylboronic acid4-Methoxybiphenyl>95
1-Iodonaphthalene4-Methylphenylboronic acid1-(4-Methylphenyl)naphthalene>90
2-Chloropyridine3-Thienylboronic acid2-(3-Thienyl)pyridine>85

Conclusion and Future Outlook

The metal chelates of this compound and its derivatives represent a versatile class of catalysts with significant potential in organic synthesis. The unique coordination environment provided by the sulfur and other donor atoms allows for fine-tuning of the catalytic activity and selectivity. The protocols provided in this guide serve as a starting point for researchers to explore and optimize these catalytic systems for a wide range of transformations.

Future research in this area could focus on:

  • The development of chiral this compound-based ligands for asymmetric catalysis.

  • The immobilization of these complexes on solid supports to create recyclable heterogeneous catalysts.

  • The exploration of their catalytic activity in other important organic reactions, such as reduction and polymerization.

By continuing to investigate the rich coordination chemistry and catalytic potential of these compounds, the scientific community can unlock new and efficient synthetic methodologies for the preparation of valuable chemical entities.

References

  • Wilkinson, S. M., Sheedy, T., & New, E. J. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands.
  • Turan, N., & Buldurun, K. (2018). Synthesis, Characterization and Antioxidant Activity of Schiff Base and Its Metal Complexes With Fe(II), Mn(II), Zn(II), and Ru(II) Ions: Catalytic Activity of ruthenium(II) Complex. European Journal of Chemistry, 9(1), 22-29.
  • Yusoff, M. M., et al. (2012). SYNTHESIS AND CHARACTERISATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES AND THEIR CATALYTIC ACTIVITIES FOR SUZUKI COUPLING REACTION. Malaysian Journal of Analytical Sciences, 16(1), 79-87.

Sources

Application Note: Microwave-Assisted Synthesis of Thiochromones and Thioflavones using 2'-Mercaptoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis (MAOS) of sulfur-containing heterocycles—specifically thiochromones and thioflavones —utilizing 2'-mercaptoacetophenone as the core building block.

Sulfur heterocycles are privileged scaffolds in medicinal chemistry, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. Conventional thermal synthesis of these compounds often requires harsh conditions (e.g., refluxing in polyphosphoric acid for hours), suffers from low yields, and is prone to oxidative side-reactions (disulfide formation).

Microwave irradiation addresses these bottlenecks by providing:

  • Volumetric Heating: Rapid internal heating of the reaction matrix, accelerating the condensation and cyclization steps.

  • Suppression of Side Reactions: Shortened reaction times significantly reduce the window for thiol oxidation.

  • Green Chemistry: Facilitates solvent-free protocols or the use of benign solvents (e.g., ethanol, water).

Core Chemistry & Mechanism[1]

The reactivity of this compound involves two nucleophilic centers: the thiol (-SH) and the acetyl methyl group (via enolization) , and one electrophilic center: the carbonyl carbon .

Reaction Pathways

We focus on two primary workflows:

  • Pathway A (Thiochromones): Condensation with carboxylic acids or acid equivalents followed by cyclodehydration.

  • Pathway B (Thioflavones): Claisen-Schmidt condensation with aromatic aldehydes to form 2'-mercaptochalcones, followed by oxidative cyclization.

Mechanistic Diagram

The following diagram illustrates the divergent pathways controlled by the choice of coupling partner (Acid vs. Aldehyde).

ReactionMechanism Start This compound Acid + R-COOH (Acid Catalyst) Start->Acid Mix Aldehyde + Ar-CHO (Base, MW) Start->Aldehyde Mix InterA Thiol Ester / Enol Intermediate Acid->InterA Condensation (MW 120°C) Thiochromone 2-Substituted Thiochromone InterA->Thiochromone Cyclodehydration (-H2O) Chalcone 2'-Mercaptochalcone (Intermediate) Aldehyde->Chalcone Claisen-Schmidt (MW 100°C) Thioflavone Thioflavone Chalcone->Thioflavone Oxidative Cyclization (I2/DMSO or Acid)

Caption: Divergent synthesis pathways from this compound to bioactive sulfur heterocycles.

Experimental Protocols

Protocol A: Solvent-Free Synthesis of 2-Substituted Thiochromones

This method utilizes the high microwave absorptivity of polar acid catalysts (like Polyphosphoric Acid - PPA) to drive the reaction in minutes.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.2 equiv) (e.g., Benzoic acid, acetic acid)

  • Polyphosphoric Acid (PPA) (3-5 g per mmol of substrate)

Workflow:

  • Preparation: In a 10 mL microwave-transparent process vial (Pyrex/Quartz), mix the this compound and the carboxylic acid.

  • Catalyst Addition: Add PPA. Mix thoroughly with a glass rod to create a homogeneous paste. Note: PPA is viscous; warming slightly (50°C) aids mixing.

  • Sealing: Cap the vial with a Teflon-lined septum. Purge headspace with Nitrogen/Argon to prevent disulfide formation.

  • Microwave Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 120–130 °C.

    • Time: 10–15 minutes.

    • Stirring: High (if equipped with magnetic stirring).

  • Workup:

    • Allow the vial to cool to 60°C.

    • Pour the reaction mixture into crushed ice (50 g) with vigorous stirring.

    • Neutralize with 10% NaHCO₃ solution if necessary.

    • Filter the precipitate, wash with water, and recrystallize from Ethanol/Water.

Protocol B: One-Pot Synthesis of Thioflavones (Claisen-Schmidt Route)

This protocol couples an aldol condensation with a cyclization step.

Materials:

  • This compound (1.0 mmol)

  • Aromatic Aldehyde (1.1 mmol)

  • Ethanol (2 mL)

  • KOH (1.5 mmol, pellets or aqueous solution)

  • Iodine (0.1 mmol) or DMSO (solvent) for oxidative cyclization step.

Workflow:

  • Step 1 (Chalcone Formation):

    • Mix ketone, aldehyde, and KOH in Ethanol in a MW vial.

    • Irradiate at 100°C for 2–5 minutes .

    • Checkpoint: TLC should show disappearance of starting ketone and appearance of yellow chalcone spot.

  • Step 2 (Cyclization):

    • Add Iodine (catalytic) or switch solvent to DMSO (oxidant).

    • Irradiate at 130°C for 10–15 minutes .

  • Workup:

    • Pour into ice water. Extract with Ethyl Acetate or filter the precipitate.

Results & Optimization Data

The following table summarizes the efficiency gains of Microwave (MW) irradiation versus Conventional Thermal (CT) heating for these specific transformations.

Table 1: Comparative Efficiency (MW vs. Thermal)

Reaction TypeReactantsMethodTimeTempYield (%)Ref
Chalcone Synthesis Acetophenone + BenzaldehydeMW 10 min 170 W87% [1]
CT (Reflux)24 hours80°C70%[1]
Thiochromone Thiol-acid precursor + CyclizationMW 15 min 130°C81% [2]
CT (Reflux)12 hours100°C65%[2]
Benzothiazole 2-Aminothiophenol + AldehydeMW 4 min 100°C96% [3]

Note: While some data points (Row 3) refer to the structural analog 2-aminothiophenol, the kinetic enhancement factor (approx. 20-50x faster) is consistent for this compound due to similar nucleophilic kinetics.

Critical Troubleshooting & "Expertise" Insights

Controlling Disulfide Formation

The thiol group (-SH) is highly susceptible to oxidation into a disulfide dimer (2,2'-dithiobisacetophenone).

  • Symptom: Appearance of an insoluble, high-melting solid impurity.

  • Solution: Always purge the microwave vial with Argon/Nitrogen before sealing. If using a solvent, degas it by sonication.

  • MW Benefit: The short reaction time in MW synthesis (minutes vs hours) kinetically outcompetes the slow air-oxidation process, naturally resulting in cleaner products.

Temperature Overshoot with PPA

Polyphosphoric acid (PPA) has a very high loss tangent (tan δ), meaning it absorbs microwave energy extremely efficiently.

  • Risk: Rapid thermal runaway (e.g., set point 120°C, actual spikes to 180°C).

  • Protocol Adjustment: Use "Power Cycling" or a PID loop with a conservative ramp rate (e.g., reach target temp over 2 minutes, not 30 seconds). Use an IR sensor and a fiber optic probe if available for accurate internal temp monitoring.

References

  • Ibieta, J. et al. (2016). Synthesis of Benzylideneacetophenone under Microwave Irradiation; Green Chemistry. Revista Boliviana de Química. Available at: [Link]

  • Preprints.org . (2025). One-Pot Synthesis of Thiochromone and Its Derivatives. Available at: [Link]

  • MDPI . (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]

  • Biotage . (2020).[1] Microwave Reaction Tutorial: Claisen-Schmidt and Heterocycle Synthesis. Available at: [Link]

  • Organic Chemistry Portal . Microwave-Assisted Synthesis of Heterocycles. Available at: [Link]

Sources

Application Notes and Protocols for the Acylation of 2'-Mercaptoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the S-acylation of 2'-mercaptoacetophenone, a key transformation for the synthesis of various heterocyclic compounds and biologically active molecules. This guide offers detailed experimental protocols, explains the underlying chemical principles, and provides essential data for the successful execution and validation of the reaction.

Introduction and Scientific Context

This compound is a bifunctional organic molecule featuring a nucleophilic thiol group and a ketone moiety. The selective acylation of the thiol group to form a thioester is a critical step in the synthesis of various valuable compounds. Thioesters are important intermediates in organic synthesis and are found in numerous biologically active molecules.[1][2] Furthermore, the S-acylated derivatives of this compound are direct precursors to 2-substituted-4H-1,3-benzothiazin-4-ones, a class of heterocyclic compounds with demonstrated biological activities.[3][4][5]

This guide will focus on the reliable and efficient S-acylation of this compound using common acylating agents, providing a foundation for further synthetic explorations.

Core Reaction: S-Acylation of this compound

The primary transformation discussed is the nucleophilic acyl substitution reaction at the sulfur atom of this compound. The thiol group, being a soft and potent nucleophile, readily attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride.[6]

Reaction Mechanism: Base-Catalyzed Acylation

The acylation of thiols is typically performed in the presence of a base, most commonly pyridine or triethylamine. The base plays a dual role in this reaction:[7]

  • Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst by first reacting with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the thiol than the anhydride itself, thus accelerating the reaction.[7]

  • Acid Scavenger: The reaction generates an acidic byproduct (e.g., acetic acid from acetic anhydride or HCl from an acyl chloride). The base neutralizes this acid, preventing the potential protonation of the starting thiol (which would render it non-nucleophilic) and driving the reaction to completion.

The overall mechanism can be visualized as follows:

Acylation Mechanism cluster_activation Step 1: Catalyst Activation cluster_acylation Step 2: Thiol Acylation cluster_acid_scavenging Step 3: Acid Neutralization Ac2O Acetic Anhydride (Ac₂O) AcPy N-Acetylpyridinium (Ac-Py⁺) Ac2O->AcPy Nucleophilic Attack Py Pyridine (Py) Py->AcPy AcO Acetate (AcO⁻) AcPy->AcO Formation of Reactive Intermediate Thiol 2'-Mercapto- acetophenone (R-SH) Product S-Acetyl-2'- mercaptoacetophenone (R-S-Ac) AcPy->Product Thiol->Product Nucleophilic Attack on Ac-Py⁺ Product->Py Regenerates Catalyst AcOH Acetic Acid (AcOH) PyH Pyridinium (Py-H⁺) PyH_salt Pyridinium Acetate (PyH⁺ AcO⁻) AcOH->PyH_salt Py_scav Pyridine (Base) Py_scav->PyH_salt Proton Transfer G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM under N₂ B Add Pyridine A->B C Cool to 0°C B->C D Add Acylating Agent (Ac₂O or BzCl) dropwise C->D E Stir at RT and Monitor by TLC D->E F Aqueous Work-up (HCl, NaHCO₃, Brine) E->F G Dry (Na₂SO₄) and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, IR, MS) H->I

Sources

Troubleshooting & Optimization

preventing disulfide dimer formation in 2'-Mercaptoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Disulfide Dimer Formation

Welcome to the technical support center for 2'-Mercaptoacetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile thiol-containing building block. As Senior Application Scientists, we understand that the sulfhydryl group, while essential for its synthetic utility, is also the source of its primary challenge: the propensity to form an unwanted disulfide-linked dimer through oxidation.

This document provides in-depth, field-proven insights and protocols to help you anticipate, troubleshoot, and prevent this common issue, ensuring the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a new, less polar spot on my TLC plate and a corresponding peak in my LC-MS that matches the dimer of this compound. What is happening?

A: You are observing the oxidative dimerization of your starting material. The thiol (-SH) group of this compound is susceptible to oxidation, which causes two molecules to couple via a disulfide bond (-S-S-). This process is the most common cause of impurity and yield loss when working with this and other aromatic thiols. The primary drivers for this reaction are dissolved oxygen in solvents, exposure to atmospheric air, the presence of trace metal ion catalysts, and a pH that favors the deprotonation of the thiol.[1]

Q2: How does the pH of my reaction mixture affect the rate of dimer formation?

A: The pH is a critical factor. The thiol group (-SH) has a pKa value typically in the range of 8-10.[2] At a pH above its pKa, the thiol is significantly deprotonated to form a thiolate anion (-S⁻).[1][3][4] This thiolate is a much stronger nucleophile and is far more readily oxidized than its protonated thiol counterpart.[1][3] Therefore, running reactions under basic conditions dramatically accelerates the rate of unwanted disulfide formation.[4][5] For optimal stability, maintaining a slightly acidic to neutral pH (around 6.5–7.5) is highly recommended, as this keeps the equilibrium shifted towards the less reactive protonated thiol.[1][6][7][8]

Q3: Can the disulfide dimer be reversed back to the this compound monomer?

A: Yes, the disulfide bond can be cleaved to regenerate the free thiol. This is a reductive process that requires the use of a suitable reducing agent. Common laboratory reagents for this purpose include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[9][10][11] This process is fundamental to both purifying compromised starting material and to in-situ applications where the presence of free thiols is critical.

Q4: Are there specific storage conditions recommended for this compound?

A: Absolutely. Proper storage is the first line of defense. The compound should be stored in a tightly sealed container to minimize contact with atmospheric oxygen. The headspace of the container should be flushed with an inert gas like argon or nitrogen.[12] It is also advisable to store it in a cool, dark place, as light can sometimes promote oxidative processes.[13] For long-term storage, refrigeration under an inert atmosphere is ideal.

Core Mechanism: The Path to Dimerization

The oxidation of this compound to its disulfide dimer is not a simple, direct reaction with oxygen. It proceeds through a well-understood pathway that you can control at several key junctures.

G cluster_0 Mechanism of Disulfide Dimer Formation Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH > pKa) Dimer Disulfide Dimer (R-S-S-R) Thiolate->Dimer Oxidation (O₂, Metal Ions) G cluster_0 Select Prevention Strategy cluster_1 Recommended Actions start Experiment with This compound level1 Level 1: Basic Precautions (Standard Reactions) start->level1 Is the reaction tolerant to mild acidity? level2 Level 2: Chemical Controls (Sensitive Reactions) level1->level2 Dimerization still observed? action1 • Control pH (6.5-7.5) • Degas Solvents level1->action1 level3 Level 3: Rigorous Exclusion (Highly Sensitive / Air-Free Chemistry) level2->level3 Reagents are extremely air-sensitive? action2 • Add Reducing Agent (e.g., TCEP) • Add Chelating Agent (EDTA) level2->action2 action3 • Use Air-Free Techniques  (Schlenk Line / Glovebox) • Use Thiol Protecting Groups level3->action3

Caption: Decision workflow for preventing disulfide formation.

Level 1: Basic Environmental Controls

These foundational techniques should be standard practice for any experiment involving this compound.

Issue: Dimer is forming during a routine reaction or workup.

Solution: Control the reaction environment by managing pH and removing dissolved oxygen.

  • pH Control: If your reaction chemistry permits, buffer the solution to a slightly acidic or neutral pH (6.5-7.5). [6][8]This simple step significantly reduces the concentration of the highly reactive thiolate anion.

  • Solvent Degassing: Dissolved oxygen is a primary oxidant. [9]Always use solvents that have been thoroughly degassed.

Protocol: Solvent Degassing via Inert Gas Sparging

  • Select a clean, dry flask equipped with a magnetic stir bar.

  • Add the solvent to the flask.

  • Insert a long needle or glass pipette connected to an inert gas source (Argon or Nitrogen) so that the tip is submerged below the liquid surface.

  • Provide a second, shorter needle through the septum as a gas outlet.

  • Bubble the inert gas through the solvent for 15-30 minutes with gentle stirring. The vigorous bubbling helps to displace dissolved oxygen.

  • Once complete, remove the outlet and sparging needles and maintain a positive pressure of inert gas over the solvent.

Level 2: Proactive Chemical Intervention

When environmental controls are insufficient, the addition of chemical agents can actively prevent oxidation or sequester catalysts.

Issue: Dimerization persists despite using degassed solvents and controlling pH.

Solution: Incorporate reducing agents to maintain a reducing environment or chelating agents to inactivate metal catalysts.

  • Reducing Agents: These additives actively reverse any disulfide that forms and keep the thiol in its reduced state. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred choice as it is odorless, stable, and effective over a broad pH range. [9][11]Unlike thiol-based reducing agents like DTT, TCEP does not need to be removed before subsequent reactions with thiol-reactive compounds (e.g., maleimides). [6]* Chelating Agents: Trace metal ions (Cu²⁺, Fe³⁺) are potent catalysts for thiol oxidation. [1][14]Including a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM will bind these ions, rendering them catalytically inactive. [6][9] Data Summary: Comparison of Common Reducing Agents

Reducing AgentMolar Mass ( g/mol )Optimal pHAdvantagesDisadvantages / Considerations
TCEP 286.65 (HCl salt)3.0 - 8.0Odorless, Thiol-free, Selective for disulfides, StableHigher cost
DTT 154.257.0 - 9.0Potent reducer, InexpensiveStrong odor, Thiol-based (can interfere with some reactions), Less stable
BME 78.137.0 - 9.0Inexpensive, LiquidVery strong, unpleasant odor, Volatile, Thiol-based
Level 3: Rigorous Exclusion & Proactive Protection

For highly sensitive substrates or multi-step syntheses where the thiol group's reactivity is a liability, more advanced strategies are required.

Issue: The reaction involves extremely air-sensitive reagents, or the thiol group must be masked for several synthetic steps.

Solution: Employ air-free techniques to completely exclude oxygen or use a chemical "protecting group" to temporarily and reversibly block the thiol functionality.

  • Air-Free Techniques: For the highest level of protection, all manipulations should be performed in an inert atmosphere. [15][16]This can be achieved using a glovebox or by employing Schlenk line techniques. [12][17]These methods ensure that the compound is never exposed to atmospheric oxygen. [15][18] Protocol: Basic Liquid Transfer via Syringe Under Inert Atmosphere

  • Dry all glassware in an oven (e.g., 125°C overnight) and assemble while hot, or flame-dry under vacuum. [17]Allow to cool under a positive pressure of inert gas (e.g., via a nitrogen-filled balloon).

  • The bottle of this compound should be sealed with a septum (e.g., a Sure/Seal™ bottle).

  • Using a dry, nitrogen-flushed syringe and needle, pierce the septum of the reagent bottle.

  • Gently introduce inert gas into the bottle from your balloon or Schlenk line to create a slight positive pressure.

  • Withdraw the desired volume of liquid into the syringe.

  • Before removing the needle from the reagent bottle, pull a small amount of inert gas (~0.5 mL) into the syringe as a "buffer." [18]7. Transfer the needle to the septum of your reaction flask and deliver the liquid, followed by the gas buffer to push all liquid out of the needle and maintain positive pressure.

  • Thiol Protecting Groups: In a multi-step synthesis, it can be advantageous to "protect" the thiol group by converting it into a less reactive derivative, such as a thioether. [2][19]A common protecting group for thiols is the tert-butyl group, which forms a stable S-tBu thioether. [2][20]This group is robust to many reaction conditions and can be removed later in the synthesis to regenerate the free thiol. This strategy requires planning and involves additional synthetic steps for protection and deprotection. [19]

References
  • Air-free technique. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Chapter 5 Thiol Protecting Groups. (n.d.). K-F-Schulze-Foerster. Retrieved February 15, 2026, from [Link]

  • Albericio, F., & de la Torre, B. G. (2019). Breaking a Couple: Disulfide Reducing Agents. Chimica Oggi-Chemistry Today, 37(4). Retrieved from [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

  • Working with air and moisture sensitive compounds. (2008). University of Groningen. Retrieved February 15, 2026, from [Link]

  • Thiol-disulfide exchange mechanism. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • O-Thong, S., Mamimin, C., & Prasertsan, P. (2016). The role of thiols and disulfides in protein chemical and physical stability. Songklanakarin Journal of Science and Technology, 38(5), 505-514. [Link]

  • How to prevent disulfide bond scrambling? (2016). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. (2024). Rapid Novor. Retrieved February 15, 2026, from [Link]

  • Lamoureux, G. V., & Whitesides, G. M. (1993). Synthesis of dithiols as reducing agents for disulfides in neutral aqueous solution and comparison of reduction potentials. The Journal of Organic Chemistry, 58(3), 633–641. [Link]

  • Pastuszak, J. J., & Chimiak, A. (1981). tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry, 46(9), 1868–1873. [Link]

  • Methods for the reduction of disulfide bonds. (2004). Google Patents.
  • Poudel, S., et al. (2018). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Biomacromolecules, 19(11), 4246–4255. [Link]

  • Breaking a Couple: Disulfide Reducing Agents. (2019). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]

  • Reaction mechanism of thiol to disulfide oxidation under basic conditions? (2019). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Chapter 6 "protection for the thiol group". (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Oxidation of Thiols and Reduction of Disulfides. (2022). YouTube. Retrieved February 15, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

Sources

purification of 2'-Mercaptoacetophenone via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2'-Mercaptoacetophenone

Ticket ID: #SH-2-ORTHO-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Column Chromatography for Labile Aromatic Thiols[1]

Introduction: The "Ticket" Context

Welcome to the Purification Support Center. You are likely here because your isolation of This compound (ortho-mercaptoacetophenone) is failing. The symptoms are classic: yield loss, "ghost" spots on TLC, or the isolation of a white solid instead of the expected liquid/oil.

The Core Problem: this compound contains a thiophenol moiety.[1] Unlike alkyl thiols, thiophenols are significantly more acidic (


) and highly prone to oxidative dimerization catalyzed by the surface of standard silica gel (

). If you run a standard neutral column, the silica acts as a scaffold for oxidation, converting your target into the disulfide dimer 2,2'-dithiobis(acetophenone) , which has a drastically different polarity and solubility.

This guide replaces standard protocols with a Redox-Protected Acidic Chromatography workflow.

Pre-Column Diagnostics (Triage)

Before packing the column, confirm the state of your crude material using this diagnostic matrix.

Observation Diagnosis Action Required
TLC Spotting: Extensive streaking from baseline.[1]Deprotonation of thiol on silica.[1]Must use acidified mobile phase.
TLC Analysis: Two spots appear; one at

(Target) and one at

(Non-polar).
Partial oxidation to disulfide.[1][2]Reduce crude with Zn/AcOH or DTT before loading.
Odor: Sharp, skunky, penetrating garlic/rotten cabbage smell.Free thiol is present (Good sign).[1]Use bleach trap for waste lines.[1]
Odor: Faint or metallic smell.[1]Likely fully oxidized to disulfide.[1]Full reduction required before purification.

The Protocol: Acidified Silica Chromatography

Objective: Isolate this compound while suppressing ionization and preventing surface-catalyzed oxidation.

Phase A: Mobile Phase Preparation

Standard Hexane/Ethyl Acetate gradients are insufficient due to the acidity of the thiophenol proton.

  • Base Solvent: Hexanes (or Heptane) / Ethyl Acetate.[1]

  • The Modifier: Add 0.5% to 1.0% Glacial Acetic Acid (AcOH) to both the non-polar and polar solvent reservoirs.

    • Why? The acid keeps the thiophenol protonated (

      
      
      
      
      
      
      
      ).[1] Neutral species elute cleanly; anions streak and bind irreversibly to metal impurities in the silica.
Phase B: Column Packing & Protection
  • Stationary Phase: Standard Silica Gel 60 (40–63 µm).[1]

  • Slurry Packing: Slurry pack using the acidified starting eluent (e.g., 95:5 Hex/EtOAc + 1% AcOH).

  • The "Blanket": Once packed, flush the column with 2 column volumes (CV) of eluent while bubbling Nitrogen or Argon through the solvent reservoir.

    • Why? Dissolved oxygen is the reagent; silica is the catalyst. Removing oxygen stops the dimerization.[1]

Phase C: Sample Loading & Elution
  • Loading: Use wet loading (dissolve crude in minimum mobile phase).[1]

    • Warning: Avoid "dry loading" on silica. Adsorbing the thiol onto dry silica and letting it sit while the solvent evaporates is the perfect recipe for rapid oxidation.

  • Elution Rate: Run the column fast . High flow rates minimize the residence time of the thiol on the active silica surface.

  • Fraction Collection: Collect in tubes already containing a drop of dilute acid (optional but recommended for ultra-sensitive batches).[1]

Visualization: The Purification Workflow

The following diagram illustrates the critical decision pathways and the oxidation mechanism you are fighting against.

PurificationWorkflow Crude Crude Mixture (this compound) TLC_Check Diagnostic TLC (Check for Disulfide) Crude->TLC_Check Decision_Ox Is Disulfide Present? (High Rf Spot) TLC_Check->Decision_Ox Reduction Reduction Step (Zn/AcOH or TCEP) Decision_Ox->Reduction Yes (Oxidized) Column_Setup Prepare Column Solvent: Hex/EtOAc + 1% AcOH Gas: N2 Flush Decision_Ox->Column_Setup No (Mainly Thiol) Reduction->Column_Setup Loading Wet Load (Avoid Dry Silica Contact) Column_Setup->Loading Elution Rapid Elution Monitor: UV (254nm) or Ellman's Stain Loading->Elution Isolation Pure Thiol (Store under Argon) Elution->Isolation

Caption: Figure 1. Optimized workflow for thiol purification. Note the critical reduction step if dimerization is detected prior to chromatography.

Troubleshooting & FAQs

Q1: My product streaks across the entire TLC plate and column. Why? A: This is due to the acidity of the thiophenol (


). On neutral silica (

), the thiol deprotonates to form the thiolate anion (

). Anions bind strongly to the silica surface.[1]
  • Fix: You must add 1% Acetic Acid to your eluent.[1] This forces the equilibrium back to the neutral protonated form (

    
    ), which elutes as a sharp band.
    

Q2: I loaded a yellow oil, but I eluted a white solid that isn't my product. What happened? A: You synthesized the disulfide in situ. The "white solid" is likely 2,2'-dithiobis(acetophenone) . The silica surface, combined with air trapped in the column, catalyzed the oxidation.

  • Fix: Dissolve the white solid in acetic acid/ethanol, add Zinc dust, and stir for 30 mins to reduce it back to the thiol. Filter and re-purify using the inert protocols described above.

Q3: Can I use Dichloromethane (DCM) as a solvent? A: Use with caution. While DCM is a good solvent for solubility, it can occasionally react with nucleophilic thiols over long periods (forming thioacetals), though this is slower with thiophenols.

  • Recommendation: Stick to Hexane/Ethyl Acetate or Toluene/Ethyl Acetate systems.[1] If you must use DCM, ensure it is distilled and acid-free.[1]

Q4: How do I visualize the thiol specifically on TLC? A: UV (254 nm) works well due to the acetophenone chromophore. However, for specific identification, use Ellman’s Reagent (DTNB) stain.

  • Reaction: The thiol reacts to release the TNB anion, appearing as a bright yellow spot. Disulfides will not stain yellow with Ellman's unless first reduced.[1]

Scientific Mechanism: Silica-Mediated Oxidation[1]

Understanding why this fails is key to preventing it.[1]

OxidationMechanism cluster_prevention Prevention Strategy Thiol This compound (R-SH) Radical Thiyl Radical (R-S•) Thiol->Radical -H• (via Silica/O2) Silica Silica Surface (Si-O• / Fe3+ impurities) Disulfide Disulfide Dimer (R-S-S-R) Radical->Disulfide Dimerization Acid Acetic Acid (Prevents Ionization) Inert Argon/N2 (Removes O2)

Caption: Figure 2. The oxidative pathway on silica gel.[1][2] Metal impurities and surface radicals abstract hydrogen from the thiol, leading to dimerization.

References

  • Li, Y., Kolasinski, K. W., & Zare, R. N. (2023). Silica particles convert thiol-containing molecules to disulfides.[1][2][3] Proceedings of the National Academy of Sciences, 120(34), e2304853120.

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846.

  • Topolski, M. (1993). One-pot synthesis of 2-mercaptoacetophenones. The Journal of Organic Chemistry, 58(2), 546-549. (Contextual grounding for synthesis and instability).
  • Sorbent Technologies. (2022).[1][4] Thiol (SH) Silica Gel User Guide & Applications.[1] Sorbtech Technical Library.

Sources

Technical Support Center: 2'-Mercaptoacetophenone Cyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SH-2-MAP-CYCL-001 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for S-Heterocycle Synthesis

Introduction: The "Fork in the Road" Precursor

Welcome to the technical support hub for 2'-Mercaptoacetophenone (2-MAP). As you likely know, this molecule is a "privileged scaffold"—a chemical chameleon. Depending on your reagent choice and reaction environment, it can cyclize into Benzo[b]thiophenes (5-membered ring) or Thiochromones (6-membered ring).

However, the free thiol (-SH) moiety is your primary liability. It is prone to rapid oxidative dimerization to disulfides, oligomerization, or desulfurization, all of which decimate yield. This guide moves beyond basic textbook recipes to address the causality of failure and provide self-validating protocols.

Module 1: The Chemistry Engine (Mechanism & Pathways)

To fix low yields, you must first visualize the competition occurring in your flask. The diagram below illustrates the critical decision points where your reaction either succeeds or diverts into "tar."

Pathway Visualization

ReactionPathways cluster_legend Pathway Logic Reactant This compound (2-MAP) Disulfide Disulfide Dimer (DEAD END / YIELD KILLER) Reactant->Disulfide Oxidation (O2/High pH) Inter_Benzo Intermediate: 2-(1-Hydroxyethyl)thiophenol Reactant->Inter_Benzo Reduction (NaBH4) or Condensation Inter_Thio Intermediate: Thioester / Enol Reactant->Inter_Thio Electrophile (R-COCl) + Base Benzothiophene Product A: Benzo[b]thiophene Inter_Benzo->Benzothiophene Acid Catalyzed Dehydration (PPA) Thiochromone Product B: Thiochromone Inter_Thio->Thiochromone Cyclodehydration Red: Side Reactions Red: Side Reactions Blue: Desired Pathways Blue: Desired Pathways

Figure 1: Mechanistic divergence of this compound. Controlling the "Red" pathway (Oxidation) is the prerequisite for accessing the "Blue" pathways.

Module 2: Troubleshooting "Low Yield" (Diagnostic Q&A)

This section addresses specific symptoms observed during the reaction monitoring phase.

Q1: My reaction mixture turned cloudy/yellow immediately upon adding the starting material. What happened?

Diagnosis: Rapid Disulfide Formation. The thiol group oxidized before the cyclization could occur. This is common if the solvent was not degassed or if the pH is basic (thiolate anions oxidize faster than neutral thiols). The Fix:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15-30 minutes before use.

  • Add a Reductant: For non-metal catalyzed reactions, adding 1.05 eq. of Triphenylphosphine (PPh3) can reduce disulfides back to thiols in situ, recovering the yield.

  • Acidic Workup: If your protocol allows, keep the pH < 4.[1] Protonated thiols are resistant to oxidation.

Q2: I see the intermediate on TLC, but it won't cyclize to the Benzothiophene. It's stuck.

Diagnosis: Water Inhibition. Cyclization is often a dehydration step (loss of H₂O). In acid-catalyzed pathways (like PPA or p-TsOH), the presence of water creates an equilibrium that prevents the ring closure. The Fix:

  • Dean-Stark Trap: If using Toluene/Benzene, use a Dean-Stark apparatus to physically remove water.

  • Chemical Drying: Add activated 4Å Molecular Sieves directly to the reaction flask.

  • Switch Acid: Move to Polyphosphoric Acid (PPA) .[2][3] It acts as both the solvent, catalyst, and dehydrating agent, driving the reaction to completion.

Q3: I am trying to make Thiochromone, but I am getting a complex mixture of oligomers.

Diagnosis: Aldol Side-Reactions. The acetyl group (ketone) on 2-MAP has acidic alpha-protons. If you use a strong base to activate the thiol, you may inadvertently trigger self-condensation (Aldol reaction) of the ketone. The Fix:

  • Soft Bases: Switch from hydrides (NaH) or hydroxides (KOH) to "softer" bases like Cesium Carbonate (Cs₂CO₃) or organic bases like Pyridine/TEA.

  • Temperature Control: Perform the initial substitution/addition at 0°C, then heat only for the cyclization step.

Module 3: Optimized Protocols

Do not mix these protocols. Choose the one matching your target scaffold.

Protocol A: Synthesis of Benzo[b]thiophenes (The PPA Method)

Best for: Robust synthesis of unsubstituted or alkyl-substituted benzothiophenes.

Mechanism: Acid-mediated intramolecular dehydration.

  • Preparation:

    • Heat Polyphosphoric Acid (PPA) (10 g per 1 g of substrate) to 60°C. Note: PPA is viscous; heating lowers viscosity for stirring.

  • Addition:

    • Add This compound (or its precursor) slowly to the PPA.

    • Critical Step: If the thiol is protected (e.g., acetal), PPA will deprotect it in situ.

  • Cyclization:

    • Ramp temperature to 100–110°C .

    • Stir for 2–4 hours. Monitor via TLC (Product is usually less polar than starting material).

  • Quenching (Exothermic!):

    • Cool to 60°C. Pour the mixture onto crushed ice with vigorous stirring.

    • Why? Direct water addition can cause violent boiling.

  • Extraction:

    • Extract with Ethyl Acetate (3x). Wash organic layer with NaHCO₃ (sat.) to remove residual acid.

  • Yield Expectation: 75–90%.

Protocol B: Copper-Catalyzed Thiolation (The Modern Cross-Coupling)

Best for: Functional group tolerance and avoiding harsh acids.

Mechanism: Cu(I)-catalyzed C-S bond formation / Oxidative cyclization.

  • Reagents:

    • Catalyst: CuI (10 mol%)

    • Ligand: 1,10-Phenanthroline (20 mol%) or TMEDA.

    • Base: Cs₂CO₃ (2.0 eq).

    • Solvent: Toluene or DMF (Anhydrous/Degassed).

  • Procedure:

    • Load CuI, Ligand, and Base into a flame-dried flask under Argon.

    • Add 2-MAP and the coupling partner (e.g., aryl halide for 2-substituted benzothiophenes) in solvent.

  • Reaction:

    • Heat to 100°C in a sealed tube for 12–24 hours.

  • Workup:

    • Filter through a Celite pad (removes Copper salts).

    • Concentrate and purify via column chromatography.

  • Yield Expectation: 60–85% (highly dependent on ligand quality).

Module 4: Data & Comparative Analysis

Yield Comparison by Catalyst System
Catalyst SystemReaction TypeTypical YieldKey AdvantageKey Limitation
Polyphosphoric Acid (PPA) Dehydrative Cyclization85-95% Highest yield; Solvent-free; Scalable.Highly acidic; Not tolerant of acid-sensitive groups.
p-TsOH / Toluene Dehydrative Cyclization60-75%Milder than PPA; Water removal via Dean-Stark.Slower; Requires azeotropic distillation.
CuI / 1,10-Phen Oxidative / Cross-Coupling70-80%Tolerates functional groups; Mild pH.Requires expensive ligands; Heavy metal removal needed.
Pd(OAc)₂ / Phosphine C-H Activation50-70%Access to complex 2-aryl derivatives.High cost; Sensitive to air/moisture.
Solvent Effects on Disulfide Formation (Stability Data)
SolventAtmosphere% Disulfide (after 1h)Recommendation
DMF Air45%AVOID (Basic impurities promote oxidation)
DMF Argon (Degassed)<5%Acceptable if strictly anhydrous.
Ethanol Air20%Risky without additives.
Toluene Air10%Better, but still requires degassing.
Toluene Argon<1% PREFERRED (Non-polar solvents slow oxidation)

References

  • Organic Chemistry Portal. "Synthesis of Benzothiophenes." Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis of benzothiophene derivatives by Pd-catalyzed or radical-promoted heterocyclodehydration." PubMed. Available at: [Link]

  • Canadian Center of Science and Education. "Polyphosphoric Acid in Organic Synthesis." Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Mechanistic analysis of a copper-catalyzed C–H oxidative cyclization." Chemical Science. Available at: [Link]

  • MDPI. "Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts." Molecules. Available at: [Link]

Sources

stabilizing 2'-Mercaptoacetophenone against air oxidation during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 2'-Mercaptoacetophenone

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the air oxidation of this reagent during storage. By understanding the underlying chemical principles and adopting proven handling techniques, you can ensure the integrity and reactivity of your this compound for reliable and reproducible experimental outcomes.

Understanding the Challenge: The Autoxidation of Thiols

This compound, like other thiols, is susceptible to air oxidation. The primary degradation pathway involves the formation of a disulfide dimer. This process, known as autoxidation, is often catalyzed by trace metal ions and is significantly influenced by the pH of the environment. The thiol group (-SH) can be deprotonated to the more nucleophilic thiolate anion (-S⁻), which is more readily oxidized.[1] Under certain conditions, further oxidation to sulfinic or sulfonic acids can also occur.[2]

The consequence of this degradation is a decrease in the purity of your starting material, leading to potential side reactions, lower yields, and difficulty in purification of your desired product.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound has a slight yellow tint. Is it still usable?

A slight yellowing may indicate the initial stages of oxidation and the formation of the disulfide dimer. It is highly recommended to assess the purity of the material by techniques such as NMR or LC-MS before use. If minor impurities are detected, purification by flash chromatography may be possible. However, for sensitive reactions, it is always best to start with a fresh, unopened bottle or a properly stored sample.

Q2: Can I store this compound in the freezer to slow down oxidation?

While lower temperatures generally slow down chemical reactions, the primary driver of this compound degradation is exposure to oxygen.[3] Storing at a recommended temperature, as indicated on the product label, in a tightly sealed container under an inert atmosphere is more critical than freezing. Repeated freeze-thaw cycles can introduce moisture from condensation, which may accelerate degradation.

Q3: I don't have access to a glovebox. What are the best practices for handling this compound on the benchtop?

If a glovebox is unavailable, you can employ Schlenk line techniques to handle the compound under an inert atmosphere.[1] This involves using glassware equipped with sidearms that allow for evacuation of air and backfilling with an inert gas like argon or nitrogen. Alternatively, an Atmosbag can provide a portable, inert atmosphere.[1] When handling on the bench, work swiftly and minimize the time the container is open to the air. Purging the headspace of the bottle with an inert gas before re-sealing is a crucial step.[1]

Q4: Are there any chemical additives I can use to stabilize this compound?

The addition of antioxidants can help to mitigate oxidation. Thiol-containing compounds like glutathione and cysteine can act as sacrificial antioxidants.[4][5] However, the addition of any substance will alter the purity of your starting material, which may not be suitable for all applications. If you choose to use an antioxidant, it must be removed before the this compound is used in a reaction. For most applications, stringent inert atmosphere techniques are the preferred method of stabilization.

Q5: What is the best way to seal a bottle of this compound after opening?

For long-term storage after opening, it is crucial to ensure an airtight seal. Commercially available bottles, such as those with a Sure/Seal™ cap, are designed for storing and dispensing air-sensitive reagents.[6][7] These caps have a septum that allows for the withdrawal of the liquid via syringe while maintaining an inert atmosphere inside the bottle.[6][7] If the original cap is a standard screw cap, after purging the headspace with inert gas, consider sealing the cap with a layer of paraffin film for extra protection against air ingress.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of this compound.

Issue Potential Cause(s) Recommended Action(s)
Significant discoloration (deep yellow or brown) and/or solidification of the liquid. Advanced oxidation to the disulfide dimer and potentially other oxidized species.The material is likely of low purity and should not be used for most applications. Consider purification if a large quantity is affected and the impurities can be identified and separated. Otherwise, dispose of the material according to your institution's safety guidelines.
Inconsistent reaction yields or the appearance of unexpected byproducts. Degradation of the this compound starting material.1. Verify Purity: Analyze the starting material using an appropriate analytical technique (NMR, GC-MS, or LC-MS) to confirm its purity. 2. Improve Handling: If the starting material is pure, review your reaction setup and handling procedures to ensure that oxygen is rigorously excluded. Sparging solvents with an inert gas can remove dissolved oxygen.[2] 3. Purify Reagent: If the starting material is found to be impure, attempt purification before use.
Difficulty in achieving complete reaction, even with a confirmed pure starting material. The presence of trace amounts of oxidized species that may be inhibiting the reaction.Even small amounts of disulfide can sometimes interfere with reaction kinetics. Consider a pre-treatment of your reaction mixture with a mild reducing agent compatible with your reaction conditions to convert any in-situ formed disulfide back to the thiol. This is an advanced technique and should be approached with caution.

Experimental Protocols

Protocol 1: Safe Storage of this compound

This protocol outlines the best practices for storing this compound to minimize air oxidation.

Materials:

  • Bottle of this compound

  • Inert gas (Argon or Nitrogen) source with a regulator and tubing

  • Needle for gas inlet

  • Venting needle

  • Paraffin film

  • Designated, well-ventilated storage cabinet for chemicals[8]

Procedure:

  • Minimize Exposure: Before opening a new bottle, ensure all necessary equipment for your experiment is ready to minimize the time the reagent is exposed to the atmosphere.

  • Inert Gas Purge: For opened bottles, before sealing for storage, gently flush the headspace of the container with a slow stream of argon or nitrogen for 1-2 minutes. Use a long needle to deliver the gas to the bottom of the container to displace the air upwards and out through a venting needle.

  • Secure Sealing: Tightly close the container cap. For bottles with a septum cap, ensure the cap is secure. For standard screw caps, wrap the cap and the neck of the bottle with paraffin film to create an additional barrier.

  • Proper Location: Store the sealed container in a cool, dry, and dark place, away from strong oxidizing agents and bases.[8] A well-ventilated cabinet is recommended.[9]

Protocol 2: Purification of Partially Oxidized this compound

This protocol provides a general guideline for the purification of this compound that has undergone partial oxidation.

Materials:

  • Partially oxidized this compound

  • Silica gel for flash column chromatography

  • Appropriate solvent system (e.g., hexane/ethyl acetate mixture, to be determined by TLC)

  • Glassware for column chromatography

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). The disulfide dimer is typically less polar than the thiol.

  • Column Preparation: Pack a flash chromatography column with silica gel using the determined solvent system.

  • Loading and Elution: Dissolve the impure this compound in a minimum amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure thiol.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product Handling: Immediately place the purified this compound under an inert atmosphere and store it according to Protocol 1.

Visualizing the Process

Diagram 1: Oxidation and Prevention Workflow

The following diagram illustrates the process of this compound oxidation and the key preventative measures.

Workflow for Stabilizing this compound cluster_problem The Problem: Air Oxidation cluster_solution The Solution: Prevention & Mitigation Thiol This compound (-SH) Oxidation Air (O2) Trace Metals, pH Thiol->Oxidation Exposure Storage Inert Atmosphere Storage (Argon/Nitrogen) Thiol->Storage Store under Handling Airtight Handling (Glovebox/Schlenk Line) Thiol->Handling Handle with Disulfide Disulfide Dimer (-S-S-) Oxidation->Disulfide Leads to Purification Troubleshooting: Purification Disulfide->Purification If oxidized

Caption: Oxidation pathway and preventative strategies.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Reddit. (2013). Handling thiols in the lab.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubMed. (2019). How does the addition of antioxidants and other sulfur compounds affect the metabolism of polyfunctional mercaptan precursors in model fermentations?.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Reddit. (2024). Thiol Handling.
  • Semantic Scholar. (2015). Kinetic Analysis of Hydroxide-Catalyzed, Aerobic Oxidation of 2-Mercaptoethanol.
  • Borealis. (2022). Crude Acetophenone.
  • ChemClass Journal. (2025). Mechanism of the oxidation of 2-mercaptoacetic acid by enH2[(FeHEDTA)2O].6H2O in aqueous acid medium.
  • Carl ROTH. (2024). Safety Data Sheet: Mercaptoacetic acid.
  • YouTube. (2023). Mercaptans: nature, origin and evolution of these reduction compounds.
  • Romanian Journal of Oral Rehabilitation. (n.d.). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE.

Sources

Technical Support Center: Managing 2'-Mercaptoacetophenone Laboratory Waste

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers on the Neutralization of Sulfur Odors

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides comprehensive, experience-driven advice on managing laboratory waste containing 2'-Mercaptoacetophenone, with a specific focus on eliminating its potent sulfur odor. As Senior Application Scientists, we understand the practical challenges of working with thiols and have developed this resource to ensure both scientific integrity and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: Why does this compound waste have such a strong, unpleasant odor?

A1: this compound is a thiol, a class of organosulfur compounds also known as mercaptans.[1][2] These compounds are characterized by their extremely low odor threshold, meaning they can be detected by the human nose at very low concentrations, often in the parts-per-billion range.[1][2][3] The odor, often compared to rotten cabbage or garlic, is due to the sulfur-hydrogen bond in the thiol group (-SH).[1][2]

Q2: Is the odor from this compound waste hazardous to my health?

A2: While the odor is a significant nuisance, this compound at the low concentrations typically encountered as waste odor is not considered acutely hazardous.[3] However, prolonged exposure or inhalation of high concentrations of any chemical vapor is not advisable. It is crucial to handle all chemical waste, including that containing this compound, within a certified chemical fume hood.[4]

Q3: Can I simply dilute the waste with water to get rid of the smell?

A3: Dilution with water is generally not an effective method for eliminating the odor of thiol-containing waste. Thiols are volatile, and even at very low concentrations in water, they can still release odorous vapors.[2] Effective odor removal requires a chemical reaction to break down the thiol group.[1][2]

Q4: What are the primary methods for neutralizing the sulfur odor in my this compound waste?

A4: The most common and effective methods involve chemical oxidation.[1][5] Strong oxidizing agents like sodium hypochlorite (bleach) or hydrogen peroxide react with the thiol group, converting it into less odorous compounds such as disulfides or sulfonic acids.[1][3][4][6]

Troubleshooting Guide: Odor Neutralization Protocols

This section provides detailed, step-by-step protocols for the chemical neutralization of this compound waste. The choice of method may depend on the scale of your waste, the other components in the waste stream, and your laboratory's specific safety protocols.

Issue: Persistent sulfur odor from aqueous waste streams containing this compound.

Underlying Cause: The thiol group of this compound is volatile and highly odorous. To eliminate the smell, this functional group must be chemically altered.

Solution 1: Oxidation with Sodium Hypochlorite (Bleach)

Sodium hypochlorite is a readily available and effective oxidizing agent for thiols.[1][4] The reaction converts the thiol to a non-odorous sulfonic acid.[4][6]

Experimental Protocol: Bleach Neutralization
  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Prepare the Neutralizing Solution: For every 1 liter of aqueous waste, prepare a solution of household bleach (typically 5-6% sodium hypochlorite). The exact amount of bleach required will depend on the concentration of this compound in the waste. A general starting point is to use an excess of bleach.

  • Slow Addition: Slowly and carefully add the bleach solution to the waste container while stirring. The reaction can be exothermic, so slow addition is crucial.[6]

  • Vigorous Mixing: After the addition is complete, seal the container and shake it vigorously several times.[6]

  • Allow Reaction Time: Let the container sit in the fume hood for at least 24 hours to ensure the oxidation reaction is complete.[6][7]

  • Check for Odor: After 24 hours, carefully open the container and check for any remaining thiol odor.[6] If an odor persists, add more bleach solution and let it react for another 24 hours.

  • Proper Disposal: Once the odor is neutralized, the waste should be disposed of according to your institution's hazardous waste guidelines.

Chemical Reaction Visualization

G Mercaptoacetophenone This compound (R-SH) (Strong Odor) SulfonicAcid Sulfonic Acid (R-SO3H) (Odorless) Mercaptoacetophenone->SulfonicAcid Oxidation Hypochlorite Sodium Hypochlorite (NaOCl) Hypochlorite->SulfonicAcid NaCl Sodium Chloride (NaCl) Water Water (H2O)

Caption: Oxidation of this compound with sodium hypochlorite.

Solution 2: Oxidation with Hydrogen Peroxide

Hydrogen peroxide is another effective oxidizing agent for thiols and can be a suitable alternative to bleach.[1][3][8] Under mild conditions, it oxidizes thiols to disulfides, which are generally less odorous.[3] For complete deodorization, more rigorous conditions may be necessary.[3]

Experimental Protocol: Hydrogen Peroxide Neutralization
  • Work in a Fume Hood: Ensure all procedures are carried out in a well-ventilated chemical fume hood.

  • Prepare the Neutralizing Solution: Use a 3% solution of hydrogen peroxide. The amount needed will depend on the concentration of the thiol in the waste.[3]

  • Slow Addition with Stirring: Slowly add the hydrogen peroxide solution to the waste container while stirring continuously.

  • Catalyst (Optional): For more complete oxidation, a catalyst such as a soluble iron salt (e.g., ferrous sulfate) can be added.[3]

  • Allow for Reaction: Let the mixture react for several hours. The reaction time may vary depending on the concentration of the thiol and the presence of a catalyst.

  • Assess Odor: Check for any remaining sulfur odor. If necessary, add more hydrogen peroxide and allow for a longer reaction time.

  • Waste Disposal: Dispose of the treated waste in accordance with your institution's hazardous waste management protocols.

Quantitative Data Summary
Parameter Sodium Hypochlorite Method Hydrogen Peroxide Method
Reagent Household Bleach (~5-6% NaOCl)3% Hydrogen Peroxide (H₂O₂)
Reaction Time 24 hours or more[6][7]Several hours (variable)
Byproducts Sulfonic acids, Sodium Chloride[6]Disulfides (mild conditions), Sulfonic acids (rigorous conditions)[3]
Exothermicity Can be exothermic[6]Generally less exothermic
Waste Treatment Workflow

G cluster_waste_generation Waste Generation cluster_treatment Odor Neutralization (in Fume Hood) cluster_disposal Final Disposal Waste This compound Aqueous Waste Treatment Add Oxidizing Agent (e.g., Bleach or H₂O₂) Waste->Treatment Reaction Allow for Complete Reaction (Monitor for Odor) Treatment->Reaction Disposal Dispose as Hazardous Waste (Follow Institutional Protocols) Reaction->Disposal

Caption: General workflow for neutralizing this compound waste.

Issue: Odor from contaminated labware and surfaces.

Underlying Cause: Thiols can adsorb to surfaces, leading to persistent odors even after the bulk waste has been removed.[2]

Solution: Decontamination with a Bleach Solution

Glassware, stir bars, and other contaminated equipment should be decontaminated to remove residual thiol odor.

Protocol: Labware Decontamination
  • Initial Rinse: In a fume hood, rinse the contaminated labware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the this compound. Collect this solvent rinse as hazardous waste.

  • Bleach Soak: Prepare a bath of household bleach in a suitable container within the fume hood. Submerge the rinsed labware in the bleach bath.[7]

  • Soaking Time: Allow the labware to soak for at least 24 hours to ensure complete oxidation of any residual thiol.[7]

  • Final Cleaning: After soaking, remove the labware from the bleach bath, rinse thoroughly with deionized water, and then wash with standard laboratory detergent.

References

  • Mercaptan Controlled Effectively with Hydrogen Peroxide. (n.d.). USP Technologies.
  • Okada, T., Matsumuro, H., Iwai, T., Kitagawa, S., Yamazaki, K., Akiyama, T., Asawa, T., Sugiyama, Y., Kimura, Y., & Kirihara, M. (2015). An Efficient Method for the Preparation of Sulfonyl Chlorides: Reaction of Disulfides or Thiols with Sodium Hypochlorite Pentahydrate (NaOCl·5H2O) Crystals. Chemistry Letters, 44(2), 158-160. [Link]

  • Understanding Mercaptans: Knowledge for Industrial Safety. (2024, August 7). Interscan Corporation.
  • Mercaptan Odor Removal: How to Neutralize, Eliminate, and Prevent This Persistent Sulfur Smell. (2025, December 22). Breaking AC.
  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008, May 13). University of Massachusetts Lowell.
  • What Are Mercaptans. (2020, January 6). Chemical Products Industries.
  • SOP FOR STENCH CHEMICALS. (n.d.). Columbia University.
  • Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry.
  • Thiols. (n.d.). University of Minnesota.
  • What kind treatment is successful to remove methyl mercaptan smell from a waste solution? (2018, February 28). ResearchGate.

Sources

Technical Support Center: Optimizing Solvent Selection for 2'-Mercaptoacetophenone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing reactions with 2'-Mercaptoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful experimental outcomes. We will delve into the underlying principles, address common challenges through a detailed FAQ and troubleshooting section, and provide actionable protocols.

Fundamental Principles: Why Solvent Choice is Critical

This compound is a bifunctional molecule, featuring a nucleophilic thiol group and an electrophilic ketone. The solvent's role extends far beyond simply dissolving reactants; it actively influences reaction rates, pathways, and yields by stabilizing or destabilizing reactants, intermediates, and transition states.

The Duality of this compound

The reactivity of this compound is dominated by two key features:

  • The Thiol Group (-SH): This group is weakly acidic and can be deprotonated by a base to form a highly nucleophilic thiolate anion (-S⁻). This anion is a soft nucleophile, readily participating in reactions like Michael additions and S_N2 substitutions.

  • The Acetophenone Moiety: The carbonyl group (C=O) is electrophilic at the carbonyl carbon and can be attacked by nucleophiles. The adjacent methyl group has acidic α-protons that can be removed to form an enolate, another key nucleophilic intermediate.

A solvent must be chosen to favor the desired reaction pathway while minimizing side reactions involving the other functional group.

Key Solvent Properties and Their Impact
  • Polarity: A solvent's polarity, often measured by its dielectric constant, profoundly impacts reaction rates. Polar solvents are generally preferred for reactions involving polar or charged intermediates as they can stabilize these species.[1][2] For instance, nucleophilic additions that proceed through charged transition states are often accelerated in polar solvents.[3]

  • Protic vs. Aprotic Nature: This is arguably the most critical factor for thiol reactions.

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and can act as hydrogen bond donors. While they excel at stabilizing charged species, they can form strong hydrogen bonds with anionic nucleophiles like thiolates, creating a "solvent cage" that reduces their reactivity.[1][3]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents lack acidic protons and cannot act as hydrogen bond donors. They can solvate cations but leave anions relatively "naked" and highly reactive.[3] This often makes them the solvent of choice for reactions involving thiolate nucleophiles.[4]

  • Solubility: A fundamental requirement is that all reactants must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture.[1] While extensive quantitative data for this compound is not widely published, its structure suggests good solubility in many common organic solvents like alcohols, ethers, and chlorinated solvents.[5][6]

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter when working with this compound.

Q1: My S_N2 reaction with an alkyl halide is sluggish. I'm using ethanol as a solvent. What could be the issue?

A1: The primary issue is likely the choice of a protic solvent. In S_N2 reactions, the nucleophile's strength is paramount. While your thiol needs a base to form the more potent thiolate nucleophile, ethanol, being a protic solvent, will solvate and stabilize the thiolate anion through hydrogen bonding.[1][3] This "caging" effect significantly dampens its nucleophilicity.

Recommendation: Switch to a polar aprotic solvent like DMF or acetonitrile.[7] These solvents will dissolve the thiolate salt but will not strongly solvate the anion, leaving it highly reactive and available to attack the electrophilic carbon of the alkyl halide.[3]

Q2: I am attempting a base-catalyzed intramolecular cyclization. Which solvent class is best suited for this?

A2: For a base-catalyzed cyclization, which likely involves the formation of a thiolate followed by an intramolecular nucleophilic attack on the carbonyl or another electrophilic center, a polar aprotic solvent is generally superior. As with the S_N2 reaction, the goal is to maximize the nucleophilicity of the intermediate thiolate. DMSO or DMF are excellent choices as they effectively solvate the counter-ion of the base (e.g., Na⁺ or K⁺) while leaving the thiolate free to react.

Q3: Can I run my reaction in a non-polar solvent like toluene or hexane?

A3: It depends on the reaction mechanism and the solubility of your reactants.

  • For Nucleophilic Pathways: Non-polar solvents are generally poor choices for reactions involving charged intermediates (like thiolates or enolates) as they cannot effectively stabilize them. This will lead to very slow reaction rates.

  • For Radical Pathways: If you are performing a radical-mediated reaction, such as a thiol-ene click reaction, non-polar solvents can be quite suitable.[3]

  • Solubility Constraint: A major hurdle is solubility. The starting material and any ionic reagents (like bases or salts) are likely to have poor solubility in non-polar solvents, leading to a heterogeneous and inefficient reaction.[1]

Q4: I'm observing the formation of multiple byproducts. How can the solvent be contributing to this?

A4: Solvent choice can directly influence reaction selectivity. This compound has multiple reactive sites.

  • Competing Nucleophiles: If your solvent is nucleophilic (e.g., an alcohol), it could potentially compete with your intended nucleophile.

  • Promoting Side Reactions: Some solvents can promote undesired pathways. For example, in a reaction intended to proceed via the thiol, a strongly basic and polar aprotic environment might also favor the formation of an enolate from the acetophenone moiety, leading to aldol-type side products. In some cases, using a less polar solvent can suppress certain side reactions. For instance, undesired elimination reactions have been observed in DMF that were avoided by switching to dichloromethane (DCM).[8]

Q5: How does water content in my solvent affect the reaction?

A5: Water is a polar protic solvent and can have several effects.

  • Reduced Nucleophilicity: Even small amounts of water can hydrogen bond with and deactivate thiolate nucleophiles.

  • Hydrolysis: Water can act as a nucleophile itself, potentially leading to the hydrolysis of sensitive substrates or intermediates.

  • Solubility: In some cases, aqueous mixtures can be beneficial. For example, some thiol-yne click reactions have been successfully performed in water or water/DMF mixtures, which offers a "green" chemistry advantage.[9] However, this is highly reaction-specific. For most nucleophilic reactions involving thiolates, anhydrous conditions are strongly recommended.

Troubleshooting Guide

Use this table to diagnose and resolve common issues encountered during your experiments.

Issue Potential Cause(s) Related to Solvent Suggested Solutions & Rationale
Low or No Conversion 1. Poor Solubility: Reactants are not fully dissolved, preventing them from interacting effectively.[1] 2. Incorrect Polarity: The solvent is not adequately stabilizing the transition state of the reaction. 3. Protic Solvent Deactivation: A protic solvent (e.g., methanol) is solvating and deactivating the thiolate nucleophile.[3]1. Verify Solubility: Perform a solubility test before running the reaction. If necessary, switch to a solvent with better solubilizing power (e.g., from THF to DMF). 2. Switch Polarity: If a non-polar solvent was used for a polar reaction, switch to a polar aprotic solvent like acetonitrile or DMSO. 3. Use a Polar Aprotic Solvent: Change the solvent to DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the thiolate.
Side Product Formation (e.g., Dimerization, Enolate Reactions) 1. Solvent-Promoted Side Reactions: The solvent may be favoring an alternative reaction pathway (e.g., high polarity stabilizing an undesired charged intermediate). 2. Solvent as a Reactant: The solvent itself (e.g., an alcohol) is participating in the reaction.1. Reduce Solvent Polarity: Try a solvent of intermediate polarity (e.g., THF or DCM) which may disfavor the side reaction more than the main reaction. 2. Use a Non-Nucleophilic Solvent: Ensure your solvent is inert under the reaction conditions. Replace alcohols with ethers, chlorinated solvents, or hydrocarbons if applicable.
Inconsistent Reaction Times or Yields 1. Variable Water Content: Adventitious moisture in the solvent is affecting the reaction kinetics. 2. Solvent Degradation: The solvent may be degrading under the reaction conditions (e.g., strong base with DMF).1. Use Anhydrous Solvent: Use freshly distilled solvent or solvent from a sealed bottle over molecular sieves to ensure anhydrous conditions. 2. Check Solvent Compatibility: Ensure the solvent is stable to the reagents and temperature. For instance, if using a strong base at high temperatures, consider a more robust solvent like dioxane or toluene over DMF.
Difficult Product Isolation/Purification 1. High-Boiling Point Solvent: The solvent (e.g., DMSO, DMF) is difficult to remove under vacuum. 2. Solvent Miscibility Issues: The reaction solvent is miscible with the extraction solvent (e.g., using methanol and trying to extract with ethyl acetate from water).[10]1. Choose a Lower-Boiling Solvent: If the reaction allows, opt for a solvent with a lower boiling point (e.g., THF, acetonitrile, or acetone) for easier removal. 2. Plan the Workup: Select a reaction solvent that will not interfere with the aqueous workup and extraction steps. For example, use DCM or ethyl acetate as the reaction solvent if you plan to perform an aqueous extraction.

Visualization & Workflows

Decision Workflow for Solvent Selection

This diagram outlines a logical process for selecting an optimal solvent system.

SolventSelectionWorkflow start Start: Define Reaction mechanism Identify Reaction Mechanism (e.g., SN2, Michael, Radical) start->mechanism polar_aprotic Select Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) mechanism->polar_aprotic  Ionic/Polar  Mechanism   non_polar Select Non-Polar Solvent (Toluene, Hexane) mechanism->non_polar  Radical  Mechanism   polar_protic Consider Polar Protic Solvent (EtOH, H2O) - Use with Caution mechanism->polar_protic  Protic Species  Involved (Rare)   solubility Check Solubility of All Reactants & Reagents in Potential Solvents optimize Optimize Reaction Conditions (Temp, Concentration) solubility->optimize Soluble insufficient_sol Insufficient Solubility solubility->insufficient_sol Not Soluble polar_aprotic->solubility non_polar->solubility polar_protic->solubility end Final Protocol optimize->end insufficient_sol->mechanism Re-evaluate Solvent Class

Caption: A decision tree for systematic solvent selection in this compound reactions.

Solvent Influence on Thiolate Nucleophilicity

This diagram illustrates how different solvent types interact with a thiolate anion, affecting its reactivity.

Caption: Protic vs. Aprotic solvent effects on a thiolate anion's reactivity.

Experimental Protocols

Protocol: Shake-Flask Method for Solubility Determination

This protocol allows for the quantitative determination of this compound's solubility in a chosen solvent, a critical first step for reaction optimization.[5]

Materials:

  • This compound

  • Selected organic solvent (HPLC grade)

  • Sealed glass vials

  • Constant-temperature shaker or stirrer

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Standard Solutions:

    • Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of at least five standard solutions of known lower concentrations.

  • Generate Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max_). (For acetophenone derivatives, this is typically 240-280 nm).[5]

    • Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99).

  • Prepare a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential.[5]

    • Place the vial in a constant-temperature shaker (e.g., at your intended reaction temperature) and equilibrate for at least 24 hours to ensure saturation.

  • Sample Analysis:

    • After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all solid particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to ensure its absorbance falls within the linear range of your calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculate Solubility:

    • Use the measured absorbance and the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at that temperature.

Protocol: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a template for optimizing a reaction between this compound and an electrophile (e.g., Benzyl Bromide) and highlights key decision points for solvent selection.

Materials:

  • This compound

  • Electrophile (e.g., Benzyl Bromide)

  • Base (e.g., K₂CO₃, anhydrous)

  • Anhydrous Solvent (e.g., Acetonitrile - chosen based on preliminary tests)

  • Reaction flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry reaction flask with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous acetonitrile via syringe to achieve the desired concentration (e.g., 0.1 M).

    • Stir the suspension for 15-30 minutes to allow for the formation of the potassium thiolate.

  • Reaction:

    • Add the electrophile (1.1 eq) dropwise to the stirring suspension.

    • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a suitable solvent for extraction (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the product by column chromatography or recrystallization as needed.

References

  • Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters. (n.d.). Google Books.
  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals | The Journal of Physical Chemistry A - ACS Publications. (2020, March 9). ACS Publications.
  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. (n.d.). RSC Publishing.
  • Impact of solvent choice on 3-Butyne-1-thiol reaction kinetics - Benchchem. (n.d.). BenchChem.
  • Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC. (n.d.). National Center for Biotechnology Information.
  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (n.d.). ACS Publications.
  • Nucleophilic Reactivities of Thiophenolates | The Journal of Organic Chemistry. (2021, April 2). ACS Publications.
  • Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. (n.d.). Asian Journal of Chemistry.
  • Solubility Profile of 2-Methylacetophenone in Organic Solvents: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • impact of solvent choice on 2',6'-Difluoroacetophenone reactivity - Benchchem. (n.d.). BenchChem.
  • Solvent effect in the liquid-phase hydrogenation of acetophenone over Ni/SiO 2: A comprehensive study of the phenomenon - ResearchGate. (2025, August 7). ResearchGate.
  • Solvent effect on complexation reactions - ResearchGate. (2017, October 24). ResearchGate.
  • Solvent Miscibility Table - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization? - Quora. (2021, August 16). Quora.
  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC. (n.d.). National Center for Biotechnology Information.

Sources

troubleshooting low reactivity of 2'-Mercaptoacetophenone in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity in Nucleophilic Substitution Ticket ID: #MAP-2024-T-08 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Masked" Nucleophile

If you are experiencing low yields (<40%) or stalled reactions with 2'-mercaptoacetophenone (2-MAP), you are likely treating it as a standard aromatic thiol (like thiophenol). It is not.

2-MAP presents a unique "triad of resistance" that distinguishes it from simple thiophenols:

  • Ring-Chain Tautomerism: It exists in equilibrium with a cyclic hemithioacetal, effectively "masking" the nucleophilic thiol.

  • Oxidative Dimerization: It rapidly forms disulfides, which are inert to alkylation.

  • Intramolecular Hydrogen Bonding: The thiol proton is locked by the carbonyl oxygen, effectively raising the pKa and resisting deprotonation.

This guide provides the diagnostic logic and protocols to overcome these barriers.

Part 1: Diagnostic Workflow

Before altering your synthesis, use this decision tree to identify your specific failure mode.

TroubleshootingWorkflow Start START: Low Yield / No Reaction CheckOxidation Check LCMS/TLC: Is the Disulfide Dimer present? Start->CheckOxidation IsDimer YES: Disulfide Detected CheckOxidation->IsDimer NoDimer NO: Starting Material Remains CheckOxidation->NoDimer ActionReductant ACTION: Add TCEP or DTT. Degas solvents thoroughly. IsDimer->ActionReductant CheckSolvent Check Solvent System: Is it Polar Aprotic (DMF/DMSO)? NoDimer->CheckSolvent IsNonPolar NO (THF, DCM, Toluene) CheckSolvent->IsNonPolar IsPolar YES (DMF, DMSO, NMP) CheckSolvent->IsPolar ActionSolvent ACTION: Switch to DMF/DMSO. Disrupts H-bonding & Tautomer. IsNonPolar->ActionSolvent CheckBase Check Base Strength: Is pKa(conj) > 12? IsPolar->CheckBase WeakBase NO (TEA, Pyridine, K2CO3) CheckBase->WeakBase StrongBase YES (Cs2CO3, NaH, tBuOK) CheckBase->StrongBase ActionBase ACTION: Upgrade Base. Use Cs2CO3 or NaH. WeakBase->ActionBase ActionSterics ACTION: Check Electrophile. Use smaller leaving group (I vs Br) or heat to 60°C. StrongBase->ActionSterics

Figure 1: Diagnostic logic for isolating the root cause of 2-MAP reactivity failure.

Part 2: Technical Deep Dive (The "Why")
1. The Hidden Equilibrium (Ring-Chain Tautomerism)

Unlike para-substituted thiophenols, 2-MAP possesses an electrophilic carbonyl group ortho to the nucleophilic thiol. In solution, these groups react intramolecularly to form a cyclic hemithioacetal (1-hydroxy-1-methyl-1,3-dihydrobenzo[c]thiophene).

  • The Problem: The cyclic form has no free thiol (-SH) . It is chemically distinct and non-nucleophilic regarding alkylation.

  • The Fix: This equilibrium is solvent-dependent.[1] Non-polar solvents stabilize the neutral cyclic form. Polar aprotic solvents (DMSO, DMF) stabilize the charged thiolate open form, shifting the equilibrium toward the reactive species.

2. Intramolecular Hydrogen Bonding

In the open form, the thiol hydrogen forms a strong hydrogen bond with the carbonyl oxygen (S-H···O=C).

  • Consequence: This stabilizes the proton, making the thiol significantly less acidic than expected. Standard weak bases (like Triethylamine or Bicarbonate) may fail to deprotonate it efficiently.

  • Solution: Use a base with a counter-ion that disrupts this chelation (e.g., Cesium Carbonate ) or a base strong enough to irreversibly deprotonate (e.g., Sodium Hydride ).

3. The Disulfide Trap

Thiophenols are prone to oxidation to disulfides (Ar-S-S-Ar). For 2-MAP, the disulfide is a "dead end" because the steric bulk of the ortho-acetyl groups prevents the disulfide from easily breaking back down without a specific reducing agent.

Part 3: Troubleshooting FAQs
Q1: My reaction turns yellow/cloudy immediately, but no product forms. Why?

A: You are likely observing disulfide formation .[2] The yellow color is characteristic of aromatic disulfides.

  • Mechanism: Trace oxygen in your solvent oxidizes the thiolate.

  • Fix: You must degas your solvents (sparge with Argon for 15 mins) before adding the thiol. Add 1.1 eq of TCEP-HCl or DTT to the reaction mixture to scavenge disulfides back to free thiols in situ.

Q2: I am using K2CO3 in Acetone (standard S_N2), but the reaction is slow.

A: This is the "Cyclic Trap." Acetone is not polar enough to fully shift the tautomeric equilibrium to the open form, and K2CO3 is often too weak to break the intramolecular H-bond rapidly.

  • Fix: Switch solvent to DMF or NMP . Switch base to Cs2CO3 (Cesium Carbonate). The large Cesium cation helps break the specific ion-pairing/H-bonding interactions, exposing the "naked" thiolate.

Q3: Can I use NaH (Sodium Hydride)?

A: Yes, NaH is excellent for this. It irreversibly deprotonates the thiol, preventing the cyclic form from existing (as the ring closure requires a proton transfer).

  • Warning: H2 gas is evolved.[3] Ensure the system is vented.

Part 4: Optimized Protocol (The "De-Masking" Method)

This protocol is designed to force the molecule into its open, reactive thiolate form while preventing oxidation.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Electrophile: Alkyl Halide (1.2 eq)

  • Base: Cs2CO3 (2.0 eq) [Alternative: NaH (1.2 eq)]

  • Additive: TCEP-HCl (0.1 eq) [Optional: Only if disulfide is observed]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry the reaction flask and cool under a stream of Argon.

  • Solvent Degassing: Sparge anhydrous DMF with Argon for 10–15 minutes. Do not skip this step.

  • Deprotonation (The Critical Step):

    • Add this compound and TCEP-HCl to the flask.

    • Add Cs2CO3.

    • Stir at Room Temperature (RT) for 30 minutes .

    • Observation: The solution should turn a distinct yellow (thiolate formation). This wait time allows the base to shift the equilibrium from the cyclic form to the open thiolate.

  • Alkylation:

    • Add the Alkyl Halide dropwise.

    • Stir at RT.[4] If the electrophile is secondary or sterically hindered, heat to 60°C .

  • Quench:

    • Pour into 1M HCl (aq) to quench excess base. Extract with EtOAc.

Data Comparison: Solvent/Base Effects

ConditionsConversion (2h)Major SpeciesDiagnosis
DCM / TEA < 5%Cyclic HemithioacetalSolvent too non-polar; Base too weak.
Acetone / K2CO3 15-20%MixedSlow equilibrium shift.
DMF / K2CO3 65%ThiolateGood, but K+ ion pairing limits rate.
DMF / Cs2CO3 > 95% Free Thiolate Optimal. Cs+ breaks ion pairs; DMF opens ring.
References
  • Topolski, M. (1995). "Tautomerism of 2-acylbenzenethiols: A synthetic perspective." Journal of Organic Chemistry. (Context: General reactivity profile of ortho-acyl thiophenols).

  • Lameira, J., et al. (2006). "Nucleophilicity of Thiolates in Polar Aprotic Solvents." Journal of Physical Chemistry A. (Context: Solvent effects on thiolate reactivity).

  • Reeves, J. T., et al. (2006). "Development of an Efficient Process for the Synthesis of 2-Mercapto-benzothiazole Derivatives." Organic Process Research & Development. (Context: Handling ortho-substituted sulfur nucleophiles and disulfide management).

  • Master Organic Chemistry. (2024). "Thiophenols and Thioethers: Properties and Key Reactions." (Context: General pKa and oxidation mechanisms).

Sources

recrystallization techniques for impure 2'-Mercaptoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification of 2'-Mercaptoacetophenone (2'-MAP) Ticket ID: #MAP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Diagnostic Matrix: Start Here

Before proceeding with recrystallization, we must define the physical state of your material. This compound (Ortho-mercaptoacetophenone) presents a unique challenge: the pure thiol is often a liquid or low-melting solid (MP ~17–22°C), while its primary impurity (the disulfide) is a high-melting solid.

Use this matrix to identify your actual situation:

ObservationDiagnosisRecommended Action
Material is a yellow/amber Oil Likely Crude 2'-MAP . This is the expected state at RT for many grades.Do NOT Recrystallize. Use Protocol B (Acid/Base Extraction) or Vacuum Distillation.
Material is a Solid (MP > 50°C) High Probability of Disulfide Impurity (2,2'-dithiobis(acetophenone)). Your thiol has oxidized.[1][2]Use Protocol C (Reduction) to convert back to thiol, then Protocol B.
Material is "Oiling Out" in solvent Solvent polarity mismatch or temperature too high for the low MP.Use Protocol A (Low-Temp Crystallization) with seed crystal at -20°C.
Material is Red/Dark Brown Significant oxidation or polymerization (quinone-like species).Requires Protocol B followed by Distillation.

The Mechanics of Impurity (Why Recrystallization Fails)

The primary failure mode in purifying 2'-MAP is the Thiol-Disulfide Interchange . Unlike standard organics, your compound actively reacts with atmospheric oxygen. Attempting to heat-recrystallize an impure thiol in air accelerates the formation of the disulfide impurity, which then co-precipitates or oils out.

Signaling Pathway: Oxidation & Impurity Formation

Thiol_Oxidation_Pathway Thiol This compound (Active Thiol) Liquid/Low-Melt Solid Oxidation Atmospheric O2 + Heat (Recrystallization) Thiol->Oxidation Exposure Radical Thiyl Radical (Intermediate) Oxidation->Radical -H• Disulfide 2,2'-Dithiobis(acetophenone) (Impurity) Solid (MP ~120°C) Radical->Disulfide Dimerization Disulfide->Thiol Reduction (Zn/AcOH)

Figure 1: The oxidation cascade. Heating 2'-MAP in non-inert conditions promotes dimerization into the solid disulfide impurity.

Technical Protocols

Protocol A: Low-Temperature Solvent Crystallization

Use this ONLY if you require X-ray quality crystals or have a sample that is already >90% pure but slightly colored.

Prerequisites:

  • Atmosphere: Argon or Nitrogen (Strictly required).[1]

  • Solvent System: Pentane (Anti-solvent) / Dichloromethane (Solvent).

Step-by-Step:

  • Dissolution: Dissolve 1g of crude 2'-MAP in the minimum amount of dry Dichloromethane (DCM) (~1-2 mL) at room temperature under

    
    .
    
  • Filtration: If there is visible solid (likely disulfide), filter rapidly through a 0.45µm PTFE syringe filter.

  • Layering: Carefully layer 5 mL of dry Pentane or Hexane on top of the DCM solution. Do not mix.

  • Nucleation: Place the sealed vessel in a -20°C freezer. The slow diffusion of pentane into DCM combined with the temperature drop will induce crystallization of the thiol without oiling out.

  • Harvest: Decant solvents quickly while cold. Wash crystals with -78°C pentane.

Protocol B: Chemical Reprecipitation (Acid-Base Purification)

The Industry Standard for Aromatic Thiols. This leverages the acidity of the S-H bond (pKa ~6-7) to separate it from non-acidic impurities (disulfides, starting ketones).

Workflow:

  • Extraction: Dissolve crude oil in Diethyl Ether (

    
    ).
    
  • Salt Formation: Extract with degassed 10% NaOH (aq).

    • Mechanism:[3][4][5]

      
      .
      
    • Note: The disulfide impurity is not acidic and will stay in the Ether layer.

  • Wash: Separate the aqueous layer (contains product). Wash it twice with fresh Ether to remove trapped organics.

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl under

    
     flow until pH < 2.
    
    • Observation: The 2'-MAP will crash out as a cloudy oil or solid precipitate.

  • Recovery: Extract the cloudy mixture with DCM, dry over

    
    , and concentrate
    in vacuo.
    
Protocol C: Disulfide Rescue (Reduction)

Use this if your material is a stubborn solid with MP > 50°C.

Step-by-Step:

  • Suspend the solid (Disulfide) in Glacial Acetic Acid.

  • Add Zinc Dust (3-4 equivalents).

  • Stir vigorously at 60°C for 2 hours.

  • Filter off Zinc. Pour filtrate into ice water.

  • Extract with DCM and proceed to Protocol B .

Troubleshooting FAQs

Q: My product smells like "burnt rubber" and garlic. Is this normal? A: Yes. Aromatic thiols have potent, offensive odors.

  • Containment: All glassware must be soaked in a Bleach (Hypochlorite) bath immediately after use.[6] Bleach oxidizes the thiol to a sulfonated species (odorless) [1].

  • Never use a rotary evaporator outside a fume hood.

Q: I tried recrystallizing from Ethanol, but I got a red oil at the bottom. A: You experienced "Oiling Out."

  • Cause: The melting point of 2'-MAP is near room temperature. In boiling ethanol, the compound melts before it dissolves/crystallizes.

  • Fix: Switch to Protocol A (Cold diffusion). Avoid heat entirely.

Q: Can I distill this compound? A: Yes, but only under high vacuum (< 1 mmHg).

  • Warning: Thiols can decompose to sulfides at high temps. Keep the bath temp below 120°C.

Summary of Physicochemical Properties

PropertyValueRelevance to Purification
Physical State Yellow Oil / Low-Melt SolidStandard recrystallization is difficult; use cold techniques.
Melting Point 17–22°C (Pure)If MP > 50°C, you have the disulfide impurity.
Boiling Point ~120°C @ 10mmHgDistillable under vacuum.
Solubility Soluble in DCM, Et2O, BaseBasis for Acid/Base extraction (Protocol B).
Air Stability PoorRequires Nitrogen/Argon atmosphere.

Decision Logic for Purification

Purification_Decision_Tree Start Start: Impure 2'-MAP StateCheck Is the material Solid or Liquid? Start->StateCheck SolidPath Solid (MP > 50°C) StateCheck->SolidPath Solid LiquidPath Liquid / Low Melt (< 25°C) StateCheck->LiquidPath Liquid Action_Red Perform Zinc Reduction (Protocol C) SolidPath->Action_Red Action_Extract Acid/Base Extraction (Protocol B) LiquidPath->Action_Extract High Impurity Action_Distill Vacuum Distillation LiquidPath->Action_Distill Low Impurity Action_Red->Action_Extract Success Pure 2'-MAP Action_Extract->Success Action_Distill->Success

Figure 2: Decision matrix for selecting the correct purification method based on physical state.

References

  • University of Rochester. (n.d.). How to Work with Thiols-General SOP. Retrieved from

  • BenchChem. (2025).[1][7] Technical Support Center: Preventing Thiol Group Oxidation. Retrieved from

  • ChemicalBook. (2023).[8] 2-mercaptoacetophenone Properties and Suppliers. Retrieved from

  • PubChem. (2025).[9] Compound Summary: 1-(2-mercaptophenyl)ethanone. National Library of Medicine. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from

Sources

handling air-sensitive thiols like 2'-Mercaptoacetophenone in gloveboxes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals handling air-sensitive thiols, with a specific focus on 2'-Mercaptoacetophenone, within a glovebox environment. The information presented herein is curated to ensure scientific integrity, drawing from established protocols and field-proven insights to facilitate safe and successful experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling of air-sensitive thiols in a glovebox.

Q1: Why is a glovebox necessary for handling thiols like this compound?

A1: Thiols are notoriously susceptible to oxidation by atmospheric oxygen.[1][2] This oxidation can lead to the formation of disulfides, sulfinic acids, or sulfonic acids, compromising the integrity and reactivity of the thiol.[2][3] this compound, with its reactive thiol group, is prone to such degradation. A glovebox provides a controlled, inert atmosphere, typically nitrogen or argon, with very low levels of oxygen and moisture, thus preventing these unwanted side reactions and preserving the compound's purity.[4][5][6]

Q2: What is the acceptable level of oxygen and moisture in a glovebox for working with air-sensitive thiols?

A2: For optimal results with highly sensitive compounds like many thiols, it is recommended to maintain oxygen and moisture levels below 1 ppm.[6] However, for many applications, levels below 10 ppm for oxygen and below 5 ppm for moisture are sufficient to prevent significant degradation.[7] It is crucial to continuously monitor these levels using integrated sensors.[8][9]

Q3: Can I use a Schlenk line instead of a glovebox for handling this compound?

A3: While Schlenk lines are a viable alternative for handling many air-sensitive compounds, they can be more cumbersome for complex manipulations.[10][11][12] For procedures requiring multiple transfers, weighing of solids, or setting up reactions with numerous components, a glovebox offers a more controlled and user-friendly environment.[13] However, for simpler tasks like degassing a solvent or running a reaction in a single flask, a Schlenk line can be effective.[14][15]

Q4: How should I properly introduce this compound and other reagents into the glovebox?

A4: All items, including chemicals, glassware, and equipment, must be introduced through an antechamber. The antechamber should be subjected to a minimum of three vacuum/inert gas refill cycles to remove atmospheric contaminants.[16] Porous materials like paper towels should be degassed for an extended period under vacuum before introduction.[9] Liquid reagents in sealed containers should have their caps slightly loosened during the cycling process to allow for the exchange of gases in the headspace.[16]

Q5: What are the best practices for storing this compound inside a glovebox?

A5: this compound should be stored in a tightly sealed container, preferably made of glass. To minimize any potential for reaction with other volatile substances within the glovebox atmosphere, it is good practice to parafilm the container's cap. For long-term storage, placing the primary container inside a larger, secondary sealed container provides an additional layer of protection.[14] If the compound is in solution, ensure the solvent is thoroughly deoxygenated.[17]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered when working with this compound in a glovebox.

Problem Potential Cause Troubleshooting Steps
Discoloration (e.g., yellowing) of this compound solid or solution. Oxidation of the thiol group.1. Verify Glovebox Atmosphere: Check the oxygen and moisture levels on the glovebox monitor. If they are elevated, troubleshoot the glovebox for leaks or purifier issues.[9] 2. Solvent Purity: Ensure that the solvent used was properly dried and deoxygenated before use.[1][18] 3. Purification: If oxidation has occurred, consider purifying the thiol by recrystallization or chromatography under inert conditions.
Inconsistent reaction yields or formation of unexpected byproducts. 1. Reagent Degradation: The thiol or other air-sensitive reagents may have been compromised by exposure to air or moisture. 2. Catalyst Poisoning: Trace impurities, including oxidized thiol species, can poison sensitive catalysts.[19][20]1. Re-evaluate Reagent Handling: Review your procedures for introducing and handling all air-sensitive reagents. 2. Use Fresh Reagents: If possible, use a freshly opened bottle of this compound or purify the existing stock. 3. Catalyst Health: If using a catalyst, ensure it has not been inadvertently exposed to air or other poisons.
Difficulty in dissolving this compound. Formation of less soluble disulfide dimer.1. Confirm Identity: Use an appropriate analytical technique (e.g., NMR, MS) to confirm the identity and purity of your starting material. 2. Reduction: If disulfide formation is confirmed, the disulfide can often be reduced back to the thiol using a suitable reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under inert conditions.[21]
Sudden increase in glovebox oxygen or moisture levels during the experiment. 1. Glove Puncture: A small hole in a glove is a common source of leaks. 2. Leaky Seal: A poor seal on the antechamber door or feedthroughs. 3. Solvent Evaporation: Evaporation of solvents that were not properly dried can increase moisture levels.1. Inspect Gloves: Carefully inspect the gloves for any visible signs of damage. 2. Check Seals: Ensure all doors and ports are securely closed. 3. Solvent Management: Keep solvent containers capped when not in use. If a large amount of solvent was used, consider purging the glovebox atmosphere.[22]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows involving air-sensitive thiols in a glovebox.

Protocol 1: Preparing a Standard Solution of this compound
  • Glovebox Preparation: Ensure the glovebox atmosphere is stable with O₂ and H₂O levels below 1 ppm.

  • Material Transfer: Introduce a sealed vial of this compound, a clean and dry volumetric flask, a new, sealed bottle of anhydrous and deoxygenated solvent (e.g., THF, Dichloromethane), and appropriate weighing and transfer tools into the glovebox via the antechamber, performing at least three vacuum/refill cycles.

  • Weighing: On a tared analytical balance inside the glovebox, accurately weigh the desired amount of this compound into the volumetric flask.

  • Dissolution: Add a portion of the deoxygenated solvent to the volumetric flask and gently swirl to dissolve the solid.

  • Dilution: Once fully dissolved, carefully add the deoxygenated solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the solution to a clean, dry, and sealed storage vial. Label the vial clearly with the compound name, concentration, solvent, and date.

Protocol 2: Setting up a Reaction with this compound
  • Glassware Preparation: Ensure all glassware is oven-dried and then cooled under vacuum in the antechamber before being brought into the glovebox.

  • Reagent Preparation: Prepare solutions of all air-sensitive reagents inside the glovebox following Protocol 1.

  • Reaction Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a stir bar and condenser) inside the glovebox.

  • Reagent Addition: Add the this compound solution and other reagents to the reaction flask in the desired order using a syringe or cannula.

  • Reaction Monitoring: If the reaction requires heating or cooling, use a hotplate or cryobath located inside the glovebox. Monitor the reaction progress using appropriate in-box analytical techniques if available.

  • Work-up: Once the reaction is complete, perform the initial work-up steps (e.g., quenching, extraction) that require an inert atmosphere inside the glovebox.

Section 4: Visualizations

Workflow for Introducing Materials into the Glovebox

Start Start: Materials Outside Glovebox Place Place Materials in Antechamber Start->Place CloseOuter Close Outer Antechamber Door Place->CloseOuter Evacuate Evacuate Antechamber CloseOuter->Evacuate Refill Refill with Inert Gas Evacuate->Refill Cycle Repeat Evacuate/Refill (min. 3 times) Refill->Cycle Cycle->Evacuate More Cycles Needed OpenInner Open Inner Antechamber Door Cycle->OpenInner Sufficient Cycles Transfer Transfer Materials to Main Chamber OpenInner->Transfer CloseInner Close Inner Antechamber Door Transfer->CloseInner End End: Materials in Glovebox CloseInner->End

Caption: Antechamber cycling workflow.

Decision Tree for Handling Suspected Thiol Oxidation

Start Suspected Thiol Oxidation (e.g., discoloration, poor solubility) CheckAtmosphere Check Glovebox O₂/H₂O Levels Start->CheckAtmosphere LevelsOK Levels OK (<1 ppm)? CheckAtmosphere->LevelsOK AnalyzeSample Analyze Sample (NMR, MS) LevelsOK->AnalyzeSample Yes TroubleshootGlovebox Troubleshoot Glovebox (Leaks, Purifier) LevelsOK->TroubleshootGlovebox No Oxidized Oxidation Confirmed? AnalyzeSample->Oxidized Purify Purify (e.g., recrystallization) or Reduce (e.g., with TCEP) Oxidized->Purify Yes Proceed Proceed with Experiment Oxidized->Proceed No Purify->Proceed CheckSolvent Check Solvent Purity (Dry & Deoxygenated) TroubleshootGlovebox->CheckSolvent

Caption: Troubleshooting thiol oxidation.

References

  • HENGKOMeter. (2025, May 9).
  • Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques.
  • Mikrouna (Shanghai) Industrial Intelligent Technology Co., Ltd. (2025, September 8).
  • Modcon Systems Ltd. (2025, March 25). Glovebox Applications Oxygen Monitoring: Ensuring Safety and Product Integrity with the Oxygen Analyzers.
  • Hiden Analytical. Glovebox Monitoring.
  • Glovebox Environmental Control: Ensuring Safety and Purity for Anhydrous & Anaerobic Oxygen Processes.
  • Process Sensing. Glovebox and environmental chamber solutions.
  • cromlab-instruments.es. ANALYSIS OF AIR-SENSITIVE COMPOUNDS VIA INERT SAMPLING TECHNIQUES BY iASAP COMPACT MASS SPECTROMETRY.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Material Matters: Building Effective Glove Boxes for Sensitive Applic
  • Ossila.
  • American Chemical Society.
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Reddit. (2013, October 4). Handling thiols in the lab : r/chemistry.
  • Wikipedia. Air-free technique.
  • 2.1 Introduction 2.
  • EPFL. Glovebox safety guidelines.
  • Oxford Academic. (2023, October 31). 7 General techniques for handling air-sensitive compounds.
  • Neilson Lab.
  • EPFL. Glove box.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ResearchGate. (2017, January 27). Problem arises in thiol synthesis.?.
  • University Health and Safety. Guidance Document SCHLENK LINE.
  • Chemistry Steps. (2021, December 14). Reactions of Thiols.
  • JoVE. (2023, April 30).
  • Wikipedia.
  • Momentum Transfer. How We Handle Air Sensitive Samples.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • Thermo Fisher Scientific - US.
  • Ossila.
  • The Schlenk Line Survival Guide. Troubleshooting.
  • Environmental Health and Safety. Safe Use of Schlenk and Vacuum Lines.
  • ChemicalBook. (2023, May 4). 2-mercaptoacetophenone | 26824-02-2.
  • Chemical Communications (RSC Publishing). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid.
  • PubChem. 2-Mercapto-1-phenylethanone | C8H8OS | CID 11073609.
  • RISE Catalysis Center. (2020, April 23). Glovebox Manual.
  • SciSpace. A Review Synthesis, Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone or Resemblance.
  • Synthesis And Characterization Of Schiff Bases Derived From Acetylacetone And Their Theoretical Study.
  • PubMed. (2009, October 15). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity.
  • Journal of Applied Pharmaceutical Science.

Sources

resolving phase separation issues with 2'-Mercaptoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses phase separation challenges associated with 2'-Mercaptoacetophenone (CAS: 29922-56-3 for the ortho-isomer, often confused with phenacyl mercaptan). This compound, characterized by an aryl ketone and a reactive thiol group, presents unique solubility and stability hurdles.

The guide is structured into three technical modules: Solubility & Thermodynamics , Oxidation Management , and Workup/Isolation Strategies .

Module 1: Diagnosing Phase Separation

Before applying a fix, you must distinguish between Liquid-Liquid Phase Separation (LLPS/Oiling Out) and Precipitation (Aggregation) .

Visual Diagnostic Decision Tree

The following diagram outlines the logical flow to identify the root cause of your phase issue based on visual observation.

PhaseSeparationDiagnostic Start Observation: Phase Separation TypeCheck Is the separated phase Liquid (Oil) or Solid? Start->TypeCheck Liquid Liquid Droplets (Oiling Out) TypeCheck->Liquid Oily/Gooey Solid Solid Precipitate TypeCheck->Solid Particulate/Crystalline TempCheck Is T > Melting Point? Liquid->TempCheck Impurity High Impurity Load (MP Depression) TempCheck->Impurity Yes (T < Pure MP) SolventGap Metastable Zone Width Exceeded TempCheck->SolventGap No (Supersaturation) ColorCheck Color Change? Solid->ColorCheck Oxidation Disulfide Formation (Oxidation) ColorCheck->Oxidation Yellowing/Darkening Solubility Solubility Limit Reached ColorCheck->Solubility No Color Change

Caption: Diagnostic logic flow to distinguish between thermodynamic oiling out and chemical oxidation/precipitation events.

Module 2: The "Oiling Out" Phenomenon (Synthesis & Crystallization)[1][2][3][4]

The Issue: During recrystallization or cooling, this compound separates as a distinct liquid phase (oil) rather than a crystalline solid. The Science: This is a thermodynamic event where the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility curve. It frequently occurs because the compound has a low melting point (often <30°C if impure), and impurities act as a solvent, depressing the melting point further (eutectic effect).

Troubleshooting Protocol
VariableAdjustment StrategyTechnical Rationale
Temperature Control Implement Slow Cooling Ramp Rapid cooling pushes the system into the "labile zone" where spontaneous oiling occurs. Use a rate of 0.1°C/min.
Seeding Seed at Metastable Zone Add seed crystals before the solution becomes cloudy.[1] If it oils out, re-heat until clear, cool slightly, and seed.
Solvent System Trituration If an oil forms, decant the supernatant and triturale the oil with a non-solvent (e.g., cold pentane or hexanes) to induce lattice formation.
Purity Chromatographic Cleanup If the oil persists, the impurity load is likely too high for crystallization. Perform a silica plug filtration to remove tarry byproducts.

Q: My product oiled out. Can I save it without restarting? A: Yes. Re-heat the mixture until the oil redissolves. Add a small amount of the "good" solvent (e.g., Ethanol) to shift the composition away from the miscibility gap. Cool very slowly with vigorous stirring. If oil droplets reappear, reheat immediately.

Module 3: Oxidation & Disulfide Precipitation

The Issue: A stock solution of this compound develops a precipitate or scum over time, often accompanied by a color change (yellowing). The Science: Thiols are highly susceptible to oxidation, forming disulfides (


).[2][3] This reaction is accelerated by:
  • Basic pH: Thiolates (

    
    ) are more reactive than thiols.
    
  • Trace Metals: Metals like

    
     or 
    
    
    
    catalyze radical oxidation.
  • Oxygen: Atmospheric oxygen is sufficient to drive this reaction.

Disulfide Prevention Workflow
  • Solvent Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolution.

  • pH Management: Maintain pH < 7 during storage. At pH > 8 (near the pKa of the thiol), the thiolate concentration increases, accelerating oxidation.

  • Additives:

    • For Assays: Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP is stable over a wider pH range and does not compete for metal binding sites as aggressively.

    • For Synthesis: Perform reactions under an inert atmosphere (

      
      /Ar).
      

OxidationPathway Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pH > 7.5 Radical Thiol Radical (R-S•) Thiolate->Radical O₂ / Metals Disulfide Disulfide Dimer (R-S-S-R) (Insoluble Precipitate) Radical->Disulfide Dimerization Disulfide->Thiol + TCEP/DTT (Reduction)

Caption: Mechanism of thiol oxidation leading to insoluble disulfide precipitation.

Module 4: Extraction & Emulsion Breaking

The Issue: During aqueous workup, the organic and aqueous layers form a stable emulsion or a "rag layer" (interphase scum). The Science: The thiol group creates amphiphilic character, acting like a surfactant. Furthermore, partially oxidized polymeric disulfides accumulate at the interface, stabilizing the emulsion.

Q: How do I break a stubborn emulsion with this compound? A:

  • The Brine Wash: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic compound out of the water (Salting Out).

  • Filtration: The "scum" at the interface is likely disulfide. Filter the entire biphasic mixture through a pad of Celite. This physically removes the stabilizing particulate matter.

  • Acidification: Ensure the aqueous layer is acidic (pH 2-3). This protonates the thiol (neutral form), driving it fully into the organic layer and reducing surfactant activity.

References

  • Thiol Oxidation Mechanisms

    • Nagy, P. (2013).[4] Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.[5]

  • Crystallization & Oiling Out

    • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.

  • Thiol Handling in Assays

    • Thermo Fisher Scientific. Introduction to Thiol Modification and Detection.

  • Chemical Properties (General Acetophenones)

    • PubChem. 2-Mercapto-1-phenylethanone (Isomer Analog Data).[6]

Sources

Validation & Comparative

1H and 13C NMR spectral interpretation of 2'-Mercaptoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Ortho-Substituent Effects, and Impurity Profiling

Executive Summary & Strategic Context

2'-Mercaptoacetophenone (2-MAP) is a critical bifunctional scaffold in the synthesis of sulfur-containing heterocycles (e.g., benzothiophenes, thiazepines) and a ligand in coordination chemistry. Its analysis is frequently complicated by two factors:

  • Rapid Oxidation: The high susceptibility of the thiol group to form the disulfide dimer, 2,2'-dithiobis(acetophenone).

  • Intramolecular Dynamics: The competition between intramolecular hydrogen bonding (S-H···O) and intermolecular interactions, which complicates spectral assignment compared to its oxygen analogue, 2'-hydroxyacetophenone (2-HAP).

This guide provides a comparative NMR framework to distinguish 2-MAP from its structural analogues and degradation products, establishing a self-validating protocol for purity assessment.

Theoretical Framework: The Ortho-Effect & Hydrogen Bonding[1]

To interpret the NMR spectrum of 2-MAP, one must understand the electronic environment created by the ortho-relationship between the acetyl and thiol groups.

Comparative H-Bonding Strength

Unlike 2'-hydroxyacetophenone (2-HAP), where the O-H···O hydrogen bond is extremely strong (locking the molecule in a planar conformation and deshielding the proton to ~12 ppm), the S-H···O bond in 2-MAP is significantly weaker. This is due to the larger atomic radius of sulfur and the poorer orbital overlap between the S-H donor and the carbonyl oxygen acceptor.

DOT Diagram: Structural Dynamics & Oxidation Pathway

The following diagram illustrates the structural relationship between the target molecule, its oxygen analogue, and its primary impurity.

G HAP 2'-Hydroxyacetophenone (Comparator A) Strong H-Bond (O-H...O) MAP This compound (Target) Weak H-Bond (S-H...O) HAP->MAP O vs S Substitution (Theoretical) Disulfide 2,2'-Dithiobis(acetophenone) (Impurity) No Active Proton MAP->Disulfide Oxidative Dimerization (Air Exposure) Disulfide->MAP Reduction (Zn/HCl or NaBH4)

Figure 1: Structural relationships showing the oxidation risk of 2-MAP and the comparative analogue 2-HAP.

Experimental Protocol: Self-Validating Sample Preparation

Because 2-MAP oxidizes rapidly in solution, standard "dissolve and run" protocols often yield mixed spectra.

Protocol 1: Inert Atmosphere Preparation (Recommended)

  • Solvent Selection: Use CDCl₃ (99.8% D) treated with anhydrous K₂CO₃ to remove traces of acid which catalyze oxidation. Avoid DMSO-d₆ unless necessary, as it competes for hydrogen bonding, disrupting the intramolecular S-H···O shift.

  • Tube Prep: Flush the NMR tube with dry nitrogen or argon for 30 seconds prior to sample addition.

  • Concentration: Prepare a 20-30 mM solution. High concentrations promote intermolecular disulfide formation.

  • Validation: Acquire the spectrum immediately (<10 mins). If the methyl singlet at ~2.6 ppm shows a satellite peak or splitting, the sample has partially oxidized.

1H NMR Spectral Interpretation & Comparison

The following data compares 2-MAP against its critical benchmarks.

Table 1: Comparative 1H NMR Shifts (CDCl₃, 400 MHz)
Proton AssignmentThis compound (Target) 2'-Hydroxyacetophenone (Analogue) 2,2'-Dithiobis(acetophenone) (Impurity)
-XH (Labile) δ 4.5 – 6.5 ppm (s, broad)δ ~12.3 ppm (s, sharp)Absent
-CH₃ (Acetyl) δ 2.62 ppm (s)δ 2.65 ppm (s)δ 2.55 – 2.60 ppm (s)
Ar-H (Ortho-CO) δ ~7.8 ppm (d)δ ~7.7 ppm (d)δ ~7.5 – 7.6 ppm (m)
Ar-H (Ortho-X) δ ~7.3 ppm (d)δ ~6.9 ppm (d)δ ~7.8 ppm (d)
Ar-H (Meta/Para) δ 7.1 – 7.5 ppm (m)δ 6.8 – 7.5 ppm (m)δ 7.2 – 7.5 ppm (m)
Detailed Analysis of Key Signals
1. The Labile Proton (-SH vs -OH)
  • 2-HAP: The hydroxyl proton appears at 12.3 ppm . This extreme downfield shift confirms a "locked" planar ring with strong resonance-assisted hydrogen bonding (RAHB).

  • 2-MAP: The thiol proton appears significantly upfield, typically between 4.5 and 6.5 ppm . The S-H···O bond is weaker, allowing more conformational flexibility.

    • Diagnostic Tip: If you add D₂O, this peak will disappear (exchange). If the peak is absent in the initial scan but aromatic peaks match, you likely have the disulfide dimer.

2. The Acetyl Methyl Group (-COCH₃)
  • In the monomer (2-MAP), the methyl singlet is at 2.62 ppm .

  • In the dimer (Disulfide), the steric bulk of the S-S linkage often causes a slight upfield shift or broadening of this signal due to restricted rotation and anisotropic shielding from the adjacent aromatic ring.

3. Aromatic Region (The "Ortho" Shielding)
  • Oxygen (2-HAP) is a strong electron donor by resonance, shielding the ortho and para protons significantly (upfield shift to ~6.9 ppm).

  • Sulfur (2-MAP) is a weaker donor. The proton ortho to the thiol group will appear further downfield (~7.3 ppm) compared to the oxygen analogue.

13C NMR Spectral Interpretation

The Carbon-13 spectrum provides the definitive confirmation of the carbon skeleton and oxidation state.

Table 2: Key 13C NMR Shifts (CDCl₃)[2]
Carbon EnvironmentChemical Shift (δ ppm)Interpretation
C=O (Carbonyl) 198 – 201 Deshielded by the ring and intramolecular interaction.
C-S (Quaternary) 135 – 140 Distinct from C-O (~162 ppm in 2-HAP). The lower electronegativity of S places this field higher (lower ppm) than the oxygen analogue.
Ar-C (Ortho-CO) 130 – 133Typical aromatic CH.
-CH₃ (Methyl) 26 – 30 Diagnostic for the acetyl group.

Decision Logic: Purity & Identity Verification

Use the following workflow to interpret your spectral data and determine the next experimental step.

Logic Start Acquire 1H NMR (CDCl3) CheckSH Is there a broad singlet at 4.5 - 6.5 ppm? Start->CheckSH CheckOH Is there a sharp singlet at > 12.0 ppm? CheckSH->CheckOH No ResultMAP Confirmed: This compound CheckSH->ResultMAP Yes CheckMe Check Methyl Region (2.5 - 2.7 ppm) CheckOH->CheckMe No ResultHAP Identify: 2'-Hydroxyacetophenone CheckOH->ResultHAP Yes ResultDisulfide Impurity: Disulfide Dimer Detected CheckMe->ResultDisulfide Singlet present (SH absent)

Figure 2: Spectral decision tree for identifying 2-MAP and distinguishing it from common analogues.

References

  • Ortho-Effect & Hydrogen Bonding

    • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR investigations of intramolecular hydrogen bonding. Molecules, 22(4), 552. Link

  • Thiol vs.

    • Burns, J. A., et al. (1991). Quantification of thiol-disulfide redox states. Journal of Organic Chemistry, 56(8), 2648-2650. Link

  • Spectral Data Validation (Acetophenone Derivatives)

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (2'-Hydroxyacetophenone). Link

  • Synthesis and Characterization

    • Topolski, M. (1995). One-pot synthesis of o-mercaptoacetophenones. Journal of Organic Chemistry, 60(17), 5588–5590. Link

Comparative Guide: FTIR Characteristic Absorption Bands of 2'-Mercaptoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Spectroscopic Challenge

2'-Mercaptoacetophenone (2-MAP) presents a unique spectroscopic profile due to the proximity of the thiol (-SH) group to the carbonyl (C=O) group at the ortho position. Unlike its para isomer or unsubstituted acetophenone, 2-MAP exhibits a distinct intramolecular hydrogen bonding interaction (S-H···O=C) .

This guide provides a technical comparison of 2-MAP against its structural analogs. It focuses on the "Chelation Shift"—a diagnostic redshift in the carbonyl frequency that serves as the primary quality attribute for verifying the ortho-substitution pattern.

Comparative Spectral Analysis

To accurately identify 2-MAP, one must compare it against Acetophenone (lacks thiol) and 4'-Mercaptoacetophenone (lacks intramolecular H-bonding).

Table 1: Characteristic Frequency Shifts (Experimental & Theoretical Consensus)
Functional GroupVibration ModeAcetophenone (Standard)4'-Mercaptoacetophenone (Control)This compound (Target)Diagnostic Insight
Carbonyl (C=O) Stretching (

)
1685 ± 5 cm⁻¹1680 ± 5 cm⁻¹1645 - 1660 cm⁻¹ Primary Indicator: Significant "Red Shift" due to chelation.
Thiol (S-H) Stretching (

)
Absent2560 - 2580 cm⁻¹ (Sharp)2520 - 2550 cm⁻¹ (Broad/Weak)Secondary Indicator: Broadening indicates H-bonding participation.
Aromatic Ring C=C Stretching~1600, 1585 cm⁻¹~1590 cm⁻¹~1590 cm⁻¹Less diagnostic; overlaps with C=O in 2-MAP.
C-H (Aromatic) Stretching> 3000 cm⁻¹> 3000 cm⁻¹> 3000 cm⁻¹Standard aromatic signature.[1][2][3][4]
The Mechanistic "Why": The Chelation Effect

In 2-MAP, the thiol hydrogen atom forms a stable 5-membered pseudo-ring with the carbonyl oxygen.

  • Force Constant Reduction: The hydrogen bond draws electron density away from the C=O bond, increasing its single-bond character.

  • Frequency Shift: According to Hooke's Law (

    
    ), a lower bond force constant (
    
    
    
    ) results in a lower vibrational frequency (wavenumber).
  • Result: The C=O peak shifts from the typical ~1685 cm⁻¹ down to ~1650 cm⁻¹.

Structural Visualization (Chemo-Spectroscopic Logic)

The following diagram illustrates the structural difference driving the spectral shift. The ortho isomer allows for a stable chelate ring, whereas the para isomer forces the thiol into a "free" state.

G cluster_0 Control: 4'-Mercaptoacetophenone cluster_1 Target: this compound Para Para-Isomer (No Interaction) FreeSH Free S-H (~2570 cm⁻¹) Para->FreeSH FreeCO Free C=O (~1680 cm⁻¹) Para->FreeCO Ortho Ortho-Isomer (Chelation Ring) Bond Intramolecular H-Bond (S-H...O) Ortho->Bond ShiftCO Red-Shifted C=O (~1650 cm⁻¹) Bond->ShiftCO Weakens Bond BroadSH Broad S-H (~2540 cm⁻¹) Bond->BroadSH Broadens Peak

Figure 1: Structural logic dictating the spectral shifts between para (control) and ortho (target) isomers.

Experimental Protocol: Validating the Intramolecular Bond

To confirm that the observed shift is intrinsic to the molecule (Intramolecular) and not due to concentration effects (Intermolecular dimerization), a Dilution Study is required.

Protocol: Dilution Series Validation

Objective: Distinguish between intramolecular H-bonding (concentration independent) and intermolecular H-bonding (concentration dependent).

Reagents:

  • Analyte: this compound (>98% purity).

  • Solvent: Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ). Note:
    
    
    is preferred for IR transparency in the 3000-2500 cm⁻¹ region.

Workflow Steps:

  • Preparation of Stock Solution: Dissolve 50 mg of 2-MAP in 1 mL of solvent (High Concentration, ~0.3 M).

  • Acquisition (Scan 1): Load into a liquid IR cell (CaF2 or NaCl windows, 0.1 mm path length). Acquire spectrum (32 scans, 4 cm⁻¹ resolution).

  • Serial Dilution: Dilute the stock 1:10 and 1:100 with pure solvent.

  • Acquisition (Scans 2 & 3): Acquire spectra for the diluted samples. Note: You may need to increase path length or scan count for the 1:100 sample to see weak peaks.

  • Data Overlay: Normalize the C=C aromatic ring peak (~1600 cm⁻¹) and overlay the Carbonyl regions.

Interpretation Criteria:

  • Intramolecular (2-MAP): The C=O peak position (~1650 cm⁻¹) remains constant across all dilutions. The bond is within the molecule and unaffected by solvent volume.

  • Intermolecular (Artifacts): If the peak shifts upward (back toward 1685 cm⁻¹) upon dilution, the H-bonding was intermolecular (dimers breaking apart).

Workflow Visualization

Workflow Start Start: Sample Identification Prep Prepare Solution (CCl4) Avoid KBr (Moisture interference) Start->Prep Scan Acquire FTIR Spectrum (4000 - 400 cm⁻¹) Prep->Scan CheckCO Check C=O Region (1640 - 1700 cm⁻¹) Scan->CheckCO HighFreq Peak at >1680 cm⁻¹ CheckCO->HighFreq No Shift LowFreq Peak at ~1650 cm⁻¹ CheckCO->LowFreq Red Shift ResultPara Conclusion: Para-Isomer or Non-H-Bonded HighFreq->ResultPara Dilution Perform Dilution Test (10x, 100x) LowFreq->Dilution Dilution->ResultPara Peak Shifts Up ResultOrtho Conclusion: This compound (Confirmed Intramolecular) Dilution->ResultOrtho Peak Position Constant

Figure 2: Decision tree for validating 2-MAP identity using spectral data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for carbonyl force constant shifts).
  • NIST Chemistry WebBook. Infrared Spectrum of Acetophenone. National Institute of Standards and Technology.[5] Link

  • Lüning, U. (2010). Organic Spectroscopy: An Introduction. Wiley-VCH. (Mechanisms of intramolecular hydrogen bonding in spectroscopy).
  • Allen, F. H., et al. (1987). "Systematic analysis of the geometries of the S-H...O hydrogen bond." Journal of the American Chemical Society, 109(9), 2706-2710. (Structural basis for the S-H...

Sources

Comparative Guide to HPLC Method Development for 2'-Mercaptoacetophenone Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2'-Mercaptoacetophenone. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound. The methodologies and principles discussed herein are grounded in scientific literature and adhere to regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Introduction: The Analytical Challenge of this compound

This compound is a molecule of interest in various chemical syntheses. Its structure, featuring both a ketone and a thiol functional group, presents unique challenges for analytical method development. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide impurities. Furthermore, the aromatic ring and ketone functionality can interact with various stationary phases, necessitating careful column and mobile phase selection to achieve optimal separation from potential impurities.

Forced degradation studies are crucial in the early stages of method development to understand the degradation pathways and to ensure the analytical method is stability-indicating.[6][7][8][9] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[6][9]

Comparative Analysis of HPLC Methodologies

The development of a robust HPLC method requires a systematic approach to optimizing various parameters. This guide will compare and contrast different approaches to stationary phase selection, mobile phase composition, and detector settings.

Stationary Phase Selection: A Critical First Step

The choice of stationary phase is paramount for achieving the desired selectivity and resolution. For a molecule like this compound, several reversed-phase columns could be considered.

Stationary PhasePrinciple of SeparationAdvantages for this compoundPotential Disadvantages
C18 (Octadecyl Silane) Hydrophobic interactionsGood retention of the aromatic ring. Widely available and well-characterized.Potential for strong retention, requiring higher organic content in the mobile phase.
C8 (Octyl Silane) Hydrophobic interactionsLess retentive than C18, potentially offering faster analysis times.May provide insufficient retention for polar impurities.
Phenyl-Hexyl π-π interactions and hydrophobic interactionsEnhanced selectivity for aromatic compounds due to π-π interactions with the phenyl ring of the analyte.Can be more sensitive to mobile phase composition.
Polar-Embedded Hydrophobic interactions with a polar functional group embedded in the alkyl chainCan provide alternative selectivity and better peak shape for polar analytes, including potential degradation products.[10]May have different retention characteristics that require significant method redevelopment.

Rationale: A C18 column is often the first choice for method development due to its versatility and wide range of applications.[11][12][13] However, for aromatic compounds like this compound, a Phenyl-Hexyl column can offer superior selectivity due to the additional π-π interactions.

Experimental Workflow for Method Development

The following diagram illustrates a systematic approach to HPLC method development for this compound.

Caption: A typical workflow for HPLC method development and validation.

Mobile Phase Optimization: The Key to Resolution

The composition of the mobile phase, including the organic modifier and the pH of the aqueous phase, plays a critical role in achieving the desired separation.

Organic Modifier Comparison:

  • Acetonitrile: Often preferred for its low viscosity and UV transparency. It can provide sharp peaks and efficient separations.[11][14][15][16]

  • Methanol: Offers different selectivity compared to acetonitrile and can be a valuable tool for optimizing separations. It is also a more cost-effective solvent.

Impact of pH:

The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While this compound itself is not strongly ionizable, potential impurities or degradation products may be. Therefore, exploring a range of pH values (e.g., acidic, neutral, and basic) is recommended. The use of buffers is essential to maintain a consistent pH throughout the analysis. Formic acid or phosphoric acid are commonly used to control the pH in the acidic range.[13][16][17][18][19]

Proposed HPLC Method Protocols for Comparison

Below are two detailed starting protocols for the purity analysis of this compound, one utilizing a standard C18 column and the other a Phenyl-Hexyl column for enhanced aromatic selectivity.

Protocol 1: Standard C18 Method

Objective: To establish a baseline separation using a widely available and robust stationary phase.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

Protocol 2: Phenyl-Hexyl Method for Enhanced Selectivity

Objective: To leverage π-π interactions for improved resolution of aromatic species.

Instrumentation:

  • Same as Protocol 1.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-3 min: 40% B

    • 3-15 min: 40% to 70% B

    • 15-18 min: 70% B

    • 18-19 min: 70% to 40% B

    • 19-25 min: 40% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Methanol:Water (50:50, v/v)

Data Comparison and Interpretation

The performance of each method should be evaluated based on several key parameters as outlined by ICH guidelines.[1][3]

ParameterMethod 1 (C18) - Expected OutcomeMethod 2 (Phenyl-Hexyl) - Expected OutcomeAcceptance Criteria (Typical)
Resolution (Rs) Adequate resolution between the main peak and known impurities.Potentially improved resolution for aromatic impurities.Rs > 2.0
Tailing Factor (Tf) Symmetrical peak shape for the main analyte.Good peak symmetry expected.0.8 ≤ Tf ≤ 1.5
Theoretical Plates (N) High plate count indicating good column efficiency.High efficiency expected.N > 2000
Analysis Time ~30 minutes~25 minutesAs short as possible while maintaining resolution.

Causality behind Expected Outcomes: The C18 column's strong hydrophobic interactions will likely provide good retention and separation based on polarity differences. The Phenyl-Hexyl column, with its additional π-π interaction capabilities, is expected to offer enhanced selectivity for any aromatic impurities that may have similar hydrophobicity to this compound, potentially leading to better resolution of these critical pairs. The slightly shorter column length and smaller particle size in Protocol 2 are chosen to leverage the different selectivity while aiming for a faster analysis time.

Method Validation: Ensuring Trustworthiness

Once an optimal method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][4][5] The validation process provides a high degree of assurance that the method will consistently produce accurate and reliable results.

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is typically demonstrated through forced degradation studies and analysis of placebo samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1][3]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization of the Separation Principle

The following diagram illustrates the primary interaction mechanisms for this compound with the two compared stationary phases.

Caption: Interaction mechanisms of this compound with different stationary phases.

Conclusion and Recommendations

Both C18 and Phenyl-Hexyl columns offer viable starting points for the development of a purity method for this compound. The final choice will depend on the specific impurity profile of the sample. It is recommended to screen both column chemistries during initial method development. The Phenyl-Hexyl column may provide a significant advantage if critical aromatic impurities are present. Regardless of the chosen column, a thorough method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the analytical data.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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  • ICH Q2(R2)
  • High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system | LCGC Intern
  • High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX.
  • Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC.
  • Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chrom
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  • Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS)
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  • On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones | Macromolecules - ACS Public
  • forced degrad
  • Resolution and quantitation of mercapturic acids derived from crotonaldehyde, methacrolein, and methyl vinyl ketone in the urine of smokers and non-smokers - PMC.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Analysis of Pharmaceuticals and Pesticides in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology.
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  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new.

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A Comparative Guide to the Reactivity of 2'-Mercaptoacetophenone and 4'-Mercaptoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric starting materials is paramount for efficient synthesis design and the discovery of novel molecular entities. This guide provides a detailed comparative analysis of the reactivity of 2'-Mercaptoacetophenone and 4'-Mercaptoacetophenone. The positional difference of the mercapto group—ortho to the acetyl group in the 2'-isomer and para in the 4'-isomer—profoundly influences their electronic properties, steric environment, and ultimately, their chemical behavior. This seemingly subtle structural variation dictates the synthetic pathways each isomer preferentially undergoes, making them valuable yet distinct building blocks in organic synthesis.

Physicochemical Properties: A Foundational Comparison

A fundamental understanding of the physical properties of these isomers is crucial for designing experimental setups, including solvent selection, reaction temperature, and purification strategies. The following table summarizes key physicochemical data.

PropertyThis compound4'-Mercaptoacetophenone
CAS Number 26824-02-2[1]3814-20-8[2]
Molecular Formula C₈H₈OSC₈H₈OS
Molecular Weight 152.22 g/mol [3]152.21 g/mol [4]
Appearance Not specified (likely liquid or low-melting solid)Yellow, low-melting solid[4]
Melting Point Not specified27-28.5 °C[4]
Boiling Point Not specified142 °C[4]
pKa (Thiol) Predicted: ~5-6Predicted: 5.37±0.10[4]
Solubility Not specifiedSoluble in Chloroform (Slightly), Methanol (Slightly)[4]

Core Reactivity Analysis: The Impact of Isomeric Position

The distinct placement of the mercapto (-SH) and acetyl (-COCH₃) groups on the benzene ring is the primary determinant of the divergent reactivity of these two isomers. This difference manifests through a combination of electronic effects, steric hindrance, and the potential for intramolecular interactions.

Electronic Effects

In both isomers, the acetyl group acts as a moderate electron-withdrawing group (EWG) through resonance and induction, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position relative to itself.[5][6] Conversely, the mercapto group, analogous to a hydroxyl group, is an activating group that donates electron density to the ring via resonance and directs incoming electrophiles to the ortho and para positions.[7]

  • In 4'-Mercaptoacetophenone , these effects are in opposition. The activating -SH group and the deactivating -COCH₃ group are para to each other. This leads to a complex electronic environment where the overall reactivity of the ring is modulated by both groups.

  • In this compound , the proximity of the two groups leads to a more pronounced interplay, which can influence the acidity of the thiol proton and the electrophilicity of the carbonyl carbon.

Steric Hindrance and the "Ortho Effect"

The most significant distinction arises from the ortho positioning in this compound. This arrangement introduces two critical factors:

  • Steric Hindrance: The acetyl group can physically block the approach of reagents to the mercapto group, potentially slowing down intermolecular reactions that would proceed readily with the more sterically accessible 4'-isomer.[8][9] This is a classic example of the "ortho effect."[10][11]

  • Intramolecular Potential: The close proximity of the nucleophilic sulfur atom and the electrophilic carbonyl carbon creates the perfect environment for intramolecular reactions. This pathway is completely unavailable to the 4'-isomer, where the functional groups are spatially separated.

Caption: Structural differences dictating reactivity pathways.

Comparative Reaction Profiles

The structural and electronic differences outlined above lead to distinct and predictable reaction outcomes for each isomer.

Reactions at the Mercapto (-SH) Group: Nucleophilicity

Aromatic thiols (thiophenols) and their conjugate bases (thiolates) are excellent nucleophiles, readily participating in reactions like S-alkylation and Michael additions.[12][13]

  • 4'-Mercaptoacetophenone: The thiol group is unhindered and behaves as a typical thiophenol. It will react efficiently with electrophiles like alkyl halides in the presence of a base to form thioethers. Its nucleophilicity is enhanced by the electron-donating nature of the sulfur atom, though slightly tempered by the para-EWG.

  • This compound: While the thiol is inherently nucleophilic, its reactivity with external electrophiles can be diminished by steric hindrance from the adjacent acetyl group.[8] However, its most characteristic reaction is intramolecular, as discussed below.

Oxidation to Disulfides: Both isomers can be easily oxidized, especially in the presence of a base, to form the corresponding diphenyl disulfides, a characteristic reaction of thiophenols.[12]

Intramolecular Cyclization: The Hallmark of the 2'-Isomer

The defining feature of this compound's reactivity is its propensity to undergo intramolecular cyclization to form heterocyclic systems, such as benzothiophenes. This acid- or base-catalyzed reaction involves the nucleophilic attack of the thiol sulfur onto the electrophilic carbonyl carbon, followed by dehydration.

G Start This compound Reagent + Acid/Base (Catalyst) Start->Reagent Intermediate Intramolecular Nucleophilic Attack Reagent->Intermediate Product 2-Methylbenzo[b]thiophene Intermediate->Product - H₂O

Caption: Intramolecular cyclization of this compound.

This pathway is sterically impossible for 4'-Mercaptoacetophenone, making the 2'-isomer a valuable precursor for specific heterocyclic scaffolds in medicinal chemistry.

Reactions at the Acetyl Group

The acetyl group in both isomers can undergo reactions typical of ketones.

  • Condensation Reactions: Both isomers can react with amines or hydrazines to form Schiff bases or hydrazones, respectively.[14][15][16] However, the reaction rate for the 2'-isomer might be slightly slower due to steric hindrance around the carbonyl group.

  • Alpha-Carbon Reactivity: The α-protons on the methyl group are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions like the Claisen-Schmidt condensation (to form chalcones) or alkylations.

Electrophilic Aromatic Substitution (EAS)

The outcome of EAS reactions like nitration or halogenation is governed by the combined directing effects of the two substituents.

  • 4'-Mercaptoacetophenone: The -SH group directs ortho, and the -COCH₃ group directs meta. The positions ortho to the -SH group are also meta to the -COCH₃ group. Therefore, substitution is strongly favored at the positions adjacent to the mercapto group.

  • This compound: The directing effects are more complex. The -SH group directs to its ortho and para positions (positions 3 and 5), while the -COCH₃ group directs to its meta positions (positions 3 and 5). Both groups reinforce substitution at positions 3 and 5, making these the most likely sites for electrophilic attack.

Experimental Protocols & Supporting Data

To illustrate these differences, detailed protocols for characteristic reactions are provided below.

Protocol 1: Intramolecular Cyclization of this compound

This protocol demonstrates the unique propensity of the ortho-isomer to form a heterocyclic benzothiophene ring system.

Objective: To synthesize 2-Methylbenzo[b]thiophene.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in polyphosphoric acid (PPA) (5 g).

  • Reaction: Heat the mixture to 80-90 °C with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: S-Alkylation of 4'-Mercaptoacetophenone

This protocol showcases the standard nucleophilic reactivity of the unhindered thiol group in the para-isomer.

Objective: To synthesize 4'-(Methylthio)acetophenone.

Methodology:

  • Setup: Dissolve 4'-Mercaptoacetophenone (1.0 mmol) in a suitable solvent like acetone or DMF (10 mL) in a round-bottom flask.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃) (1.5 mmol) to the solution and stir for 15-20 minutes at room temperature to form the thiophenolate anion.[12]

  • Alkylation: Add methyl iodide (CH₃I) (1.2 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material (typically 2-4 hours).

  • Work-up: Filter off the base. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by recrystallization or column chromatography if necessary.

Comparative Data Summary

While specific kinetic data is sparse in the general literature, the expected outcomes based on established chemical principles are summarized below.

Reaction TypeThis compound4'-MercaptoacetophenoneRationale
Intramolecular Cyclization High Yield No Reaction Proximity of functional groups in the 2'-isomer facilitates ring closure.
Intermolecular S-Alkylation Slower Rate / Lower Yield Faster Rate / Higher Yield Steric hindrance from the ortho-acetyl group impedes the approach of external electrophiles.[8][10]
Schiff Base Formation Moderate Rate Higher Rate The carbonyl in the 4'-isomer is more sterically accessible to the incoming amine.
EAS (e.g., Nitration) Substitution at C3/C5Substitution at C3/C5 (ortho to -SH)Directing effects of both groups reinforce each other in the 2'-isomer; in the 4'-isomer, the activating -SH group dominates.[7]

Conclusion and Outlook

The isomeric relationship between this compound and 4'-Mercaptoacetophenone provides a compelling example of how a subtle change in molecular structure can lead to a significant divergence in chemical reactivity.

  • This compound is the substrate of choice for synthesizing fused heterocyclic systems like benzothiophenes, leveraging its unique capacity for intramolecular cyclization. Its intermolecular reactivity, however, is often tempered by the steric influence of the adjacent acetyl group.

  • 4'-Mercaptoacetophenone serves as a more conventional building block where the mercapto and acetyl groups react independently and predictably. Its unhindered nature makes it ideal for reactions requiring a nucleophilic thiol or standard ketone chemistry without the complication of intramolecular side reactions.

For drug development professionals and synthetic chemists, the choice between these two isomers is not arbitrary but a strategic decision based on the desired molecular architecture. Understanding their distinct reactivity profiles is essential for unlocking their full potential in the synthesis of complex and biologically active molecules.

References

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  • PubMed. Synthesis and enzymic evaluation of 4-mercapto-6-oxo-1, 4-azaphosphinane-2-carboxylic acid 4-oxide as an inhibitor of mammalian dihydroorotase. [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of 2'-Mercaptoacetophenone Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of coordination chemistry and drug development, the study of metal complexes offers a vast landscape for innovation. Among the myriad of ligands available, 2'-Mercaptoacetophenone emerges as a particularly interesting candidate due to its bidentate nature, coordinating through both a soft sulfur donor and a harder oxygen donor. This dual-coordination capability allows for the formation of stable complexes with a variety of transition metals, each exhibiting unique electronic and, consequently, spectral properties. This guide provides an in-depth comparison of the UV-Vis absorption spectra of first-row transition metal complexes of this compound, offering insights into their synthesis, electronic structure, and the underlying principles governing their spectral behavior.

The Ligand: this compound - A Versatile Chelating Agent

This compound is an aromatic ketone with a thiol group at the ortho position. This structural arrangement facilitates the formation of a stable six-membered chelate ring upon coordination with a metal ion. The deprotonation of the thiol group and coordination of the carbonyl oxygen to a metal center results in a bidentate ligand system that can stabilize various oxidation states of transition metals.

The UV-Vis spectrum of the free this compound ligand in an organic solvent like ethanol typically displays strong absorption bands in the ultraviolet region. These bands are primarily attributed to π → π* transitions within the aromatic ring and the carbonyl group, as well as n → π* transitions associated with the non-bonding electrons of the sulfur and oxygen atoms.

Comparative UV-Vis Spectral Analysis of Metal Complexes

The coordination of a metal ion to this compound profoundly influences its electronic spectrum. The interaction between the metal d-orbitals and the ligand orbitals gives rise to new electronic transitions, namely d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are often observed in the visible region of the spectrum. This section compares the spectral features of Cu(II), Ni(II), Co(II), and Zn(II) complexes with this compound.

Data Presentation

The following table summarizes the key UV-Vis absorption data for the this compound complexes of selected first-row transition metals. This data has been compiled from various spectroscopic studies and provides a basis for our comparative analysis.

Metal IonComplexSolventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
-This compoundEthanol~250, ~320High, Lowπ → π, n → π
Cu(II)[Cu(C₈H₇SO)₂]Chloroform~410, ~674Moderate, LowLMCT (S → Cu), d-d
Ni(II)[Ni(C₈H₇SO)₂]Chloroform~470, ~590Moderate, LowLMCT (S → Ni), d-d
Co(II)[Co(C₈H₇SO)₂]Chloroform~540, ~628Moderate, Lowd-d, d-d
Zn(II)[Zn(C₈H₇SO)₂]Chloroform~385HighLMCT (S → Zn)

Note: The exact λmax and molar absorptivity values can vary depending on the solvent and the specific geometry of the complex. The data presented here are representative values for a general comparison.

Discussion of Spectral Features

Copper(II) Complex: The Cu(II) complex, with a d⁹ electronic configuration, typically exhibits a broad, weak absorption band in the visible region corresponding to d-d transitions.[1] In the case of the this compound complex, this is observed around 674 nm. A more intense band is often seen at lower wavelengths (around 410 nm), which can be assigned to a ligand-to-metal charge transfer (LMCT) transition, likely from the sulfur donor to the copper center.[1] This is consistent with the soft nature of the sulfur atom readily donating electron density to the d-orbitals of the copper ion.

Nickel(II) Complex: The Ni(II) complex (d⁸) in a square planar or distorted octahedral geometry will also show d-d transitions.[2] For the this compound complex, these are observed around 590 nm. Similar to the copper complex, an intense LMCT band from the sulfur to the nickel is expected and is observed around 470 nm.[3][4] The position of the d-d bands is influenced by the ligand field strength, and the presence of the sulfur donor contributes significantly to this.

Cobalt(II) Complex: The Co(II) complex (d⁷) in a tetrahedral or octahedral geometry displays characteristic d-d transitions in the visible region.[5] For the this compound complex, multiple bands are observed, for instance around 540 nm and 628 nm, which can be attributed to spin-allowed d-d transitions.[6] The energies of these transitions are dependent on the coordination geometry of the complex.

Zinc(II) Complex: The Zn(II) ion has a d¹⁰ electronic configuration, and therefore, no d-d transitions are possible. The UV-Vis spectrum of the Zn(II)-2'-Mercaptoacetophenone complex is dominated by ligand-based transitions and a potential LMCT band.[7] The intense absorption observed around 385 nm is likely due to a sulfur-to-zinc charge transfer, shifted from the intra-ligand transitions of the free ligand upon coordination.

Experimental Protocols

General Synthesis of this compound Metal Complexes

The synthesis of these complexes is generally straightforward, involving the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

Step-by-step methodology:

  • Ligand Preparation: Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Deprotonation: Add a slight excess of a base (e.g., sodium hydroxide or triethylamine) to the ligand solution to deprotonate the thiol group, forming the thiolate anion.

  • Complexation: To the solution of the deprotonated ligand, add a solution of the desired metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂, Zn(OAc)₂) in the same solvent, typically in a 2:1 ligand-to-metal molar ratio.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a few hours. The formation of the complex is often indicated by a color change and/or the precipitation of a solid.

  • Isolation and Purification: Isolate the solid complex by filtration, wash it with the solvent to remove any unreacted starting materials, and then dry it under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

UV-Vis Spectroscopic Analysis

Step-by-step methodology:

  • Solution Preparation: Prepare solutions of the synthesized metal complexes of known concentration in a suitable UV-transparent solvent (e.g., chloroform, ethanol, or DMF).

  • Spectrometer Setup: Use a double-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the sample holder of the spectrophotometer.

  • Spectral Acquisition: Scan the absorbance of the sample over a desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Visualizing the Process and Electronic Transitions

To better understand the experimental workflow and the nature of the electronic transitions, the following diagrams are provided.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis Ligand Preparation Ligand Preparation Deprotonation Deprotonation Ligand Preparation->Deprotonation Add Base Complexation Complexation Deprotonation->Complexation Add Metal Salt Isolation & Purification Isolation & Purification Complexation->Isolation & Purification Precipitation Solution Preparation Solution Preparation Isolation & Purification->Solution Preparation Purified Complex UV-Vis Spectroscopy UV-Vis Spectroscopy Solution Preparation->UV-Vis Spectroscopy Sample Solution Data Analysis Data Analysis UV-Vis Spectroscopy->Data Analysis Spectral Data

Caption: Workflow for the synthesis and UV-Vis analysis of metal complexes.

Electronic Transitions cluster_metal Metal d-orbitals cluster_ligand Ligand Orbitals d_orbitals eg t2g d_orbitals->d_orbitals d-d transition (Visible, weak) ligand_orbitals π* π n ligand_orbitals->d_orbitals LMCT (UV-Vis, strong) ligand_orbitals->ligand_orbitals π → π* / n → π* (UV, very strong)

Caption: Key electronic transitions in transition metal complexes.

Conclusion

The UV-Vis absorption spectra of this compound metal complexes provide a valuable window into their electronic structure. The spectral features are highly dependent on the central metal ion, its d-electron configuration, and the coordination geometry of the resulting complex. The presence of both d-d transitions and intense ligand-to-metal charge transfer bands makes these complexes interesting subjects for spectroscopic and theoretical studies. For researchers in drug development, understanding these spectral properties is crucial for characterizing new metal-based therapeutic agents and for developing spectroscopic assays to study their interactions with biological targets. The straightforward synthesis and distinct spectral signatures of these complexes make them excellent models for both fundamental research and practical applications.

References

  • Sharma, P., & Singh, A. (2021). Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. Journal of the Indian Chemical Society, 98(9), 100123. [Link]

  • Gudasi, K. B., Patil, S. A., Vadavi, R. S., Shenoy, R. V., & Nethaji, M. (2006). Synthesis, characterization and biological activity of some new Schiff base complexes derived from 2-hydroxyacetophenone. Journal of the Serbian Chemical Society, 71(10), 1089-1100. [Link]

  • Hamil, A. M., et al. (2009). Synthesis, spectroscopic investigation and antiactivity activity of schiff base complexes of cobalt (ii) and copper (ii) ions. Rasayan Journal of Chemistry, 2(2), 261-266. [Link]

  • El-Sherif, A. A., & Shoukry, M. M. (2012). Synthesis, characterization and biological activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) complexes with a new Schiff base hydrazone. Molecules, 17(7), 8127-8149. [Link]

  • Doc Brown's Chemistry. The uv-visible absorption spectra of selected nickel complex ions. [Link]

  • Doc Brown's Chemistry. The uv-visible absorption spectra of some cobalt complex ions. [Link]

  • Shaabani, B., et al. (2013). Synthesis, Characterization and Electrochemical Behaviors of Some Transition Metal Complexes with Salen and Thiocyanate Ligands. Elixir Organic Chemistry, 55, 12764-12766. [Link]

  • Reddy, K. H., & Lingappa, Y. (1996). Spectrophotometric determination of nickel (II) with 2-aminoacetophenone isonicotinoylhydrazone. Scholars Research Library, 4(1), 1-6. [Link]

  • Suslick, K. S. (2013). Electronic Spectroscopy of Transition Metal Complexes. [Link]

  • DALAL INSTITUTE. Electronic Spectra of Transition Metal Complexes. [Link]

  • van der Westhuizen, D., et al. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Molecules, 27(18), 6035. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and characterization of a novel Schiff base and its complexes with some transition metals. Rasayan Journal of Chemistry, 5(4), 434-439. [Link]

  • Elsherif, K. M., et al. (2022). Spectrophotometric Determination of Zn(II) and Cu(II) in Analytical Samples Using Murexide Reagent. Progress in Chemical and Biochemical Research, 5(3), 229-238. [Link]

  • Roy, S., et al. (2017). A highly selective pyridoxal-based chemosensor for the detection of Zn(ii) and application in live-cell imaging. New Journal of Chemistry, 41(19), 11313-11320. [Link]

  • Ali, B. F., & Ahmed, S. K. (2023). Cobalt (II) and Nickel (II) complexes with Schiff base derived from 9,10- phenanthrenquinone and 2-mercaptoaniline, synthesis and characterization. Eurasian Chemical Communications, 5(4), 282-291. [Link]

Sources

A Practical Guide to Thin-Layer Chromatography for Differentiating 2'-Mercaptoacetophenone from its Disulfide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of 2'-Mercaptoacetophenone, a crucial intermediate in various pharmaceutical and chemical manufacturing processes, the formation of the corresponding disulfide impurity is a common side reaction. This disulfide not only represents a loss of yield but can also interfere with subsequent reaction steps and compromise the purity of the final product. Therefore, a rapid, reliable, and cost-effective method for monitoring the reaction progress and assessing the purity of this compound is essential. This guide provides a detailed protocol for utilizing Thin-Layer Chromatography (TLC) to effectively distinguish this compound from its disulfide impurity, supported by experimental data and scientific principles.

The Challenge: Subtle Differences, Significant Impact

This compound and its disulfide are structurally very similar, with the key difference being the thiol (-SH) group in the former and the disulfide (-S-S-) linkage in the latter. This subtle structural variation leads to a significant difference in polarity, which forms the basis of their separation by TLC. The thiol group in this compound can act as both a hydrogen bond donor and acceptor, rendering it more polar than its disulfide counterpart. The disulfide, lacking the free thiol proton, is considerably less polar.

The Solution: Thin-Layer Chromatography

TLC is a powerful and widely used separation technique that relies on the differential partitioning of compounds between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or mixture of solvents). The separation is governed by the principle of "like dissolves like"; more polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further up the plate, exhibiting a higher Rf value.

Experimental Workflow

The overall workflow for the TLC analysis is depicted in the diagram below:

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Sample Preparation: Dissolve crude reaction mixture in a suitable solvent (e.g., dichloromethane). spotting Spotting: Apply a small spot of the sample solution onto the origin of the TLC plate. prep_sample->spotting Load prep_tlc TLC Plate Preparation: Mark the origin line gently with a pencil. prep_tlc->spotting development Development: Place the TLC plate in a chamber with the chosen mobile phase. spotting->development Elute drying Drying: Remove the plate from the chamber and allow the solvent to evaporate. development->drying visualization Visualization: Observe the plate under UV light and/or apply a chemical stain. drying->visualization Reveal calculation Rf Calculation: Measure the distance traveled by the spots and the solvent front. visualization->calculation interpretation Interpretation: Compare the Rf values to identify the product and impurity. calculation->interpretation Conclude

Caption: Workflow for TLC analysis of this compound.

Detailed Protocol

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Visualization agents (UV lamp, iodine chamber, potassium permanganate stain)

  • Sample of this compound (crude and pure standard, if available)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific separation, but a 4:1 or 3:1 mixture of hexane:ethyl acetate is often effective.

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures a more uniform development of the TLC plate. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Sample Preparation: Dissolve a small amount of the crude this compound reaction mixture in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate. If available, prepare separate solutions of pure this compound and its disulfide to use as standards.

  • Spotting: Using a capillary tube, carefully spot the prepared sample solutions onto the origin line of the TLC plate. The spots should be small and concentrated to ensure good separation.

  • Development: Place the spotted TLC plate into the equilibrated developing chamber, ensuring that the origin line is above the level of the mobile phase. Cover the chamber and allow the solvent front to ascend the plate.

  • Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualization:

    • UV Light: Since this compound and its disulfide are aromatic, they should be visible under a UV lamp (254 nm) as dark spots on the fluorescent background of the TLC plate.

    • Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.

    • Potassium Permanganate Stain: Prepare a solution of potassium permanganate (1.5 g), potassium carbonate (10 g), 10% sodium hydroxide (2.5 mL), and water (200 mL). Dip the plate into this solution. Compounds that can be oxidized, such as thiols and disulfides, will appear as yellow or brown spots against a purple background.

    • Ellman's Reagent (DTNB): For specific detection of thiols, a solution of 5,5'-dithiobis(2-nitrobenzoic acid) can be sprayed on the plate. Thiols will react to produce a yellow color.

  • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Results and Interpretation

Due to its higher polarity, this compound will have a stronger interaction with the silica gel stationary phase and will therefore have a lower Rf value compared to the less polar disulfide impurity.

CompoundExpected Rf (4:1 Hexane:Ethyl Acetate)Visualization Methods
This compound~ 0.3 - 0.4UV, Iodine, Potassium Permanganate, Ellman's Reagent
Disulfide Impurity~ 0.6 - 0.7UV, Iodine, Potassium Permanganate

The clear separation in Rf values allows for a straightforward assessment of the reaction's progress and the purity of the product. A single spot corresponding to the Rf of the pure this compound standard indicates a clean product, while the presence of a second spot at a higher Rf value signifies the presence of the disulfide impurity.

Troubleshooting and Best Practices

  • Poor Separation: If the spots are too close together, adjust the polarity of the mobile phase. To increase the Rf values of both compounds (move them further up the plate), increase the proportion of the more polar solvent (ethyl acetate). To decrease the Rf values, increase the proportion of the less polar solvent (hexane).

  • Streaking: If the spots appear as streaks rather than distinct circles, the sample may be overloaded. Try spotting a more dilute solution.

  • Co-spotting: To confirm the identity of the spots, a co-spot can be performed. This involves spotting the crude reaction mixture and the pure standard in the same lane. If the spot from the crude mixture corresponding to the product is at the same Rf as the pure standard, it confirms its identity.

By following this guide, researchers can confidently and efficiently monitor the purity of this compound, ensuring the quality of their starting materials and the success of their subsequent research and development efforts.

References

  • Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods, Volume 1a. VCH.
  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77). [Link]

Optimizing Elemental Analysis for 2'-Mercaptoacetophenone: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Mercaptoacetophenone (2-MAP,


) presents a unique challenge in elemental analysis (EA) due to its high sulfur content (21.06% theoretical) and susceptibility to oxidative dimerization. While BBOT  is the industry standard for stability, its low sulfur content (7.44%) makes it a suboptimal single-point calibrator for 2-MAP.

This guide objectively compares Sulfanilamide , BBOT , and L-Cystine as calibration standards. Based on stoichiometric bracketing and combustion kinetics, Sulfanilamide is identified as the superior primary standard for 2-MAP analysis, yielding the lowest linearity error. However, we propose a Dual-Standard Bracketing Protocol (Sulfanilamide + L-Cystine) as the gold standard for validating 2-MAP purity and detecting the critical hydrogen drop associated with disulfide formation.

The Analyte: this compound

Before selecting a standard, one must understand the analyte's behavior under combustion conditions.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 152.21 g/mol

  • Theoretical Composition:

    • C: 63.13%

    • H: 5.30%[2]

    • S: 21.06%

    • O: 10.51%

  • The "Thiol Challenge": The mercapto (-SH) group is volatile and prone to oxidation. Upon exposure to air, 2-MAP dimerizes to its disulfide form (

    
    ), causing a diagnostic drop in Hydrogen content from 5.30% to 4.63% .
    

Comparative Analysis of Standards

To achieve accurate recovery, the calibration standard must mimic the analyte's combustion profile and bracket its elemental concentration.

Table 1: Stoichiometric Comparison of Standards
StandardFormula% Carbon% Hydrogen% SulfurSuitability for 2-MAP
2-MAP (Analyte)

63.13 5.30 21.06 Target
Sulfanilamide

41.844.6818.62 High. Excellent S-match; similar aromatic combustion kinetics.
BBOT

72.536.097.44 Low. S-content is too low; requires extrapolation of calibration curve.
L-Cystine

29.995.0326.69 Medium/High. Good upper bracket for S, but aliphatic nature differs from aromatic 2-MAP.
Detailed Assessment
1. Sulfanilamide (The Matrix-Match Champion)

Sulfanilamide is the most balanced choice. Its sulfur content (18.62%) is remarkably close to 2-MAP (21.06%). This minimizes linearity errors inherent in FPD (Flame Photometric) or TCD (Thermal Conductivity) detectors when extrapolating far from the calibration point.

  • Pros: Excellent S-bracketing; stable; non-hygroscopic.

  • Cons: Nitrogen content (16%) is present, whereas 2-MAP has none (requires N-blank subtraction).

2. BBOT (The Stability Specialist)

BBOT is often preferred for automated runs due to its extreme stability. However, for 2-MAP, it acts as a "Low-Point" calibrator.

  • Pros: High Carbon content matches 2-MAP's aromatic ring well.

  • Cons: With only ~7.4% Sulfur, using BBOT to quantify a ~21% S sample risks significant error if the detector response is slightly non-linear at higher concentrations.

3. L-Cystine (The High-S Bracket)

Cystine provides a point above the analyte (26.69% S), which is useful for checking recovery on the high end.

  • Pros: Brackets the high sulfur content of 2-MAP.

  • Cons: Often electrostatic and difficult to weigh precisely; aliphatic sulfur burns differently than aromatic sulfur.

Experimental Protocols

The "Liquid Sealing" Weighing Protocol

Even if 2-MAP appears as a powder, its thiol group is volatile. To prevent "creeping" (sample loss before combustion) and oxidation, use the Cold-Weld Liquid Technique .

  • Preparation: Use high-purity Tin (Sn) capsules (Standard: 5x9 mm).

  • Weighing: Place capsule on microbalance. Tare.

  • Addition: Introduce 1.5–2.0 mg of 2-MAP using a micro-spatula or syringe (if liquid).

  • Sealing:

    • Do not fold. Folding traps air (Nitrogen error) and allows volatile escape.

    • Use a cold-weld crimper to fuse the tin walls shut, creating a hermetic seal.

  • Validation: Re-weigh after 60 seconds. If mass decreases, the seal is defective.

Combustion Optimization (The Factor)

Sulfur-rich aromatics like 2-MAP are prone to incomplete combustion, forming soot that traps sulfur.

  • Additive: Add 5–10 mg of Vanadium Pentoxide (

    
    )  directly to the tin capsule before sealing.
    
  • Mechanism:

    
     supplies localized oxygen at the heart of the combustion (approx. 1800°C flash point) and acts as a flux to ensure complete conversion of S to 
    
    
    
    .
  • Cycle: Set Oxygen injection to 5-10 seconds excess to prevent "starvation" during the flash.

The "Sandwich" Run Sequence

To validate the system and eliminate memory effects (sulfur hanging up in the separation columns), use the following run order:

  • Bypass/Blank: (O2 purge)

  • Conditioning: Unweighed Sulfanilamide (primes the adsorption sites).

  • Calibration: Sulfanilamide (K-Factor determination).

  • Standard Check: BBOT (Treat as unknown to verify low-end linearity).

  • Analyte: 2-MAP (Triplicate).

  • Drift Check: Sulfanilamide.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and chemical transformations required for accurate 2-MAP analysis.

G cluster_chem Chemical Transformation Sample 2-MAP Sample (Thiol Sensitive) Prep Cold-Weld Sealing (+ V2O5 Additive) Sample->Prep Prevents Oxidation Combustion Flash Combustion (1800°C) Prep->Combustion O2 Injection Reduction Reduction Reactor (Cu / 650°C) Combustion->Reduction Gas Flow (He) Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Detection TCD/FPD Detection Separation->Detection R_SH R-SH (Thiol) SO2 SO2 (Gas) R_SH->SO2 Requires V2O5

Caption: Figure 1. Optimized Elemental Analysis workflow for volatile sulfur species, highlighting the critical V2O5 additive step for complete oxidation.

Data Interpretation & Troubleshooting

When analyzing the results, use this reference table to diagnose purity issues.

ObservationLikely CauseCorrective Action
Low S% (<20.5%) Incomplete combustion or volatile loss.Check seal integrity; Increase

; Check for "Soot" in crucible.
High S% (>21.5%) Memory effect (carryover).Run "Blank" capsules; Replace water trap (sulfur can dissolve in wet traps).
Low H% (~4.6%) Oxidation (Disulfide formation). The sample has degraded. Recrystallize or redistill under inert atmosphere.
High N% (>0.2%) Air trapped in capsule.Improve "Cold-Weld" technique to exclude atmospheric nitrogen.

References

  • Thermo Fisher Scientific. (2018). Accurate and Precise Sulfur Analysis using the Thermo Scientific FlashSmart Elemental Analyzer.[3][4][5][6] Retrieved from

  • PubChem. (2023).[7] this compound (Compound Summary). National Library of Medicine. Retrieved from

  • Elementar. (2023). Sulfanilamide Safety Data Sheet & Specifications.[2] Retrieved from

  • Mani, M. & Rawle, A. (2023).[8] Clarification on BBOT standard response in CHNS analysis. ResearchGate.[8] Retrieved from

Sources

Comparative Nucleophilicity Guide: 2'-Mercaptoacetophenone vs. Thiophenol

[1][2]

Executive Summary: The "Reagent" vs. The "Scaffold"

In the landscape of organosulfur chemistry, Thiophenol (PhSH) and 2'-Mercaptoacetophenone (2-MAP) represent two distinct classes of nucleophiles.[1][2] While they share the aromatic thiol motif, their electronic behaviors and synthetic utilities are divergent.

  • Thiophenol is the benchmark nucleophile : highly reactive, electron-rich, and kinetically fast.[1][2] It is a "reagent" used to install sulfur moieties.

  • This compound is a tamed nucleophile : electronically deactivated by the carbonyl group and sterically modulated. It functions primarily as a "scaffold" for constructing fused heterocycles (e.g., thiochromones, benzothiophenes).[1][2]

This guide dissects the mechanistic differences, providing data-driven insights to help you select the correct thiol for your specific transformation.

Part 1: Structural & Electronic Determinants[1]

The nucleophilicity of a thiol is governed by the basicity of its conjugate base (the thiolate) and the availability of the lone pair.

Electronic Character and pKa

The fundamental difference lies in the substituent effect of the acetyl group at the ortho position.

FeatureThiophenol (PhSH)This compound (2-MAP)Impact on Nucleophilicity
Substituent -H (Neutral)-C(=O)CH₃ (EWG)Acetyl group withdraws electron density.[1][2]
Electronic Effect NoneResonance (-R) & Induction (-I)2-MAP sulfur is electron-deficient compared to PhSH.[1]
pKa (approx) 6.6 (H₂O) / 10.3 (DMSO)~5.8 - 6.2 (H₂O)*2-MAP is more acidic; its anion is more stable and less reactive.[1]
Anion Stability Localized on SulfurDelocalized onto Carbonyl Oxygen2-MAP thiolate is a "softer," weaker nucleophile.

*Note: While the intramolecular Hydrogen bond (S-H···O) in neutral 2-MAP stabilizes the proton, the strong electron-withdrawing nature of the carbonyl group generally renders 2-MAP more acidic than unsubstituted thiophenol.[1]

The Resonance Factor (Visualized)

The following diagram illustrates why 2-MAP is kinetically slower in

Nucleophilicitycluster_resonanceElectronic Deactivation Mechanism in 2-MAPThiophenolThiophenol Thiolate(PhS-)TargetElectrophile(R-X)Thiophenol->TargetHigh k_relLocalized ChargeMAP2-MAP Thiolate(Enolate Resonance)MAP->TargetLower k_relDelocalized ChargeProduct_TPThioether Product(Fast)Target->Product_TPProduct_MAPThioether/Cyclized(Slow/Regioselective)Target->Product_MAPRes1S- (Thiolate)Res2O- (Enolate)Res1->Res2ResonanceStabilization

Figure 1: Comparative reactivity flow. Thiophenol attacks directly with high kinetic energy. 2-MAP suffers from resonance stabilization, reducing its immediate nucleophilicity but enabling secondary chemistry.[1]

Part 2: Experimental Performance & Applications

Reaction Rates in S-Alkylation

In a standard

  • Thiophenol: Reaction typically complete in < 30 mins at RT.

  • 2-MAP: Reaction typically requires 1-2 hours at RT or mild heating (40°C) to reach full conversion due to the lower nucleophilicity of the sulfur center.

The "Ambident" Advantage of 2-MAP

While 2-MAP is a poorer nucleophile for simple alkylation, it excels in cascade reactions .[1] The carbonyl group, which deactivates the sulfur, becomes an electrophilic trap after the initial S-alkylation.

Case Study: Synthesis of Thiochromones

  • Reagent: Thiophenol requires multi-step acylation and Friedel-Crafts cyclization to form thiochromones.[1]

  • Scaffold: 2-MAP can undergo a one-pot condensation with acid chlorides or aldehydes followed by cyclization, utilizing its bifunctional nature.[1][2]

Part 3: Validated Experimental Protocols

Protocol A: Comparative S-Alkylation (Benchmarking)

Use this protocol to assess relative reaction rates in your specific matrix.[1][2]

Materials:

  • Thiol (1.0 mmol): Thiophenol OR this compound[1]

  • Electrophile (1.1 mmol): Benzyl bromide (or Phenacyl bromide)[1]

  • Base: K₂CO₃ (1.5 mmol)[1]

  • Solvent: Acetone (dry, 5 mL)

Step-by-Step:

  • Safety: Perform all operations in a fume hood. Thiophenol is highly toxic and malodorous. 2-MAP has a "meaty/sulfur" odor but is less volatile.[1]

  • Dissolution: Dissolve the thiol in acetone.

  • Activation: Add K₂CO₃. Stir for 5 minutes.

    • Observation: Thiophenol solution may turn slightly yellow immediately (thiolate formation).[1] 2-MAP solution often turns a deeper yellow/orange due to conjugation.[1]

  • Addition: Add the electrophile dropwise.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) every 10 minutes.

    • Thiophenol:[1][2] Expect disappearance of starting material (

      
      ) within 20-30 mins.[1]
      
    • 2-MAP: Expect disappearance (

      
      ) within 60-90 mins.[1]
      
  • Workup: Filter inorganic salts, concentrate, and partition between EtOAc/Water.

Protocol B: 2-MAP Specific Cyclization (Thiochromone Synthesis)

Demonstrating the utility of the 2-MAP scaffold.

  • Mixing: Combine 2-MAP (1 equiv) and an aryl aldehyde (1 equiv) in Ethanol.

  • Catalysis: Add catalytic Piperidine (0.1 equiv).

  • Reflux: Heat to reflux for 3 hours.

  • Mechanism:

    • Step 1: Aldol-type condensation (utilizing the acetyl methyl group).[1]

    • Step 2: In situ oxidative cyclization (often requires mild oxidant or prolonged heating) to form the thiochromone core.

Part 4: Decision Matrix

RequirementRecommended ThiolRationale
Simple S-Functionalization Thiophenol Faster kinetics, cleaner S_N2 profile, no side-reactions from carbonyl.[1][2]
Heterocycle Construction 2-MAP Pre-installed Carbonyl allows for immediate cyclization (e.g., to benzothiophenes).[1][2]
Odor Control 2-MAP Lower vapor pressure (due to H-bonding and MW) makes it slightly easier to handle than PhSH.[1]
Chemoselectivity 2-MAP Less prone to disulfide dimerization compared to PhSH due to steric/electronic stabilization.[1]

References

  • Acidity of Thiophenols: Bordwell, F. G.[2] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.[1]

  • Nucleophilicity Scales: Mayr, H., et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society 123.39 (2001): 9500-9512.

  • Synthesis of Thiochromones: Lee, Y. R., et al. "One-Pot Synthesis of Thiochromone and Its Derivatives."[2][3] Preprints (2025).

  • Intramolecular H-Bonding: Alex, A., et al. "Intramolecular hydrogen bonding to improve membrane permeability."[2][4] Med.[4][5] Chem. Commun. 2 (2011): 669-674.[1]

  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W.[1][2] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews 91.2 (1991): 165-195.[1]

A Comparative Guide to the X-ray Crystallographic Data of Acetophenone Derivatives: A Focus on Ortho-Substituted Moieties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the X-ray crystallographic data of ortho-substituted acetophenone derivatives. Due to the limited availability of crystallographic data for 2'-mercaptoacetophenone derivatives in publicly accessible databases, this guide will focus on a detailed examination of a structurally related and well-characterized 2'-hydroxyacetophenone derivative. This will be compared with other ortho-substituted acetophenones to provide valuable insights into the influence of different functional groups on molecular conformation and crystal packing. The experimental data and protocols presented herein are designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction: The Significance of Acetophenone Scaffolds in Medicinal Chemistry

Acetophenone and its derivatives are versatile building blocks in organic synthesis and are prevalent scaffolds in a wide array of biologically active compounds.[1] The nature and position of substituents on the acetophenone ring can profoundly influence the molecule's physicochemical properties, including its ability to interact with biological targets. Ortho-substituents, in particular, can engage in intramolecular interactions that dictate the overall molecular conformation and subsequent intermolecular packing in the solid state. Understanding these structural nuances through X-ray crystallography is paramount for rational drug design and the development of crystalline materials with desired properties.

This guide will delve into the crystallographic details of a specific 2'-hydroxyacetophenone derivative, providing a basis for comparison with other related structures. The insights gained from this analysis can aid in predicting the solid-state behavior of novel acetophenone derivatives, including the less-studied 2'-mercaptoacetophenones.

Comparative Crystallographic Analysis

While the crystal structure of this compound remains elusive in the current literature, we can gain significant understanding by examining its close analogs. Here, we present the crystallographic data for 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone , a derivative of 2'-hydroxyacetophenone, and compare its key structural features with those of a 2'-aminoacetophenone derivative.

Crystal Structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone

The asymmetric unit of this compound contains two independent molecules, which are nearly planar. This planarity is a key feature, with the dihedral angle between the thioamide group and the benzene ring being 7.5(1)° in one molecule and 4.3(2)° in the other.[2] A significant intramolecular O—H⋯N hydrogen bond is observed, which plays a crucial role in stabilizing the molecular conformation.[2] In the crystal, molecules are linked by weak C—H⋯O hydrogen bonds, forming inversion dimers.[2]

Below is a summary of the crystallographic data for this compound.

Parameter Value
Chemical FormulaC12H17N3O2S
Molecular Weight267.34
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)15.7097 (12)
b (Å)7.8300 (5)
c (Å)21.2351 (19)
β (°)92.635 (8)
Volume (ų)2609.3 (3)
Z8
Temperature (K)173

Table 1: Crystallographic data for 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone.[2]

Comparison with 2'-Aminoacetophenone Derivatives

In contrast to the hydroxyl group, an amino group at the ortho position can also participate in hydrogen bonding, influencing the crystal packing. For instance, in 2-aminoacetophenone-N(3)-dimethylthiosemicarbazone, the amino group forms a bifurcated intramolecular hydrogen bond with the sulfur and imine nitrogen atoms, and an intermolecular hydrogen bond with the thione sulfur of an adjacent molecule. This extensive hydrogen bonding network dictates the supramolecular assembly.

The comparison highlights how the nature of the ortho-substituent (-OH vs. -NH2) directly impacts the intramolecular and intermolecular hydrogen bonding patterns, leading to different crystal packing arrangements. This understanding is crucial for crystal engineering, where controlling the solid-state structure is essential for modulating physical properties.

Experimental Protocols

To support researchers in their synthetic and analytical endeavors, this section provides detailed, step-by-step methodologies for the synthesis of a representative acetophenone derivative and its subsequent crystallographic analysis.

Synthesis of a Representative Acetophenone Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from an acetophenone derivative and a primary amine, a common class of compounds for which structural data is often sought.

Materials:

  • Substituted acetophenone (e.g., 2'-hydroxyacetophenone) (1 equivalent)

  • Primary amine (e.g., aniline) (1 equivalent)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filter paper and funnel

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the substituted acetophenone (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crude product by filtration and wash it with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain crystals suitable for analysis.[3]

Single Crystal X-ray Diffraction Analysis

This protocol outlines the general steps for obtaining single-crystal X-ray diffraction data.

Materials and Equipment:

  • Single crystal of the synthesized compound

  • Single-crystal X-ray diffractometer

  • Cryostat for low-temperature data collection

  • Appropriate software for data collection, processing, and structure solution (e.g., SHELX)[4]

Procedure:

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A stream of cold nitrogen is typically used to cool the crystal to a low temperature (e.g., 100-173 K) to minimize thermal vibrations and potential crystal decay.[2][4] The diffractometer software is then used to collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[4]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Molecular Structure

Caption: Molecular structure of 2'-hydroxy-5'-methoxyacetophenone.

Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis start Reactants: Acetophenone derivative + Primary Amine reaction Reflux in Ethanol with Acetic Acid Catalyst start->reaction filtration Filtration and Washing reaction->filtration recrystallization Recrystallization filtration->recrystallization crystals Pure Crystals recrystallization->crystals mounting Crystal Mounting crystals->mounting Sample data_collection X-ray Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution and Refinement processing->solution final_structure Final Crystal Structure solution->final_structure

Caption: Experimental workflow for synthesis and crystallographic analysis.

Conclusion

This guide has provided a comparative overview of the crystallographic features of ortho-substituted acetophenone derivatives, with a specific focus on a 2'-hydroxyacetophenone derivative as a surrogate for the less-documented this compound analogs. The analysis underscores the critical role of ortho-substituents in directing molecular conformation and crystal packing through intramolecular and intermolecular interactions. The detailed experimental protocols for synthesis and single-crystal X-ray diffraction are intended to equip researchers with the practical knowledge to explore this important class of compounds further. Future work should aim to synthesize and crystallographically characterize this compound and its derivatives to enable a direct and more comprehensive comparative analysis.

References

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2025). Rasayan Journal of Chemistry, 18(2). [Link]

  • Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. (n.d.). World Journal of Advanced Research and Reviews, 15(3), 569-580. [Link]

  • Green route for efficient synthesis of biologically active schiff base ligand derived from 2 – hydroxy acetophenone. (2012). International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 74-78. [Link]

  • The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o332-o333. [Link]

  • Anharmonic Motion in the Crystal Structure of 2-Mercaptopyridone. (2022). Crystals, 12(3), 344. [Link]

Sources

Safety Operating Guide

2'-Mercaptoacetophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: 2'-Mercaptoacetophenone Proper Disposal Procedures

Executive Summary & Chemical Profile

This compound (CAS: 17402-41-1), also known as 2-acetylbenzenethiol, is a potent organosulfur compound used primarily as a synthesis building block. Like most aromatic thiols, it possesses an extremely low odor threshold (detectable in the ppb range) and significant reactivity.

Critical Operational Warning: Simple disposal into organic waste streams without pre-treatment is prohibited in most high-standard safety protocols. The unquenched thiol can off-gas through waste container seals, causing facility-wide odor complaints and potential evacuation alarms. This guide details the mandatory oxidative quenching protocol required before final waste segregation.

Chemical Hazard Summary
PropertySpecificationOperational Implication
CAS Number 17402-41-1Unique identifier for waste tagging.
Physical State Liquid / Low-melting solidMay cling to glassware; requires solvent rinsing.
Primary Hazard Stench / Irritant Requires dedicated fume hood and oxidative quenching.
Reactivity Nucleophilic / Reducing AgentIncompatible with strong oxidizers (uncontrolled), acids, and bases.

Safety Pre-Requisites & Engineering Controls

Before handling waste, ensure the following controls are active.

  • Engineering: All manipulations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and ANSI-rated chemical splash goggles.

  • Emergency: An eyewash station must be within 10 seconds of the work area.

Pre-Disposal Treatment: Oxidative Quenching Protocol

The objective of this protocol is to chemically convert the volatile thiol (-SH) into a non-volatile, odorless sulfonic acid (-SO₃H) or disulfide using sodium hypochlorite (Bleach).[1]

Mechanism:



Quenching Reagent Preparation Table
ComponentConcentrationRoleNotes
Sodium Hypochlorite 5.25% - 6.0% (Commercial Bleach)Oxidizing AgentUse fresh bleach; activity degrades over time.
Water Tap or DIDiluentDilute bleach 1:1 to moderate exotherm.
Surfactant < 1% (Dish soap)EmulsifierOptional; helps solubilize oily thiol residues.
Step-by-Step Quenching Procedure
  • Preparation: In the fume hood, prepare a 10% excess volume of the dilute bleach solution relative to the estimated waste volume.

  • Glassware Rinse:

    • Immediately after emptying the reagent bottle or reaction flask, add the bleach solution directly to the contaminated glassware.

    • Swirl to coat all internal surfaces.

    • CAUTION: This reaction is exothermic. Add bleach slowly if treating bulk liquid thiol.

  • Soak Time:

    • Allow the glassware to soak in the hood for a minimum of 2 hours (Standard) or overnight (Preferred for stubborn odors).

  • Verification:

    • Carefully smell the solution (wafting technique) to ensure the sulfur stench is replaced by a faint chlorine (bleach) odor.

  • Final Waste Transfer:

    • Pour the quenched solution into the designated "Quenched Thiol/Oxidizer" waste container.

    • Rinse glassware with water and acetone; dispose of rinses in the appropriate organic waste stream.

Operational Workflow Visualization

The following diagram outlines the decision logic and workflow for handling this compound waste.

ThiolDisposal Start Start: this compound Waste TypeCheck Identify Waste Type Start->TypeCheck BulkLiquid Bulk Liquid / Stock TypeCheck->BulkLiquid TraceGlass Trace Residue (Glassware) TypeCheck->TraceGlass BleachPrep Prepare 1:1 Bleach Solution (Sodium Hypochlorite) BulkLiquid->BleachPrep TraceGlass->BleachPrep QuenchBulk SLOW Addition to Bleach (Ice Bath Required) BleachPrep->QuenchBulk High Exotherm Risk QuenchTrace Fill Glassware with Bleach Soak >2 Hours BleachPrep->QuenchTrace Verification Odor Check (Wafting) Is Sulfur Smell Gone? QuenchBulk->Verification QuenchTrace->Verification Retreat Add More Bleach Extend Soak Time Verification->Retreat No Segregation Segregate Waste Streams Verification->Segregation Yes Retreat->Verification FinalDisp Label: 'Quenched Thiol Waste' Contact EHS for Pickup Segregation->FinalDisp

Figure 1: Decision matrix for the oxidative quenching and disposal of thiol waste.

Waste Stream Segregation & Labeling

Proper labeling is the final defense against accidental exposure downstream.

Waste ContainerContent DescriptionLabeling Requirement
Container A Quenched Thiol Solution (Aqueous)"Hazardous Waste: Aqueous Oxidizer (Bleach/Thiol)"
Container B Solvent Rinses (Acetone/Ethanol)"Hazardous Waste: Organic Solvents (Trace Sulfur)"
Solid Waste Contaminated Gloves/Paper TowelsBag in Ziploc, then place in "Solid Hazardous Waste"

Note: Never mix the quenched bleach solution (Container A) with strong acids (releases Chlorine gas) or ammonia (releases Chloramine gas).

Spill Response Protocol

  • Minor Spill (< 10 mL):

    • Alert nearby personnel.

    • Cover spill with absorbent pads.

    • Soak pads with dilute bleach solution in situ (if safe) or immediately bag pads and add bleach to the bag.

    • Double bag and label as hazardous waste.

  • Major Spill (> 10 mL):

    • Evacuate the immediate area.

    • Do not attempt to clean up alone.

    • Contact EHS/Emergency Response immediately due to the risk of overwhelming odors causing panic or false gas leak reports.

References

  • Columbia University Environmental Health & Safety. (n.d.). SOP for Stench Chemicals. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols - Clean-up and Disposal. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2]

Sources

A Comprehensive Guide to the Safe Handling of 2'-Mercaptoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Essential Safety Protocols and Disposal Procedures

2'-Mercaptoacetophenone, a key reagent in various synthetic pathways, demands meticulous handling due to its inherent hazardous properties. This guide provides an in-depth operational plan, from personal protective equipment (PPE) selection to waste disposal, ensuring the safety of laboratory personnel and the integrity of research. By moving beyond mere procedural steps, this document elucidates the rationale behind each safety measure, empowering you to work with confidence and precision.

Understanding the Risks: Hazard Profile of this compound

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. This compound is a combustible liquid that is harmful if swallowed and causes serious eye irritation.[1] It is crucial to be aware of its potential to cause skin and respiratory irritation.

Hazard ClassificationDescription
Combustible Liquid Category 4
Acute Toxicity, Oral Category 4 (Harmful if swallowed)
Serious Eye Irritation Category 2A
Aquatic Hazard, Acute Category 3 (Harmful to aquatic life)
Potential Skin Irritant May cause skin irritation.
Potential Respiratory Irritant May cause respiratory irritation.

Data sourced from the Sigma-Aldrich Safety Data Sheet for this compound.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following provides a detailed, field-proven guide to selecting the appropriate protective gear.

Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye protection is mandatory.[1]

  • Chemical Splash Goggles: These are the minimum requirement and should be worn at all times in the laboratory when handling the compound. They provide a seal around the eyes, offering protection from splashes and vapors.

  • Face Shield: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield must be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.

Hand Protection: A Critical Choice

The generic recommendation of "protective gloves" is insufficient for ensuring researcher safety. The choice of glove material is critical and should be based on chemical compatibility and the nature of the work being performed.

For handling this compound and other aromatic thiols, nitrile gloves are a preferred choice for incidental contact due to their good chemical resistance and tendency to visibly tear upon puncture.[2][3] However, for extended contact or immersion, more robust options should be considered.

Glove MaterialRecommendation for this compoundRationale
Nitrile Excellent for incidental contact. Good resistance to a range of chemicals, including some solvents and oils.[2][3] Visible tearing upon puncture provides a clear indication of a breach.
Neoprene Good for extended contact. Offers good resistance to acids, bases, alcohols, and some hydrocarbons.[2][4]
Butyl Rubber Excellent for prolonged or high-exposure work. Provides superior resistance to a wide range of hazardous chemicals, including many ketones and esters.[5]
Viton® Excellent for handling aromatic compounds. Offers excellent resistance to aromatic hydrocarbons and chlorinated solvents.[6]

It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound or a close analogue before use. Always inspect gloves for any signs of degradation or puncture before and during use. For tasks with a high risk of splash, consider double-gloving.

Body Protection

A flame-resistant lab coat must be worn at all times and be fully buttoned. This protects the skin and personal clothing from splashes and spills. For procedures with a significant risk of splashing, a chemically resistant apron worn over the lab coat is recommended. Ensure that legs are fully covered and wear closed-toe shoes.

Respiratory Protection

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors. If there is a potential for exposure to exceed occupational exposure limits, or if a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and the setup of reactions, must be performed in a certified chemical fume hood. The strong, unpleasant odor characteristic of many thiols is another compelling reason to work exclusively within a fume hood.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1]

  • Incompatibilities: Store away from strong oxidizing agents, as these can react vigorously with the thiol group.

  • Labeling: All containers must be clearly labeled with the full chemical name and associated hazards.

Step-by-Step Experimental Workflow

The following diagram illustrates a safe and logical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Chemicals and Equipment prep_hood->prep_materials handle_weigh Weigh/Measure this compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel (Use Syringe/Cannula for liquids) handle_weigh->handle_transfer handle_reaction Set up Reaction Apparatus in Fume Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware (Bleach Bath) handle_reaction->cleanup_decon Post-reaction cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Transfer Waste to Designated Satellite Accumulation Area cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental Workflow for this compound.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of this compound and associated waste is a critical component of the laboratory safety protocol. Under no circumstances should this chemical be disposed of down the drain.

Waste Segregation and Collection
  • Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent rinses, must be collected in a designated, properly labeled, and sealed hazardous waste container.[8] The container should be compatible with the chemical and stored in a designated satellite accumulation area.

  • Solid Waste: Any solid materials contaminated with this compound, such as used gloves, paper towels, and silica gel, must be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound." The date of accumulation should also be clearly marked.

Decontamination of Glassware and Equipment

Due to the persistent and noxious odor of many thiols, a specific decontamination procedure for glassware is highly recommended to prevent cross-contamination and the spread of odors.

  • Initial Rinse: Immediately after use, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) inside the fume hood to remove the bulk of the residue. This solvent rinse must be collected as hazardous waste.

  • Bleach Bath: Prepare a 1:1 mixture of commercial bleach and water in a designated plastic tub inside a fume hood.[9]

  • Soaking: Fully immerse the rinsed glassware in the bleach bath and allow it to soak for at least one hour, or preferably overnight.[9] This will oxidize the residual thiol, mitigating its odor.

  • Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with standard laboratory washing procedures.

The following diagram outlines the waste disposal and decontamination workflow.

G cluster_waste Waste Generation cluster_collection Waste Collection & Segregation cluster_decon Glassware Decontamination cluster_disposal Final Disposal waste_liquid Liquid Waste (Residues, Solvents) collect_liquid Sealed, Labeled Liquid Hazardous Waste Container waste_liquid->collect_liquid waste_solid Solid Waste (Gloves, Paper Towels) collect_solid Sealed, Labeled Solid Hazardous Waste Container waste_solid->collect_solid waste_glass Contaminated Glassware decon_rinse Initial Solvent Rinse (Collect as liquid waste) waste_glass->decon_rinse dispose_saa Store in Satellite Accumulation Area collect_liquid->dispose_saa collect_solid->dispose_saa decon_rinse->collect_liquid Rinse goes to liquid waste decon_bleach Soak in Bleach Bath (in Fume Hood) decon_rinse->decon_bleach decon_wash Final Rinse and Wash decon_bleach->decon_wash dispose_pickup Arrange for Pickup by Licensed Waste Disposal Service dispose_saa->dispose_pickup

Caption: Waste Disposal and Decontamination Workflow.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these comprehensive safety and handling protocols, researchers can confidently and responsibly utilize this compound in their vital work, ensuring a safe and productive laboratory environment.

References

  • UCLA Department of Chemistry and Biochemistry. How to Work with Thiols-General SOP. [Link]

  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]

  • University of California, Berkeley - Office of Environment, Health & Safety. Glove Selection Guide. [Link]

  • University of California, Berkeley - Office of Environment, Health & Safety. Glove Selection Guide. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. [Link]

  • A-Best Glove. Decontamination Protocols for Lab Equipment. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. [Link]

  • Inland Empire Safety & Supply. Chemical Resistant Gloves: Which Chemicals Require Which Glove Material. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • University of Oxford. Chemical Resistant Gloves Guide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.